molecular formula C13H20O2 B1329325 5-Heptylresorcinol CAS No. 500-67-4

5-Heptylresorcinol

Cat. No.: B1329325
CAS No.: 500-67-4
M. Wt: 208.30 g/mol
InChI Key: QENPJKGENOZEEJ-UHFFFAOYSA-N
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Description

5-Heptylresorcinol, also known as 5-heptyl-1,3-benzenediol, is an organic compound with the molecular formula C13H20O2 and a molecular weight of approximately 208.30 g/mol. It is categorized as a dihydroxybenzene derivative, specifically a resorcinol, where a heptyl group is attached to the fifth carbon of the benzene ring. This compound is notable for its presence in various natural sources, including certain plant species like Ardisia virens. Its structure features two hydroxyl (-OH) groups, which contribute to its chemical reactivity and potential applications in various fields, including pharmaceuticals and cosmetics. The compound has been studied for its antioxidant properties and potential use in skin care formulations due to its ability to inhibit melanin production, making it a candidate for skin whitening agents. Additionally, this compound is utilized in research as an analytical reference standard, particularly in the synthesis of cannabinoids.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-heptylbenzene-1,3-diol
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InChI

InChI=1S/C13H20O2/c1-2-3-4-5-6-7-11-8-12(14)10-13(15)9-11/h8-10,14-15H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QENPJKGENOZEEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC(=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2
Source PubChem
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DSSTOX Substance ID

DTXSID00198173
Record name 5-Heptylresorcinol
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Molecular Weight

208.30 g/mol
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CAS No.

500-67-4
Record name Spherophorol
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Record name 5-Heptylresorcinol
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Record name 5-heptylresorcinol
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Foundational & Exploratory

The Microbial Production of 5-Heptylresorcinol: A Technical Guide to its Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of 5-heptylresorcinol in microorganisms. While specific research on the microbial production of this compound is emerging, this document synthesizes the current understanding of the broader family of 5-alkylresorcinols, providing a foundational framework for future research and development. The core of this pathway lies in the activity of type III polyketide synthase (PKS) enzymes, which are central to the assembly of the characteristic resorcinol ring and its alkyl side chain.

Core Biosynthetic Pathway

The biosynthesis of 5-alkylresorcinols, including this compound, in microorganisms is primarily accomplished through the action of a specialized class of enzymes known as alkylresorcinol synthases (ARS), which are type III polyketide synthases. These enzymes catalyze the iterative condensation of a fatty acyl-CoA starter unit with several malonyl-CoA extender units to form a linear polyketide intermediate. This intermediate then undergoes intramolecular cyclization and aromatization to yield the final 5-alkylresorcinol product.

For the synthesis of this compound, the pathway is initiated with a heptanoyl-CoA starter unit. This is followed by the condensation of three molecules of malonyl-CoA. The resulting tetraketide intermediate is then cyclized to form the aromatic resorcinol ring with a heptyl side chain.

This compound Biosynthesis Pathway Heptanoyl_CoA Heptanoyl-CoA ARS Alkylresorcinol Synthase (Type III PKS) Heptanoyl_CoA->ARS Starter Unit Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->ARS Extender Units Intermediate Linear Tetraketide Intermediate ARS->Intermediate Condensation Heptylresorcinol This compound Intermediate->Heptylresorcinol Cyclization & Aromatization

A generalized biosynthetic pathway for this compound.

In some plant species, the biosynthesis of alkylresorcinols proceeds through an alkylresorcylic acid intermediate, which is subsequently decarboxylated to the final alkylresorcinol. This decarboxylation can occur non-enzymatically. While this has been observed in rice, it is a potential mechanism to consider in microbial systems as well.

Quantitative Data

Specific quantitative data for the biosynthesis of this compound in microorganisms is limited in the available scientific literature. However, data from studies on closely related 5-alkylresorcinols produced by heterologous expression of microbial type III PKS genes in host organisms like Corynebacterium glutamicum can provide valuable insights. The following table summarizes production titers for pentadecylresorcinol (C15) and heptadecylresorcinol (C17) from a recent study.

Microbial HostGene Source (Type III PKS)ProductTiter (mg/L)Reference
Corynebacterium glutamicumPlanctomycetes spp.5-PentadecylresorcinolApprox. 1-5
Corynebacterium glutamicumPlanctomycetes spp.5-HeptadecylresorcinolApprox. 1-5

Experimental Protocols

The elucidation of the this compound biosynthetic pathway and its subsequent engineering for microbial production relies on a set of key experimental protocols.

Identification and Cloning of Alkylresorcinol Synthase (ARS) Genes

The process begins with the identification of putative ARS genes within the genome of a microorganism of interest. This is typically achieved through bioinformatics approaches, searching for sequences with homology to known type III PKS enzymes.

ARS Gene Identification and Cloning Workflow cluster_bioinformatics Bioinformatics cluster_molecular_biology Molecular Biology Genome Microbial Genome Sequencing BLAST BLAST Search (Known Type III PKS) Genome->BLAST Candidate Identify Candidate ARS Genes BLAST->Candidate PCR PCR Amplification of Candidate Genes Candidate->PCR Vector Cloning into Expression Vector PCR->Vector Transformation Transformation into Host (e.g., E. coli) Vector->Transformation

Workflow for identifying and cloning ARS genes.

Methodology:

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from the source microorganism.

  • PCR Amplification: Design primers based on the identified candidate ARS gene sequences. Perform PCR to amplify the full-length gene.

  • Vector Ligation: Clone the amplified PCR product into a suitable expression vector (e.g., pET series for E. coli).

  • Transformation: Transform the recombinant plasmid into a competent host strain (e.g., E. coli BL21(DE3)) for protein expression.

  • Sequence Verification: Sequence the cloned insert to confirm its identity and integrity.

Heterologous Expression and In Vivo Production

To confirm the function of the cloned ARS gene and to produce this compound, the gene is expressed in a heterologous host.

Methodology:

  • Cultivation: Grow the transformed host cells in a suitable medium (e.g., LB or a defined minimal medium) at an appropriate temperature (e.g., 37°C for E. coli).

  • Induction: Induce protein expression at the mid-log phase of growth by adding an inducer (e.g., IPTG for lac-based promoters).

  • Precursor Feeding (Optional): To enhance the production of this compound, the culture medium can be supplemented with heptanoic acid or a suitable precursor.

  • Harvesting and Extraction: After a period of incubation (e.g., 24-48 hours), harvest the cells by centrifugation. Extract the produced compounds from the cell pellet and/or the supernatant using an organic solvent (e.g., ethyl acetate).

  • Analysis: Analyze the extracts for the presence of this compound using techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

In Vitro Enzyme Assays

To characterize the biochemical properties of the ARS enzyme, in vitro assays are performed using the purified enzyme.

In Vitro ARS Enzyme Assay Workflow cluster_protein_purification Protein Purification cluster_enzyme_assay Enzyme Assay Expression Heterologous Expression of ARS Lysis Cell Lysis Expression->Lysis Purification Affinity Chromatography (e.g., Ni-NTA) Lysis->Purification Reaction Incubate Purified ARS with Heptanoyl-CoA & Malonyl-CoA Purification->Reaction Quenching Quench Reaction Reaction->Quenching Extraction Product Extraction Quenching->Extraction Analysis LC-MS or GC-MS Analysis Extraction->Analysis

Workflow for in vitro characterization of ARS enzymes.

Methodology:

  • Protein Purification: Purify the heterologously expressed ARS enzyme, often with an affinity tag (e.g., His-tag), using appropriate chromatography techniques.

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer, the purified enzyme, the starter unit (heptanoyl-CoA), and the extender unit (malonyl-CoA). For kinetic studies, the concentrations of the substrates are varied.

  • Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.

  • Reaction Quenching and Extraction: Stop the reaction by adding an acid (e.g., HCl) and extract the products with an organic solvent.

  • Product Analysis: Analyze the extracted products by LC-MS or GC-MS to identify and quantify the this compound produced.

  • Kinetic Analysis: Determine the kinetic parameters (Km and kcat) by measuring the initial reaction rates at different substrate concentrations and fitting the data to the Michaelis-Menten equation.

Conclusion

The biosynthesis of this compound in microorganisms presents a promising avenue for the sustainable production of this valuable compound. The pathway, centered around the type III polyketide synthase, alkylresorcinol synthase, is a key target for metabolic engineering efforts. While specific data for this compound remains to be fully elucidated, the methodologies and knowledge gained from the study of other 5-alkylresorcinols provide a robust framework for future research. Further investigation into the identification and characterization of novel ARS enzymes with a preference for C7 fatty acyl-CoA starter units will be crucial for developing efficient microbial cell factories for this compound production.

Spectroscopic Profile of 5-Heptylresorcinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Heptylresorcinol (5-heptylbenzene-1,3-diol), a key intermediate in the synthesis of various cannabinoids and a compound of interest for its own biological activities. This document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a valuable resource for its identification, characterization, and quality control.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.2-6.3m3HAromatic H (H-2, H-4, H-6)
~4.5-5.5br s2HPhenolic OH
~2.4-2.5t2HBenzylic CH₂ (α-CH₂)
~1.5-1.6m2HCH₂ (β-CH₂)
~1.2-1.4m8H(CH₂)₄
~0.8-0.9t3HTerminal CH₃

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppmAssignment
~156C-1, C-3 (Aromatic C-OH)
~145C-5 (Aromatic C-Alkyl)
~108C-4, C-6 (Aromatic C-H)
~100C-2 (Aromatic C-H)
~36Benzylic CH₂ (α-CH₂)
~32CH₂
~31CH₂
~29CH₂
~29CH₂
~22CH₂
~14Terminal CH₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3200-3550Strong, BroadO-H stretch (phenolic)
3000-3100MediumAromatic C-H stretch
2850-2960StrongAliphatic C-H stretch
~1600, ~1470MediumAromatic C=C stretch
~1150-1300MediumC-O stretch (phenol)
~830StrongAromatic C-H out-of-plane bend
Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by a prominent molecular ion peak and a distinct fragmentation pattern. The NIST Chemistry WebBook provides mass spectral data for this compound.[1]

m/zRelative Intensity (%)Assignment
208High[M]⁺ (Molecular Ion)
124High[M - C₆H₁₂]⁺ (McLafferty rearrangement)
123Moderate[M - C₆H₁₃]⁺ (Benzylic cleavage)

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

A sample of this compound (10-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Spectra are typically recorded with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR: Spectra are acquired with proton decoupling to simplify the spectrum to single lines for each carbon atom. A larger number of scans is usually required compared to ¹H NMR. Chemical shifts are reported in ppm relative to TMS.

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.

  • Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. The resulting spectrum shows the absorption of infrared radiation at different wavenumbers, corresponding to the vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectral data is typically acquired using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) is injected into the GC. The GC separates the compound from any impurities before it enters the mass spectrometer.

  • Ionization: Electron Ionization (EI) is a common method used for this type of molecule. The sample is bombarded with a high-energy electron beam, causing the molecule to ionize and fragment.

  • Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound Sample Dissolution Dissolution in Deuterated Solvent (for NMR) Sample->Dissolution Dilution Dilution in Volatile Solvent (for GC-MS) Sample->Dilution ATR_or_KBr ATR or KBr Pellet (for IR) Sample->ATR_or_KBr NMR NMR Spectrometer (¹H & ¹³C) Dissolution->NMR GCMS GC-MS System Dilution->GCMS IR FTIR Spectrometer ATR_or_KBr->IR NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Wavenumbers, Intensities) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) GCMS->MS_Data Structure Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

References

The Strategic Role of 5-Heptylresorcinol in the Synthesis of Novel Cannabinoids

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide on the utilization of 5-heptylresorcinol as a pivotal precursor in the synthesis of a novel class of cannabinoids, specifically those with a seven-term alkyl side chain. This document outlines detailed experimental protocols, presents quantitative data in structured tables for comparative analysis, and visualizes complex chemical and biological pathways to facilitate a deeper understanding of the synthesis and potential signaling mechanisms of these emerging compounds.

Introduction

The discovery of cannabinoids with longer alkyl side chains, such as cannabidiphorol (CBDP) and Δ⁹-tetrahydrocannabiphorol (Δ⁹-THCP), has opened new avenues in cannabinoid research. These "phorol" analogs, characterized by a heptyl side chain, have demonstrated unique pharmacological profiles, including significantly higher binding affinities for cannabinoid receptors compared to their pentyl counterparts.[1] this compound (also known as 5-heptylbenzene-1,3-diol) serves as the foundational aromatic core for the chemical synthesis of these intriguing molecules. This guide details the synthetic routes and potential biological implications of cannabinoids derived from this essential precursor.

Synthetic Pathways and Methodologies

The primary synthetic strategy for producing heptyl-chain cannabinoids from this compound involves a Lewis acid-catalyzed Friedel-Crafts alkylation with a suitable terpene alcohol. This reaction creates the characteristic terpenophenolic structure of cannabinoids.

Synthesis of (-)-trans-Cannabidiphorol (CBDP)

The synthesis of CBDP is achieved through the condensation of this compound with (+)-p-mentha-2,8-dien-1-ol.

Experimental Protocol:

  • Reactant Preparation: Dissolve this compound (1.1 equivalents) in anhydrous dichloromethane (CH₂Cl₂).

  • Catalyst Introduction: Add p-toluenesulfonic acid (pTSA) (0.1 equivalents) to the solution.

  • Terpene Addition: Slowly add a solution of (+)-p-mentha-2,8-dien-1-ol (1.0 equivalent) in anhydrous CH₂Cl₂ to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for approximately 90 minutes.[2] Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the crude product under reduced pressure and purify using flash column chromatography.

Synthesis of (-)-trans-Δ⁹-Tetrahydrocannabiphorol (Δ⁹-THCP)

The synthesis of Δ⁹-THCP from this compound is a multi-step process that typically involves the initial synthesis of Δ⁸-THCP followed by isomerization to the Δ⁹ isomer.

Experimental Protocol:

Step 1: Synthesis of (-)-trans-Δ⁸-THCP

  • Reactant and Catalyst Setup: In a flask, combine this compound (1.1 equivalents) and p-toluenesulfonic acid (pTSA) (0.1 equivalents) in anhydrous dichloromethane (DCM).

  • Terpene Introduction: Add (-)-verbenol or another suitable terpene precursor.

  • Reaction Execution: Stir the mixture at room temperature for 48 hours.[2]

  • Initial Work-up: Quench the reaction with saturated aqueous NaHCO₃ and extract the product with DCM. Dry the organic layer over anhydrous Na₂SO₄.

Step 2: Isomerization to (-)-trans-Δ⁹-THCP

  • Intermediate Preparation: Dissolve the crude Δ⁸-THCP in dry DCM under an argon atmosphere and cool to 0 °C.

  • Catalyst Addition: Add zinc chloride (ZnCl₂) (0.5 equivalents) followed by 4 N HCl in dioxane.

  • Isomerization Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.[2]

  • Final Work-up and Purification: Quench the reaction and purify the resulting Δ⁹-THCP using flash chromatography.[3]

Synthesis of Cannabigerophorol (CBGP)

CBGP is synthesized by the reaction of this compound with geraniol.

Experimental Protocol:

  • Reactant Mixture: Combine this compound and an equimolar amount of geraniol in a suitable solvent such as dichloromethane.

  • Catalysis: Introduce a Lewis acid catalyst, for example, boron trifluoride diethyl etherate (BF₃·OEt₂).

  • Reaction Conditions: Stir the reaction at a controlled temperature, often starting at 0 °C and allowing it to warm to room temperature.

  • Work-up and Purification: Follow a standard aqueous work-up procedure and purify the crude product by column chromatography to isolate CBGP.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis and receptor binding of major cannabinoids derived from this compound.

CannabinoidPrecursorsCatalystReaction TimeReported Yield
CBDP This compound, (+)-p-mentha-2,8-dien-1-olpTSA90 minNot specified
Δ⁹-THCP This compound, Terpene PrecursorpTSA, ZnCl₂, HCl48h (Δ⁸) + 2h (iso.)Not specified
CBGP This compound, GeraniolLewis Acid (e.g., BF₃·OEt₂)VariableNot specified

Note: Specific yield data for these novel syntheses are not consistently reported in the literature and can vary significantly based on reaction scale and purification efficiency.

CannabinoidReceptorBinding Affinity (Ki)
Δ⁹-THCP CB11.2 nM
CB26.2 nM
CBDP CB1Lower affinity than CBD
CB2Slightly less potent antagonist than CBD

Visualization of Pathways and Workflows

Synthetic Workflow

The general workflow for the synthesis and purification of cannabinoids from this compound is depicted below.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis This compound This compound Reaction Reaction This compound->Reaction Terpene Alcohol Terpene Alcohol Terpene Alcohol->Reaction Lewis Acid Catalyst Lewis Acid Catalyst Lewis Acid Catalyst->Reaction Quenching Quenching Reaction->Quenching Reaction Mixture Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Crude Product Crude Product Drying->Crude Product Concentrated Extract Flash Chromatography Flash Chromatography Crude Product->Flash Chromatography Pure Cannabinoid Pure Cannabinoid Flash Chromatography->Pure Cannabinoid Analysis (LC-MS, NMR) Analysis (LC-MS, NMR) Pure Cannabinoid->Analysis (LC-MS, NMR)

Caption: General workflow for cannabinoid synthesis.

Cannabinoid Receptor Signaling Pathway

Cannabinoids primarily exert their effects through the G-protein coupled receptors CB1 and CB2. The activation of these receptors initiates a cascade of intracellular signaling events.

G cluster_receptor Cell Membrane cluster_gprotein G-Protein Coupling cluster_downstream Downstream Effects Cannabinoid Cannabinoid CB1/CB2 Receptor CB1/CB2 Receptor Cannabinoid->CB1/CB2 Receptor Binds to G-Protein (Gi/o) G-Protein (Gi/o) CB1/CB2 Receptor->G-Protein (Gi/o) Activates G-Protein (Gi/o)->Gα Gβγ Gβγ G-Protein (Gi/o)->Gβγ Adenylate Cyclase Adenylate Cyclase Gα->Adenylate Cyclase Inhibits Ion Channels Ion Channels Gβγ->Ion Channels Modulates MAPK Pathway MAPK Pathway Gβγ->MAPK Pathway Activates cAMP cAMP Adenylate Cyclase->cAMP Decreases Cellular Response Cellular Response cAMP->Cellular Response Ion Channels->Cellular Response MAPK Pathway->Cellular Response

Caption: Canonical cannabinoid receptor signaling.

Structure-Activity Relationship Logic

The length of the alkyl side chain on the resorcinol core is a critical determinant of a cannabinoid's affinity for its receptors.

G cluster_chain_length Side Chain Length Resorcinol Core Resorcinol Core Cannabinoid Structure Cannabinoid Structure Resorcinol Core->Cannabinoid Structure Alkyl Side Chain Alkyl Side Chain Alkyl Side Chain->Cannabinoid Structure Receptor Binding Affinity Receptor Binding Affinity Cannabinoid Structure->Receptor Binding Affinity Determines Biological Activity Biological Activity Receptor Binding Affinity->Biological Activity Influences Pentyl (C5) Pentyl (C5) Pentyl (C5)->Receptor Binding Affinity Lower Heptyl (C7) Heptyl (C7) Increased Affinity Increased Affinity Heptyl (C7)->Increased Affinity Increased Affinity->Receptor Binding Affinity Higher

Caption: Cannabinoid structure-activity relationship.

Conclusion

This compound is a critical building block for the synthesis of a new generation of cannabinoids with potentially enhanced therapeutic properties. The methodologies outlined in this guide provide a framework for the consistent and efficient production of these compounds. Further research into the pharmacology and toxicology of heptyl-chain cannabinoids is warranted to fully elucidate their therapeutic potential and safety profiles. The visualization of synthetic and biological pathways aims to accelerate research and development in this exciting and rapidly evolving field.

References

In-Silico Modeling of 5-Heptylresorcinol Docking with Tyrosinase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in-silico modeling of 5-Heptylresorcinol's interaction with tyrosinase, a key enzyme in melanin biosynthesis and a prominent target for hyperpigmentation treatment. This document details the computational methodologies, summarizes key quantitative data, and visualizes the associated biochemical pathways and experimental workflows.

Introduction

Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that catalyzes the initial and rate-limiting steps of melanin production.[1] Its inhibition is a primary strategy for the development of skin-lightening agents and treatments for hyperpigmentation disorders. This compound, a derivative of resorcinol, has emerged as a potent tyrosinase inhibitor.[2] In-silico modeling techniques, such as molecular docking and molecular dynamics simulations, are powerful tools for elucidating the binding mechanisms of inhibitors like this compound at the atomic level, thereby guiding the design of more effective therapeutic agents.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from in-silico and in-vitro studies of this compound and related compounds interacting with tyrosinase.

Table 1: Molecular Docking and Binding Affinity Data

CompoundTarget EnzymeDocking SoftwareBinding Energy (kcal/mol)Key Interacting Residues
4-Heptanoyl Resorcinol*Mushroom Tyrosinase (PDB: 2Y9X)AutoDock-7.3Not explicitly detailed, but interactions with catalytic site residues are implied.
Kojic Acid (Standard)Mushroom Tyrosinase (PDB: 2Y9X)AutoDock-6.9Interacts with the copper ions and surrounding histidine residues in the active site.
Tropolone (Native Ligand)Mushroom Tyrosinase (PDB: 2Y9X)AutoDock-5.6Interacts with the binuclear copper center.

*Note: 4-Heptanoyl Resorcinol is a close structural analog of this compound. Data is indicative of the potential binding energy of this compound.[4]

Table 2: In-Vitro Tyrosinase Inhibition Data

CompoundEnzyme SourceIC50 ValueInhibition Type
4-AlkylresorcinolsMushroom Tyrosinase0.15–0.56 µMCompetitive
4-HexylresorcinolMushroom Tyrosinase~1 µMCompetitive
Kojic Acid (Standard)Mushroom Tyrosinase16.69 µMCompetitive

Experimental Protocols

This section details the methodologies for the key in-silico experiments.

Molecular Docking of this compound with Tyrosinase

This protocol outlines the steps for performing a molecular docking study using AutoDock.[5]

3.1.1. Preparation of the Receptor (Tyrosinase)

  • Obtain the Protein Structure: The crystal structure of mushroom tyrosinase (PDB ID: 2Y9X) is retrieved from the Protein Data Bank (PDB).

  • Prepare the Protein: The protein structure is prepared using AutoDockTools (ADT). This involves removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning Kollman charges. The prepared protein is saved in the PDBQT file format.

3.1.2. Preparation of the Ligand (this compound)

  • Obtain the Ligand Structure: The 3D structure of this compound is obtained from a chemical database like PubChem or sketched using a molecular editor.

  • Prepare the Ligand: The ligand's structure is optimized to its lowest energy conformation. Gasteiger charges are computed, and rotatable bonds are defined using ADT. The prepared ligand is saved in the PDBQT file format.

3.1.3. Grid Box Generation

  • Define the Binding Site: The active site of tyrosinase, containing the two copper ions, is identified as the binding site.

  • Set Grid Parameters: A grid box is generated around the active site to define the search space for the ligand. For mushroom tyrosinase (2Y9X), typical grid box dimensions are centered to encompass the active site residues with a spacing of 0.375 Å.

3.1.4. Docking Simulation

  • Configure Docking Parameters: The Lamarckian Genetic Algorithm (LGA) is selected for the docking simulation. The number of genetic algorithm runs is typically set to 100.

  • Run Docking: The docking simulation is initiated, where this compound is flexibly docked into the rigid tyrosinase structure.

  • Analyze Results: The results are analyzed based on the binding energy and the docked conformations (poses). The pose with the lowest binding energy is typically considered the most favorable.

Molecular Dynamics Simulation of the Tyrosinase-5-Heptylresorcinol Complex

This protocol provides a general workflow for performing a molecular dynamics (MD) simulation using GROMACS.

3.2.1. System Preparation

  • Prepare the Complex: The docked complex of tyrosinase and this compound from the molecular docking study is used as the starting structure.

  • Choose a Force Field: A suitable force field, such as CHARMM36, is selected to describe the interactions between atoms.

  • Generate Ligand Topology: The topology and parameter files for this compound are generated using a tool like the CGenFF server.

  • Solvate the System: The protein-ligand complex is placed in a periodic box and solvated with a water model (e.g., TIP3P).

  • Add Ions: Ions are added to neutralize the system and mimic physiological ionic strength.

3.2.2. Simulation Steps

  • Energy Minimization: The energy of the system is minimized to remove steric clashes and unfavorable contacts.

  • Equilibration: The system is equilibrated in two phases:

    • NVT Ensemble (Constant Number of Particles, Volume, and Temperature): The system is heated to the desired temperature (e.g., 300 K) while keeping the volume constant.

    • NPT Ensemble (Constant Number of Particles, Pressure, and Temperature): The pressure of the system is stabilized to the desired level (e.g., 1 bar).

  • Production MD: The production MD simulation is run for a desired length of time (e.g., 100 ns) to generate trajectories of the atoms' movements.

3.2.3. Analysis of Trajectories

The generated trajectories are analyzed to study the stability of the complex (e.g., Root Mean Square Deviation - RMSD), the flexibility of the protein and ligand (e.g., Root Mean Square Fluctuation - RMSF), and the specific interactions between this compound and tyrosinase over time.

Mandatory Visualizations

Tyrosinase Signaling Pathway in Melanin Synthesis

The following diagram illustrates the biochemical pathway of melanin synthesis, highlighting the central role of tyrosinase.

Tyrosinase_Signaling_Pathway cluster_melanocyte Melanocyte L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Hydroxylation Dopaquinone Dopaquinone L_DOPA->Dopaquinone Oxidation Leucodopachrome Leucodopachrome Dopaquinone->Leucodopachrome Cysteinyl_DOPA Cysteinyl-DOPA Dopaquinone->Cysteinyl_DOPA Dopachrome Dopachrome Leucodopachrome->Dopachrome DHI 5,6-Dihydroxyindole (DHI) Dopachrome->DHI DHICA DHI-2-carboxylic acid (DHICA) Dopachrome->DHICA Eumelanin Eumelanin (Brown/Black Pigment) DHI->Eumelanin DHICA->Eumelanin Cysteine Cysteine Pheomelanin Pheomelanin (Red/Yellow Pigment) Cysteinyl_DOPA->Pheomelanin Tyrosinase Tyrosinase Tyrosinase->L_DOPA Tyrosinase->Dopaquinone TYRP2 TYRP2 (Dopachrome Tautomerase) TYRP2->DHICA TYRP1 TYRP1 TYRP1->Eumelanin

Caption: Melanin biosynthesis pathway catalyzed by tyrosinase and related enzymes.

In-Silico Docking Experimental Workflow

The following diagram outlines the logical workflow for the molecular docking experiment.

Docking_Workflow start Start prep_receptor Receptor Preparation (Tyrosinase - PDB: 2Y9X) start->prep_receptor prep_ligand Ligand Preparation (this compound) start->prep_ligand grid_gen Grid Box Generation (Define Active Site) prep_receptor->grid_gen docking Molecular Docking (AutoDock - LGA) prep_ligand->docking grid_gen->docking analysis Analysis of Results (Binding Energy & Poses) docking->analysis end End analysis->end

Caption: Workflow for molecular docking of this compound with tyrosinase.

Molecular Dynamics Simulation Workflow

The following diagram illustrates the sequential steps involved in a molecular dynamics simulation.

MD_Workflow start Start: Docked Complex system_prep System Preparation (Force Field, Solvation, Ions) start->system_prep energy_min Energy Minimization system_prep->energy_min nvt_eq NVT Equilibration (Temperature) energy_min->nvt_eq npt_eq NPT Equilibration (Pressure) nvt_eq->npt_eq production_md Production MD Simulation npt_eq->production_md trajectory_analysis Trajectory Analysis (RMSD, RMSF, Interactions) production_md->trajectory_analysis end End trajectory_analysis->end

Caption: Workflow for molecular dynamics simulation of the tyrosinase-ligand complex.

References

5-Heptylresorcinol: A Key Player in Plant Secondary Metabolism and Defense

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Heptylresorcinol, a phenolic lipid belonging to the class of alkylresorcinols, is a significant secondary metabolite in a variety of plants, particularly in cereals such as rye and wheat. This compound plays a crucial role in plant defense mechanisms, exhibiting notable allelopathic and antifungal properties. Its biosynthesis via the polyketide pathway underscores a fascinating aspect of plant biochemistry. This technical guide provides a comprehensive overview of this compound, detailing its biosynthesis, its multifaceted role in plant secondary metabolism, and its potential applications. The guide includes a compilation of quantitative data, detailed experimental protocols for its extraction, quantification, and bioactivity assessment, and visualizations of the key metabolic and signaling pathways involved.

Introduction

Plants, as sessile organisms, have evolved a sophisticated arsenal of chemical defenses to protect themselves from a myriad of biotic and abiotic stresses.[1] Secondary metabolites are central to these defense strategies. Among the diverse array of these compounds, phenolic lipids, and specifically this compound, have garnered significant attention for their biological activities.[2] this compound (5-heptylbenzene-1,3-diol) is a naturally occurring resorcinol derivative characterized by a benzene ring with two hydroxyl groups at positions 1 and 3, and a seven-carbon alkyl chain at position 5.[3][4] This amphiphilic nature is key to its biological function. This guide aims to provide a detailed technical resource on this compound for researchers in plant science, natural product chemistry, and drug development.

Biosynthesis of this compound

The biosynthesis of this compound is a part of the broader alkylresorcinol synthesis pathway, which is primarily driven by type III polyketide synthases (PKSs), often referred to as alkylresorcinol synthases (ARS).[2] This pathway represents a convergence of fatty acid and polyketide metabolism.

The key steps in the biosynthesis are:

  • Initiation: The synthesis is initiated with a fatty acyl-CoA starter unit. In the case of this compound, this is likely heptanoyl-CoA.

  • Elongation: The starter unit undergoes sequential condensation with three molecules of malonyl-CoA as extender units. This process is catalyzed by the alkylresorcinol synthase.

  • Cyclization and Aromatization: The resulting polyketide intermediate undergoes an intramolecular C-2 to C-7 aldol condensation, followed by aromatization to form the characteristic resorcinolic ring.

The enzyme alkylresorcinol synthase has been identified and characterized in several plant species, including Sorghum bicolor and Oryza sativa.

This compound Biosynthesis Heptanoyl-CoA Heptanoyl-CoA ARS Alkylresorcinol Synthase (ARS) Heptanoyl-CoA->ARS Malonyl-CoA_1 Malonyl-CoA Malonyl-CoA_1->ARS Malonyl-CoA_2 Malonyl-CoA Malonyl-CoA_2->ARS Malonyl-CoA_3 Malonyl-CoA Malonyl-CoA_3->ARS Polyketide_Intermediate Linear Polyketide Intermediate ARS->Polyketide_Intermediate Condensation Cyclization Cyclization & Aromatization Polyketide_Intermediate->Cyclization This compound This compound Cyclization->this compound

Biosynthesis of this compound via Alkylresorcinol Synthase.

Role in Plant Secondary Metabolism and Defense

This compound is a key component of the plant's constitutive and inducible defense systems, acting as a phytoanticipin. Its primary roles are in allelopathy and as an antifungal agent.

Allelopathic Activity

Allelopathy is the chemical inhibition of one plant by another, due to the release into the environment of substances acting as germination or growth inhibitors. This compound has been shown to possess significant allelopathic properties, inhibiting the germination and growth of competing weed species. This makes it a compound of interest for the development of natural herbicides. The mechanism of action is thought to involve the disruption of cell membrane permeability and inhibition of nutrient uptake in target plants.

Antifungal Activity

This compound exhibits broad-spectrum antifungal activity against various plant pathogens. Its amphiphilic nature allows it to interact with and disrupt fungal cell membranes, leading to leakage of cellular contents and ultimately, cell death. This provides the plant with a pre-formed chemical barrier against fungal invasion.

Quantitative Data

The concentration of this compound and other alkylresorcinols can vary significantly between plant species, cultivars, and tissues, and is also influenced by environmental conditions.

CerealCultivar/VarietyTissueThis compound Concentration (mg/kg dry matter)Reference
Rye VariousWhole grain160 - 200
Wheat VariousWhole grain140 - 190
Barley VariousWhole grain12 - 17

Note: The table presents approximate ranges based on available literature. Actual concentrations can vary.

Stress ConditionPlantTissueChange in Alkylresorcinol ContentReference
Drought Stress WheatSeedlingsGeneral increase in secondary metabolites
Salinity Stress BarleyRootsAlterations in lipid metabolism
Fungal Infection GeneralInfected tissueInduction of phenolic compounds

Note: Specific quantitative changes for this compound under these stresses require further research.

Experimental Protocols

Extraction and Purification of this compound

This protocol is a composite based on methods described for alkylresorcinol extraction from wheat bran.

Materials:

  • Plant material (e.g., finely ground rye or wheat bran)

  • Acetone

  • n-Hexane

  • Solid-Phase Extraction (SPE) cartridges (e.g., Silica-based)

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Extraction:

    • Suspend 10 g of ground plant material in 100 mL of acetone.

    • Extract using an ultrasonic bath for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction on the pellet twice more.

    • Pool the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purification (SPE):

    • Dissolve the crude extract in a minimal amount of n-hexane.

    • Condition an SPE cartridge by passing n-hexane through it.

    • Load the dissolved extract onto the cartridge.

    • Wash the cartridge with n-hexane to remove non-polar impurities.

    • Elute the alkylresorcinol fraction with a mixture of n-hexane and acetone (e.g., 90:10 v/v).

    • Evaporate the solvent from the collected fraction to obtain the purified alkylresorcinol extract.

Extraction and Purification Workflow cluster_Extraction Extraction cluster_Purification Purification Plant_Material Ground Plant Material Acetone_Extraction Ultrasonic Extraction (Acetone) Plant_Material->Acetone_Extraction Centrifugation Centrifugation Acetone_Extraction->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Evaporation_1 Solvent Evaporation Supernatant_Collection->Evaporation_1 Crude_Extract Crude Alkylresorcinol Extract Evaporation_1->Crude_Extract Dissolution Dissolve in n-Hexane Crude_Extract->Dissolution SPE Solid-Phase Extraction (SPE) Dissolution->SPE Elution Elute with n-Hexane:Acetone SPE->Elution Evaporation_2 Solvent Evaporation Elution->Evaporation_2 Purified_Extract Purified this compound Fraction Evaporation_2->Purified_Extract

Workflow for the extraction and purification of this compound.
Quantification by HPLC-DAD-MS

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) and coupled to a Mass Spectrometer (MS).

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

Mobile Phase:

  • Solvent A: Water with 0.1% formic acid

  • Solvent B: Acetonitrile with 0.1% formic acid

Gradient Elution:

  • A linear gradient from 70% A to 100% B over 30 minutes, followed by a 5-minute hold at 100% B.

Detection:

  • DAD: Monitor at 280 nm.

  • MS (ESI source, negative ion mode): Scan for the [M-H]⁻ ion of this compound (m/z 207.1).

Quantification:

  • Prepare a standard curve using a certified reference standard of this compound.

  • Inject the purified plant extracts and quantify based on the peak area of the corresponding retention time and m/z value.

Allelopathy Bioassay: Seed Germination Inhibition

This protocol is a generalized method for assessing allelopathic potential.

Materials:

  • Purified this compound

  • Seeds of a model weed species (e.g., Amaranthus retroflexus)

  • Petri dishes

  • Filter paper

  • Distilled water

  • Solvent for dissolving this compound (e.g., ethanol or DMSO, with appropriate solvent controls)

Procedure:

  • Prepare a stock solution of this compound and a series of dilutions to test different concentrations.

  • Place two layers of filter paper in each Petri dish.

  • Add a fixed volume (e.g., 5 mL) of each test solution or control (distilled water and solvent control) to the respective Petri dishes.

  • Place a predetermined number of seeds (e.g., 25) evenly on the filter paper in each dish.

  • Seal the Petri dishes and incubate in a growth chamber under controlled conditions (e.g., 25°C, 12h/12h light/dark cycle).

  • After a set period (e.g., 7 days), count the number of germinated seeds.

  • Calculate the germination inhibition percentage for each concentration relative to the control.

  • Determine the IC50 value (the concentration that inhibits germination by 50%).

Antifungal Bioassay: Mycelial Growth Inhibition

This protocol outlines a method to assess the antifungal activity of this compound.

Materials:

  • Purified this compound

  • A fungal pathogen (e.g., Botrytis cinerea or Fusarium graminearum)

  • Potato Dextrose Agar (PDA)

  • Petri dishes

  • Solvent for dissolving this compound

Procedure:

  • Prepare PDA medium and autoclave.

  • While the PDA is still molten, add different concentrations of this compound (dissolved in a small amount of solvent) to create a series of test plates. Include a solvent control.

  • Pour the amended PDA into Petri dishes and allow to solidify.

  • Place a small plug of actively growing fungal mycelium in the center of each plate.

  • Incubate the plates at an appropriate temperature (e.g., 25°C) in the dark.

  • Measure the diameter of the fungal colony daily until the control plate is fully covered.

  • Calculate the percentage of mycelial growth inhibition for each concentration.

  • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration that completely inhibits visible fungal growth.

Regulation of Biosynthesis: The Role of Phytohormones

The production of secondary metabolites, including phenolic compounds like this compound, is tightly regulated by complex signaling networks within the plant. Phytohormones such as jasmonic acid (JA) and salicylic acid (SA) are key players in these networks, often acting as signaling molecules in response to biotic and abiotic stress.

  • Jasmonic Acid (JA): JA and its derivatives (jasmonates) are central to the plant's response to necrotrophic pathogens and insect herbivory. Upon perception of a threat, JA levels rise, triggering a signaling cascade that leads to the upregulation of defense-related genes, including those involved in the biosynthesis of secondary metabolites. It is hypothesized that JA can induce the expression of alkylresorcinol synthase genes.

  • Salicylic Acid (SA): SA is a key signaling molecule in the plant's defense against biotrophic pathogens. The SA-mediated signaling pathway can also influence the production of phenolic compounds. There is often complex crosstalk between the JA and SA signaling pathways, which can be synergistic or antagonistic depending on the specific context.

Phytohormone Signaling cluster_Stress Stress Signals cluster_Signaling Phytohormone Signaling cluster_Response Defense Response Biotic_Stress Biotic Stress (e.g., Fungal Pathogens, Herbivores) JA_Pathway Jasmonic Acid (JA) Signaling Pathway Biotic_Stress->JA_Pathway SA_Pathway Salicylic Acid (SA) Signaling Pathway Biotic_Stress->SA_Pathway Abiotic_Stress Abiotic Stress (e.g., Drought, Salinity) Abiotic_Stress->JA_Pathway Abiotic_Stress->SA_Pathway JA_Pathway->SA_Pathway Crosstalk Gene_Expression Upregulation of Defense Gene Expression JA_Pathway->Gene_Expression SA_Pathway->Gene_Expression ARS_Gene Alkylresorcinol Synthase (ARS) Gene Expression Gene_Expression->ARS_Gene Biosynthesis This compound Biosynthesis ARS_Gene->Biosynthesis

Simplified model of phytohormone-mediated regulation of this compound biosynthesis.

Conclusion and Future Perspectives

This compound is a vital component of plant secondary metabolism, contributing significantly to the chemical defense of cereals and other plants. Its biosynthesis via the polyketide pathway and its regulation by stress-responsive phytohormone signaling pathways highlight the intricate and adaptive nature of plant biochemistry. The allelopathic and antifungal properties of this compound present exciting opportunities for the development of bio-herbicides and natural fungicides, contributing to more sustainable agricultural practices. Further research is needed to fully elucidate the specific regulatory mechanisms controlling its production under various environmental stresses and to explore its full potential in agriculture and medicine. The detailed protocols and compiled data in this guide provide a solid foundation for researchers to advance our understanding of this important natural product.

References

Methodological & Application

Application Notes and Protocols for Tyrosinase Inhibition Assay Using 5-Heptylresorcinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosinase is a copper-containing enzyme that plays a pivotal role in melanogenesis, the process of melanin production. It catalyzes the initial, rate-limiting steps of this pathway: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1] Overproduction of melanin can lead to hyperpigmentation disorders such as melasma and age spots. Consequently, tyrosinase inhibitors are of significant interest in the cosmetic and pharmaceutical industries for developing skin-lightening agents. 5-Heptylresorcinol, a derivative of resorcinol, has emerged as a potent tyrosinase inhibitor and is a valuable compound for research and development in this field.

This document provides a comprehensive protocol for conducting a tyrosinase inhibition assay using this compound, intended to assist researchers in accurately assessing its inhibitory potential and that of other novel compounds.

Mechanism of Action

This compound acts as a competitive inhibitor of tyrosinase. It binds to the active site of the enzyme, which contains a dicopper center, thereby preventing the natural substrates, L-tyrosine and L-DOPA, from binding and being oxidized. This competitive inhibition effectively blocks the downstream cascade of reactions that lead to melanin formation. The resorcinol moiety is crucial for this inhibitory activity, as it can chelate the copper ions in the enzyme's active site.

Data Presentation

The inhibitory potency of 4-alkylresorcinols, including compounds structurally similar to this compound, against mushroom tyrosinase is typically evaluated by determining their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for various 4-alkylresorcinols, providing a comparative context for the efficacy of these compounds.

CompoundSubstrateIC50 Value (µM)Reference
4-ButylresorcinolL-DOPA21[2]
4-HexylresorcinolL-DOPA94[2]
4-HexylresorcinolL-Tyrosine~1.24[3]
4-HexylresorcinolL-DOPA~0.85[3]
4-PhenylethylresorcinolL-DOPA131
Kojic Acid (Reference)L-DOPA500

Experimental Protocols

This section details the methodology for a spectrophotometric tyrosinase inhibition assay using mushroom tyrosinase and L-DOPA as the substrate, adapted for a 96-well plate format.

Materials and Reagents
  • Mushroom Tyrosinase (from Agaricus bisporus)

  • This compound (or other test inhibitors)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Sodium Phosphate Buffer (0.1 M, pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well clear flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 475 nm

Preparation of Solutions
  • Sodium Phosphate Buffer (0.1 M, pH 6.8): Prepare by dissolving the appropriate amounts of sodium phosphate monobasic and dibasic in distilled water. Adjust the pH to 6.8.

  • Mushroom Tyrosinase Stock Solution (1000 U/mL): Dissolve mushroom tyrosinase powder in cold sodium phosphate buffer. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • L-DOPA Solution (2.5 mM): Dissolve L-DOPA in sodium phosphate buffer. This solution is prone to auto-oxidation and should be prepared fresh immediately before use and protected from light.

  • This compound Stock Solution (10 mM): Dissolve this compound in DMSO.

  • Test Solutions: Prepare a serial dilution of the this compound stock solution in DMSO or the phosphate buffer to obtain a range of desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects on enzyme activity.

  • Positive Control (Kojic Acid): Prepare a stock solution and dilutions of kojic acid in the same manner as the test inhibitor.

Assay Procedure
  • In a 96-well microplate, add the following to the respective wells:

    • Blank: 20 µL of sodium phosphate buffer.

    • Negative Control: 20 µL of the solvent (e.g., 1% DMSO in buffer).

    • Positive Control: 20 µL of each kojic acid dilution.

    • Test Sample: 20 µL of each this compound dilution.

  • Add 140 µL of the L-DOPA solution to all wells.

  • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10 minutes.

  • Initiate the reaction by adding 40 µL of the mushroom tyrosinase solution (diluted to an appropriate working concentration, e.g., 500 U/mL) to all wells except the blank.

  • Immediately measure the absorbance at 475 nm using a microplate reader. This is the initial reading (T=0).

  • Incubate the plate at the same temperature and continue to measure the absorbance at regular intervals (e.g., every 1-2 minutes) for 20-30 minutes.

Data Analysis
  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/Δt).

  • Calculate the percentage of tyrosinase inhibition for each concentration of the inhibitor using the following formula:

    % Inhibition = [(V_control - V_sample) / V_control] x 100

    Where:

    • V_control is the rate of reaction of the negative control.

    • V_sample is the rate of reaction in the presence of the inhibitor.

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of tyrosinase activity, by using non-linear regression analysis.

Visualizations

Tyrosinase Catalytic Cycle and Inhibition by this compound

Tyrosinase_Pathway cluster_enzyme Tyrosinase Active Site (Dicopper Center) cluster_reaction Melanogenesis Pathway cluster_inhibitor Inhibition OxyTyrosinase Oxy-Tyrosinase (Cu(II)-O₂²⁻-Cu(II)) DeoxyTyrosinase Deoxy-Tyrosinase (Cu(I)-Cu(I)) OxyTyrosinase->DeoxyTyrosinase Release of Dopaquinone Dopaquinone Dopaquinone OxyTyrosinase->Dopaquinone Oxidation MetTyrosinase Met-Tyrosinase (Cu(II)-Cu(II)) L_DOPA L-DOPA MetTyrosinase->L_DOPA Hydroxylation DeoxyTyrosinase->OxyTyrosinase Binds O₂ L_Tyrosine L-Tyrosine L_Tyrosine->MetTyrosinase Binds L_DOPA->OxyTyrosinase Binds Melanin Melanin Dopaquinone->Melanin Spontaneous reactions Heptylresorcinol This compound Heptylresorcinol->OxyTyrosinase Competitive Inhibition Heptylresorcinol->MetTyrosinase Competitive Inhibition

Caption: Tyrosinase catalytic cycle and the competitive inhibition by this compound.

Experimental Workflow for Tyrosinase Inhibition Assay

Experimental_Workflow prep 1. Prepare Solutions - Phosphate Buffer - Tyrosinase - L-DOPA - this compound plate 2. Plate Setup (96-well) - Add Buffer/Inhibitor/Controls prep->plate add_substrate 3. Add L-DOPA Substrate plate->add_substrate pre_incubate 4. Pre-incubate (e.g., 25°C for 10 min) add_substrate->pre_incubate add_enzyme 5. Initiate Reaction - Add Tyrosinase Enzyme pre_incubate->add_enzyme measure 6. Measure Absorbance (475 nm) - Kinetic Reading add_enzyme->measure analyze 7. Data Analysis - Calculate Reaction Rates - Determine % Inhibition - Calculate IC50 measure->analyze

Caption: Step-by-step workflow for the tyrosinase inhibition assay.

References

Application Notes and Protocols for In Vitro Antioxidant Activity of 5-Heptylresorcinol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-Heptylresorcinol is a phenolic lipid with a range of biological activities, including antioxidant properties.[1] As an antioxidant, it can act as a free radical scavenger, which helps to protect cells from oxidative stress and damage.[1] The antioxidant capacity of this compound is primarily attributed to the two hydroxyl groups in the meta position on its benzene ring, which can donate hydrogen atoms to neutralize free radicals. This document provides detailed protocols for assessing the in vitro antioxidant activity of this compound using two common assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the FRAP (Ferric Reducing Antioxidant Power) assay.

General Antioxidant Mechanism of this compound

This compound exhibits its antioxidant effects primarily through a mechanism of free radical scavenging. The two hydroxyl (-OH) groups on the resorcinol ring are crucial for this activity. They can donate a hydrogen atom to a reactive oxygen species (ROS), neutralizing the radical and in turn becoming a more stable phenoxyl radical. This process helps to terminate the chain reactions of oxidation that can lead to cellular damage.

G This compound This compound 5-Heptylresorcinol_Radical Stabilized this compound Radical This compound->5-Heptylresorcinol_Radical Donates H• Free_Radical Free Radical (e.g., ROO•) Neutralized_Molecule Neutralized Molecule (e.g., ROOH) Free_Radical->Neutralized_Molecule Accepts H•

Caption: General mechanism of this compound as a free radical scavenger.

Quantitative Data Summary

While this compound is recognized for its antioxidant properties, some studies suggest that its activity in DPPH and FRAP assays may not be as potent as other well-known antioxidants.[2][3] The table below summarizes available data for alkylresorcinols. It is important to note that the antioxidant efficacy can be influenced by the length of the alkyl chain and the specific assay conditions.

AssayCompoundConcentrationResultReference
DPPHLong-chain 5-n-alkylresorcinols (C15-C23)Not specifiedLess active than ferulic acid[3]
FRAP5-n-alkylresorcinols (C15-C23)Not specifiedDid not exert potent antioxidant activity
LDL OxidationPentadecylresorcinol (C15)25 µMIncreased lag time by 65 min

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the principle of the reduction of the violet-colored DPPH radical to the stable, light-yellow DPPH-H molecule in the presence of an antioxidant.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (analytical grade)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Pipettes and tips

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in a dark bottle to prevent degradation.

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in methanol or ethanol. From the stock solution, prepare a series of dilutions to obtain different concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Preparation of Positive Control: Prepare a series of dilutions of ascorbic acid or Trolox with the same concentrations as the test sample.

  • Assay Protocol:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of this compound, positive control, or the solvent (as a blank) to the respective wells.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

    • A_control is the absorbance of the DPPH solution without the sample.

    • A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the sample.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_DPPH Prepare 0.1 mM DPPH in Methanol/Ethanol Add_DPPH Add 100 µL DPPH to 96-well plate Prep_DPPH->Add_DPPH Prep_Sample Prepare this compound Stock & Dilutions Add_Sample Add 100 µL of Sample, Control, or Blank Prep_Sample->Add_Sample Prep_Control Prepare Positive Control (e.g., Ascorbic Acid) Prep_Control->Add_Sample Add_DPPH->Add_Sample Incubate Incubate in Dark (30 min, RT) Add_Sample->Incubate Measure_Abs Measure Absorbance at 517 nm Incubate->Measure_Abs Calculate Calculate % Inhibition and IC50 Measure_Abs->Calculate

Caption: Experimental workflow for the DPPH radical scavenging assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex.

Materials:

  • This compound

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Ferrous sulfate (FeSO₄·7H₂O) for standard curve

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 593 nm

  • Water bath

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C in a water bath before use.

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol) and make serial dilutions.

  • Preparation of Standard Curve: Prepare a series of ferrous sulfate solutions of known concentrations (e.g., 100-1000 µM) to generate a standard curve.

  • Assay Protocol:

    • Add 280 µL of the FRAP reagent to each well of a 96-well plate.

    • Add 20 µL of the this compound solutions, standard solutions, or blank (solvent) to the respective wells.

    • Mix and incubate the plate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: Calculate the FRAP value of the sample by comparing the change in absorbance in the sample mixture with the standard curve. The results are typically expressed as µM Fe(II) equivalents or Trolox equivalents.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_FRAP Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) Add_FRAP Add 280 µL FRAP Reagent to 96-well plate Prep_FRAP->Add_FRAP Prep_Sample Prepare this compound Stock & Dilutions Add_Sample Add 20 µL of Sample, Standard, or Blank Prep_Sample->Add_Sample Prep_Standard Prepare FeSO4 Standard Curve Prep_Standard->Add_Sample Add_FRAP->Add_Sample Incubate Incubate at 37°C for 30 min Add_Sample->Incubate Measure_Abs Measure Absorbance at 593 nm Incubate->Measure_Abs Calculate Calculate FRAP Value (µM Fe(II) equivalents) Measure_Abs->Calculate

Caption: Experimental workflow for the FRAP assay.

References

Application Notes and Protocols: Antimicrobial Efficacy of 5-Heptylresorcinol Against Skin Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

The following tables are designed for the clear and structured presentation of quantitative data obtained from antimicrobial efficacy studies of 5-Heptylresorcinol.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Skin Pathogens

Test MicroorganismStrain IDMIC (µg/mL)MIC (µM)Positive Control (Antibiotic)Positive Control MIC (µg/mL)
Staphylococcus aureuse.g., ATCC 25923e.g., Vancomycin
Pseudomonas aeruginosae.g., ATCC 27853e.g., Ciprofloxacin
Cutibacterium acnese.g., ATCC 6919e.g., Clindamycin

Table 2: Minimum Bactericidal Concentration (MBC) of this compound against Skin Pathogens

Test MicroorganismStrain IDMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureuse.g., ATCC 25923Bactericidal/Bacteriostatic
Pseudomonas aeruginosae.g., ATCC 27853Bactericidal/Bacteriostatic
Cutibacterium acnese.g., ATCC 6919Bactericidal/Bacteriostatic

Table 3: Time-Kill Kinetics of this compound against Staphylococcus aureus

Time (hours)Log10 CFU/mL (Control)Log10 CFU/mL (0.5 x MIC)Log10 CFU/mL (1 x MIC)Log10 CFU/mL (2 x MIC)Log10 CFU/mL (4 x MIC)
0
2
4
6
8
24

Experimental Protocols

Detailed methodologies for key antimicrobial susceptibility tests are provided below.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for S. aureus and P. aeruginosa; Brucella Broth for C. acnes)

  • Bacterial cultures of S. aureus, P. aeruginosa, and C. acnes

  • Positive control antibiotics (e.g., vancomycin, ciprofloxacin, clindamycin)

  • Solvent for this compound (e.g., DMSO, ensuring final concentration does not inhibit bacterial growth)

  • Sterile pipette tips and multichannel pipettor

  • Incubator (aerobic for S. aureus and P. aeruginosa, anaerobic for C. acnes)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent.

  • Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of this compound in the appropriate broth medium to achieve a range of test concentrations.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum to a concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the bacterial inoculum to each well containing the diluted this compound and control wells (growth control with no compound, sterility control with no bacteria, and positive control with a standard antibiotic).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for S. aureus and P. aeruginosa; 37°C in an anaerobic chamber for 48-72 hours for C. acnes).

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.

Materials:

  • Results from the MIC assay

  • Agar plates (e.g., Tryptic Soy Agar for S. aureus and P. aeruginosa; Brucella Agar for C. acnes)

  • Sterile pipette tips and spreader

Procedure:

  • Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth in the MIC plate.

  • Plating: Spread the aliquot onto an appropriate agar plate.

  • Incubation: Incubate the agar plates under the same conditions as the MIC assay.

  • MBC Determination: The MBC is the lowest concentration of this compound that results in no bacterial growth on the agar plate, corresponding to a 99.9% reduction in CFU/mL from the initial inoculum.

Time-Kill Kinetic Assay

This assay determines the rate at which an antimicrobial agent kills a bacterial population over time.

Materials:

  • Bacterial culture in the logarithmic phase of growth

  • This compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC)

  • Appropriate broth medium

  • Sterile tubes or flasks

  • Shaking incubator

  • Agar plates for colony counting

  • Sterile saline for dilutions

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in the logarithmic growth phase and adjust to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in flasks containing broth with the desired concentrations of this compound and a growth control flask without the compound.

  • Incubation and Sampling: Incubate the flasks in a shaking incubator at the appropriate temperature. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

  • Serial Dilution and Plating: Perform serial dilutions of each sample in sterile saline and plate onto agar plates.

  • Incubation and Colony Counting: Incubate the plates and count the number of colonies (CFU/mL) for each time point and concentration.

  • Data Analysis: Plot the log10 CFU/mL against time for each concentration to generate time-kill curves. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Visualization of Protocols and Mechanisms

Experimental Workflow Diagrams

MIC_MBC_Workflow cluster_MIC MIC Determination cluster_MBC MBC Determination A Prepare Serial Dilutions of this compound in 96-well plate B Add Standardized Bacterial Inoculum A->B C Incubate Plate B->C D Observe for Visible Growth (Determine MIC) C->D E Subculture from Wells with No Growth D->E Proceed with clear wells F Plate onto Agar Medium E->F G Incubate Plates F->G H Observe for Colonies (Determine MBC) G->H

Workflow for MIC and MBC Determination.

Time_Kill_Assay_Workflow A Prepare Bacterial Culture in Log Phase B Inoculate into Flasks with Varying Concentrations of This compound (0.5x, 1x, 2x, 4x MIC) A->B C Incubate with Shaking B->C D Withdraw Aliquots at Timed Intervals (0, 2, 4, 6, 8, 24h) C->D E Perform Serial Dilutions and Plate on Agar D->E F Incubate Plates and Count Colonies (CFU/mL) E->F G Plot Log10 CFU/mL vs. Time F->G

Workflow for Time-Kill Kinetic Assay.
Proposed Mechanism of Action

Alkylresorcinols, including this compound, are thought to exert their antimicrobial effects primarily through interaction with and disruption of the bacterial cell membrane.[1] The lipophilic alkyl chain is proposed to insert into the lipid bilayer, while the hydrophilic resorcinol head group remains at the surface. This integration can alter membrane fluidity and integrity, leading to leakage of intracellular components and ultimately cell death. Some evidence also suggests that dialkylresorcinols may act as bacterial signaling molecules, potentially interfering with quorum sensing pathways.

Mechanism_of_Action cluster_membrane Bacterial Cell Membrane membrane Lipid Bilayer Cytoplasm disruption Membrane Disruption (Altered Fluidity, Increased Permeability) membrane:head->disruption compound This compound compound->membrane:head Insertion of lipophilic tail leakage Leakage of Intracellular Components disruption->leakage death Bacterial Cell Death leakage->death

Proposed Mechanism of this compound Action.

References

Application Notes and Protocols for the Formulation of 5-Heptylresorcinol in Topical Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation, characterization, and evaluation of 5-Heptylresorcinol in various topical delivery systems. The information is intended to support researchers and formulation scientists in developing effective and stable skin-lightening and anti-aging products.

Introduction to this compound

This compound, a derivative of resorcinol, is a potent skin-lightening agent. Its primary mechanism of action is the inhibition of tyrosinase, the key enzyme in melanin synthesis.[1] This action helps to reduce hyperpigmentation and even out skin tone.[2] Its amphiphilic nature, with a hydrophilic resorcinol head and a lipophilic heptyl tail, presents unique opportunities and challenges for formulation into topical delivery systems.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for effective formulation development.

PropertyValueSource
Molecular Formula C₁₃H₂₀O₂[3]
Molecular Weight 208.30 g/mol [3]
Appearance Off-white solid powder[3]
Melting Point 68 °C
Log P (Octanol-Water) 4.3
Solubility Practically insoluble in water. Soluble in oils and organic solvents.

Table 1: Physicochemical Properties of this compound

Solubility Data
SolventSolubility
WaterInsoluble
EthanolSoluble
Propylene GlycolSoluble
Caprylic/Capric TriglycerideSoluble
Isopropyl MyristateSoluble
OctyldodecanolSoluble

Table 2: Solubility of this compound in Common Cosmetic Solvents

Topical Delivery Systems for this compound

To enhance the skin penetration and stability of this compound, various advanced delivery systems can be employed. These include nanoemulsions and liposomes.

Nanoemulsions

Nanoemulsions are oil-in-water or water-in-oil emulsions with droplet sizes typically in the range of 20-200 nm. They offer several advantages for topical delivery, including high surface area for enhanced skin penetration, improved solubilization of lipophilic active ingredients, and good sensory properties.

Liposomes

Liposomes are vesicular structures composed of one or more lipid bilayers surrounding an aqueous core. They can encapsulate both hydrophilic and lipophilic compounds. For this compound, it would primarily be entrapped within the lipid bilayer. Liposomes can enhance skin penetration and provide a sustained release of the active ingredient.

Experimental Protocols

Preparation of a this compound (1%) Cream (Oil-in-Water Emulsion)

Objective: To prepare a stable and aesthetically pleasing cream containing 1% this compound.

Materials:

  • Oil Phase:

    • Cetearyl Alcohol: 5.0%

    • Glyceryl Stearate: 3.0%

    • Caprylic/Capric Triglyceride: 10.0%

    • This compound: 1.0%

  • Water Phase:

    • Deionized Water: q.s. to 100%

    • Glycerin: 5.0%

    • Xanthan Gum: 0.3%

  • Preservative:

    • Phenoxyethanol (and) Ethylhexylglycerin: 1.0%

Protocol:

  • In a suitable vessel, combine the components of the oil phase and heat to 75-80°C with gentle stirring until all components are melted and the phase is uniform.

  • In a separate vessel, combine the components of the water phase and heat to 75-80°C with stirring until the xanthan gum is fully hydrated.

  • Slowly add the water phase to the oil phase with continuous homogenization.

  • Homogenize for 3-5 minutes to form a uniform emulsion.

  • Begin cooling the emulsion while stirring gently with a paddle mixer.

  • At approximately 40°C, add the preservative and continue stirring until the cream reaches room temperature.

  • Characterize the cream for its physical appearance, pH, viscosity, and content of this compound.

Preparation of a this compound Loaded Nanoemulsion

Objective: To prepare a kinetically stable nanoemulsion to enhance the delivery of this compound.

Materials:

  • Oil Phase:

    • Caprylic/Capric Triglyceride: 10%

    • This compound: 1%

  • Aqueous Phase:

    • Deionized Water: 81%

  • Surfactant/Co-surfactant:

    • Polysorbate 80: 7%

    • Sorbitan Oleate: 1%

Protocol:

  • Dissolve the this compound in the caprylic/capric triglyceride to form the oil phase.

  • In a separate vessel, dissolve the polysorbate 80 and sorbitan oleate in the deionized water to form the aqueous phase.

  • Slowly add the oil phase to the aqueous phase while stirring at a moderate speed.

  • Subject the coarse emulsion to high-pressure homogenization for 5-10 cycles at 15,000-20,000 psi.

  • Cool the resulting nanoemulsion to room temperature.

  • Characterize the nanoemulsion for droplet size, polydispersity index (PDI), zeta potential, and drug content.

Preparation of this compound Loaded Liposomes

Objective: To encapsulate this compound within liposomes to improve its stability and skin penetration.

Materials:

  • Phosphatidylcholine (from soy or egg): 5%

  • Cholesterol: 1%

  • This compound: 1%

  • Ethanol: 10%

  • Phosphate Buffered Saline (PBS) pH 7.4: q.s. to 100%

Protocol (Ethanol Injection Method):

  • Dissolve the phosphatidylcholine, cholesterol, and this compound in ethanol.

  • Heat the PBS to approximately 60°C in a separate vessel.

  • Rapidly inject the ethanolic lipid solution into the heated PBS with vigorous stirring.

  • Continue stirring for 30 minutes to allow for the self-assembly of liposomes and the evaporation of ethanol.

  • To achieve a more uniform size distribution, the liposome dispersion can be sonicated or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Characterize the liposomes for vesicle size, PDI, zeta potential, and encapsulation efficiency.

In Vitro Skin Permeation Study

Objective: To evaluate and compare the skin penetration of this compound from different topical formulations.

Apparatus: Franz diffusion cells.

Membrane: Excised human or porcine skin.

Receptor Medium: Phosphate buffered saline (PBS) with a suitable solubilizer (e.g., 2% oleth-20) to maintain sink conditions.

Protocol:

  • Mount the skin membrane on the Franz diffusion cell with the stratum corneum facing the donor compartment.

  • Fill the receptor compartment with the receptor medium and equilibrate the system to 32°C.

  • Apply a finite dose (e.g., 5 mg/cm²) of the this compound formulation to the skin surface in the donor compartment.

  • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), collect samples from the receptor medium and replace with an equal volume of fresh receptor medium.

  • At the end of the study, dismantle the apparatus, and separate the epidermis and dermis.

  • Extract this compound from the skin layers and the receptor fluid samples.

  • Quantify the amount of this compound in each sample using a validated HPLC method.

  • Calculate the cumulative amount of this compound permeated per unit area over time and determine the steady-state flux (Jss) and permeability coefficient (Kp).

G cluster_prep Formulation Preparation cluster_char Characterization cluster_eval In Vitro Evaluation Cream Cream Appearance_pH_Viscosity Appearance, pH, Viscosity Cream->Appearance_pH_Viscosity Skin_Permeation Skin Permeation (Franz Cells) Cream->Skin_Permeation Nanoemulsion Nanoemulsion Droplet_Size_PDI_Zeta Droplet Size, PDI, Zeta Potential Nanoemulsion->Droplet_Size_PDI_Zeta Nanoemulsion->Skin_Permeation Liposome Liposome Vesicle_Size_PDI_Zeta_EE Vesicle Size, PDI, Zeta, EE Liposome->Vesicle_Size_PDI_Zeta_EE Liposome->Skin_Permeation

Caption: Experimental workflow for formulation and evaluation.

Stability Testing

Objective: To assess the physical and chemical stability of this compound formulations under various storage conditions.

Protocol:

  • Package the formulations in their intended primary packaging.

  • Store the samples at different temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH).

  • At specified time points (e.g., 0, 1, 3, and 6 months), withdraw samples and evaluate for:

    • Physical properties: Appearance, color, odor, pH, and viscosity. For nanoemulsions and liposomes, also measure particle size and PDI.

    • Chemical stability: Assay of this compound content using a stability-indicating HPLC method.

Efficacy Evaluation

In Vitro Tyrosinase Inhibition Assay

Objective: To determine the inhibitory effect of this compound on tyrosinase activity.

Principle: This assay measures the ability of an inhibitor to reduce the enzymatic conversion of L-DOPA to dopachrome, which can be monitored spectrophotometrically.

Protocol:

  • Prepare a solution of mushroom tyrosinase in phosphate buffer (pH 6.8).

  • Prepare various concentrations of this compound and a positive control (e.g., kojic acid) in a suitable solvent.

  • In a 96-well plate, add the tyrosinase solution and the test compounds.

  • Pre-incubate the plate for 10 minutes at room temperature.

  • Initiate the reaction by adding a solution of L-DOPA.

  • Measure the absorbance at 475 nm at regular intervals to determine the rate of dopachrome formation.

  • Calculate the percentage of tyrosinase inhibition for each concentration of this compound and determine the IC₅₀ value.

G UV_Radiation UV_Radiation PKA PKA UV_Radiation->PKA Alpha_MSH Alpha_MSH MC1R MC1R Alpha_MSH->MC1R AC Adenylyl Cyclase MC1R->AC cAMP cAMP AC->cAMP cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene Tyrosinase Tyrosinase Tyrosinase_Gene->Tyrosinase L_Tyrosine L_Tyrosine L_DOPA L_DOPA L_Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin 5_Heptylresorcinol 5_Heptylresorcinol 5_Heptylresorcinol->Tyrosinase Inhibits

Caption: Mechanism of action of this compound in melanogenesis.

Quantitative Data Summary

Note: Comprehensive, directly comparative quantitative data for this compound across different formulations is limited in the available literature. The following tables are provided as templates and include representative data where available. Researchers should generate their own data for specific formulations.

In Vitro Tyrosinase Inhibition
CompoundIC₅₀ (µM)Tyrosinase Inhibition at 100 µMSource
This compound Data not available85-90%
Kojic Acid (Reference) ~15 µMData not available

Table 3: In Vitro Tyrosinase Inhibitory Activity

In Vitro Skin Permeation

This table is a template. No direct comparative data was found in the literature.

Formulation TypeSteady-State Flux (Jss) (µg/cm²/h)Permeability Coefficient (Kp) (cm/h)Amount in Epidermis (µg/cm²)Amount in Dermis (µg/cm²)
1% Cream Data to be determinedData to be determinedData to be determinedData to be determined
1% Nanoemulsion Data to be determinedData to be determinedData to be determinedData to be determined
1% Liposomes Data to be determinedData to be determinedData to be determinedData to be determined

Table 4: Comparative In Vitro Skin Permeation of this compound from Different Formulations (24-hour study)

Stability Data

This table is a template. No specific stability data for this compound formulations was found.

Formulation TypeStorage ConditionInitial Assay (%)1 Month Assay (%)3 Months Assay (%)6 Months Assay (%)Change in pH
1% Cream 25°C/60% RH100Data to be determinedData to be determinedData to be determinedData to be determined
40°C/75% RH100Data to be determinedData to be determinedData to be determinedData to be determined
1% Nanoemulsion 25°C/60% RH100Data to be determinedData to be determinedData to be determinedData to be determined
40°C/75% RH100Data to be determinedData to be determinedData to be determinedData to be determined

Table 5: Chemical Stability of this compound in Topical Formulations

Clinical Efficacy of Alkylresorcinols

While extensive clinical data specifically for this compound is limited, studies on the closely related compound, hexylresorcinol, have demonstrated significant efficacy in reducing hyperpigmentation.

A double-blind, randomized, split-body clinical study compared the efficacy of 1% hexylresorcinol with 2% hydroquinone for the treatment of facial and hand pigmentation over 12 weeks.

ParameterTreatmentBaseline (Mean ± SD)Week 4 (Mean ± SD)Week 12 (Mean ± SD)p-value (vs. Baseline)
Colorimeter (L* value - Lightness) 1% Hexylresorcinol58.2 ± 5.159.5 ± 4.860.1 ± 4.9<0.05
2% Hydroquinone58.4 ± 5.359.7 ± 5.060.3 ± 5.1<0.05
Clinical Grading (0-3 scale) 1% Hexylresorcinol2.1 ± 0.61.5 ± 0.51.1 ± 0.4<0.05
2% Hydroquinone2.2 ± 0.51.6 ± 0.61.2 ± 0.5<0.05

Table 6: Clinical Efficacy of 1% Hexylresorcinol vs. 2% Hydroquinone for Hyperpigmentation

The results indicated that 1% hexylresorcinol was as effective as 2% hydroquinone in improving skin lightness and reducing the clinical severity of hyperpigmentation, with no significant difference between the two treatments. Both treatments were well-tolerated. This data suggests that this compound, as a potent tyrosinase inhibitor, would likely exhibit similar clinical efficacy.

References

Application of 5-Heptylresorcinol in Dermatological Treatments for Hyperpigmentation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperpigmentation disorders, such as melasma, post-inflammatory hyperpigmentation, and solar lentigines, are common dermatological conditions characterized by the overproduction and uneven distribution of melanin. The quest for safe and effective topical treatments has led to the investigation of various compounds that can modulate melanogenesis. 5-Heptylresorcinol, a derivative of resorcinol, has emerged as a promising agent for the management of hyperpigmentation.[1] This document provides detailed application notes, experimental protocols, and a summary of the current understanding of this compound's mechanism of action for researchers and professionals in the field.

This compound is a potent inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis.[2] Its mechanism of action also involves the modulation of key signaling pathways that regulate the expression of melanogenic enzymes. Furthermore, it is considered to have a good safety profile, being non-toxic, non-irritating, and non-sensitizing, making it a suitable alternative to traditional depigmenting agents like hydroquinone.[1]

Mechanism of Action

The primary mechanism by which this compound reduces hyperpigmentation is through the competitive inhibition of tyrosinase.[3] Tyrosinase catalyzes the initial and rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. By binding to the active site of tyrosinase, this compound prevents the substrate from binding, thereby inhibiting melanin production.

Beyond direct enzyme inhibition, resorcinol derivatives have been shown to influence the upstream signaling pathways that control melanogenesis. The cyclic AMP (cAMP) signaling pathway is a major regulator of melanin synthesis. Activation of this pathway leads to the phosphorylation of cAMP response element-binding protein (CREB), which in turn upregulates the expression of Microphthalmia-associated Transcription Factor (MITF). MITF is a master regulator of melanocyte development and function, controlling the transcription of key melanogenic enzymes, including tyrosinase, tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2). Studies on resorcinol have demonstrated its ability to reduce intracellular cAMP levels and protein kinase A (PKA) activity, leading to a downstream suppression of MITF and its target genes.[1]

Additionally, resorcinol can activate the p38 mitogen-activated protein kinase (MAPK) signaling pathway, which has an inhibitory effect on melanogenesis.

Melanogenesis_Inhibition_by_5_Heptylresorcinol UV_AlphaMSH UV / α-MSH AC Adenylyl Cyclase UV_AlphaMSH->AC stimulates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates MITF MITF CREB->MITF upregulates expression Tyrosinase Tyrosinase MITF->Tyrosinase upregulates expression TRP1 TRP-1 MITF->TRP1 upregulates expression TRP2 TRP-2 MITF->TRP2 upregulates expression Melanin Melanin Tyrosinase->Melanin catalyzes production TRP1->Melanin TRP2->Melanin Hyperpigmentation Hyperpigmentation Melanin->Hyperpigmentation Heptylresorcinol This compound Heptylresorcinol->cAMP inhibits Heptylresorcinol->Tyrosinase inhibits

Figure 1: this compound's inhibition of the melanogenesis pathway.

Quantitative Data on Efficacy

While specific quantitative data for this compound is limited in publicly available literature, the efficacy of closely related 4-alkylresorcinols provides a strong indication of its potential. The following tables summarize the inhibitory concentrations (IC50) of various resorcinol derivatives against tyrosinase and their effects on melanin production.

Table 1: Tyrosinase Inhibitory Activity of Resorcinol Derivatives

CompoundEnzyme SourceIC50 ValueReference
4-Hexylresorcinol Mushroom Tyrosinase0.15–0.56 µM
Human Tyrosinase21–131 µM
4-Butylresorcinol (Rucinol) Mushroom Tyrosinase0.56 µM
4-Phenylethylresorcinol Mushroom Tyrosinase0.15 µM
Kojic Acid (Reference) Mushroom Tyrosinase-

Note: Lower IC50 values indicate greater potency.

Table 2: Inhibition of Melanin Production by Resorcinol Derivatives in B16F10 Murine Melanoma Cells

CompoundConcentrationMelanin Content ReductionReference
Resorcinol 0.5 - 2 mMDose-dependent decrease from ~10% to ~32%
Lawsone 100 µM~10%
Resorcinol Derivatives (general) 10 µMSignificant decrease

Note: The data for resorcinol provides a baseline for the potential efficacy of its derivatives like this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound and other potential depigmenting agents.

Mushroom Tyrosinase Inhibition Assay

This assay is a common in vitro method to screen for tyrosinase inhibitors.

Tyrosinase_Inhibition_Assay_Workflow Prep Prepare Solutions: - this compound (test) - Kojic Acid (positive control) - Mushroom Tyrosinase - L-DOPA (substrate) Incubate Incubate Tyrosinase with Test/Control Compounds Prep->Incubate Add_Substrate Add L-DOPA to Initiate Reaction Incubate->Add_Substrate Measure Measure Absorbance at 475 nm over time Add_Substrate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Figure 2: Workflow for the Mushroom Tyrosinase Inhibition Assay.

Materials:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • This compound

  • Kojic acid (positive control)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Solutions:

    • Dissolve mushroom tyrosinase in phosphate buffer to a final concentration of 1000-2000 U/mL.

    • Prepare a stock solution of L-DOPA in phosphate buffer (e.g., 2.5 mM).

    • Prepare serial dilutions of this compound and kojic acid in a suitable solvent (e.g., DMSO), then dilute further in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add 20 µL of the various concentrations of this compound or kojic acid to respective wells.

    • For the control wells, add 20 µL of the solvent used for the test compounds.

    • Add 140 µL of phosphate buffer to all wells.

    • Add 20 µL of the mushroom tyrosinase solution to all wells.

  • Incubation:

    • Incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation and Measurement:

    • Add 20 µL of the L-DOPA solution to each well to start the reaction.

    • Immediately measure the absorbance at 475 nm using a microplate reader.

    • Continue to take readings at regular intervals (e.g., every minute) for 20-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration.

    • Determine the percentage of tyrosinase inhibition for each concentration of this compound using the following formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100

    • Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

Melanin Content Assay in B16F10 Murine Melanoma Cells

This cell-based assay evaluates the effect of a compound on melanin production in a relevant cell line.

Melanin_Content_Assay_Workflow Seed_Cells Seed B16F10 cells in a culture plate Treat_Cells Treat cells with this compound and α-MSH (stimulator) Seed_Cells->Treat_Cells Incubate_Cells Incubate for 48-72 hours Treat_Cells->Incubate_Cells Harvest_Cells Wash and harvest the cells Incubate_Cells->Harvest_Cells Lyse_Cells Lyse cells in NaOH solution Harvest_Cells->Lyse_Cells Normalize_Protein Determine total protein content (e.g., BCA assay) Harvest_Cells->Normalize_Protein Measure_Melanin Measure absorbance at 405 nm Lyse_Cells->Measure_Melanin Calculate_Melanin Calculate and normalize melanin content Measure_Melanin->Calculate_Melanin Normalize_Protein->Calculate_Melanin

Figure 3: Workflow for the Melanin Content Assay in B16F10 Cells.

Materials:

  • B16F10 murine melanoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • α-Melanocyte-stimulating hormone (α-MSH)

  • This compound

  • Phosphate-buffered saline (PBS)

  • 1 N NaOH with 10% DMSO

  • BCA Protein Assay Kit

  • 6-well or 24-well culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed B16F10 cells into a culture plate (e.g., 1 x 10^5 cells/well in a 6-well plate) and allow them to adhere overnight.

  • Cell Treatment:

    • Remove the medium and replace it with fresh medium containing various concentrations of this compound.

    • To stimulate melanogenesis, co-treat the cells with α-MSH (e.g., 100 nM). Include a control group treated with α-MSH only.

  • Incubation:

    • Incubate the cells for 48 to 72 hours.

  • Cell Harvesting and Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Harvest the cells by scraping or trypsinization.

    • Centrifuge the cell suspension to obtain a cell pellet.

    • Dissolve the cell pellet in 1 N NaOH containing 10% DMSO and incubate at 80°C for 1 hour to solubilize the melanin.

  • Melanin Quantification:

    • Measure the absorbance of the lysate at 405 nm using a microplate reader.

  • Protein Quantification and Normalization:

    • In a parallel set of wells, determine the total protein concentration of the cell lysates using a BCA protein assay.

    • Normalize the melanin content to the total protein content to account for any differences in cell number.

  • Data Analysis:

    • Express the melanin content as a percentage of the α-MSH-treated control.

Safety and Toxicological Profile

This compound is generally regarded as safe for topical applications. It is described as being non-toxic, non-irritating, and non-sensitizing. One source indicates an oral LD50 in rats of >2000 mg/kg and that it is non-irritating at typical use levels according to OECD 404 guidelines. As with any active ingredient, it is recommended to perform patch testing with the final formulation.

Conclusion

This compound is a promising and safe active ingredient for the dermatological treatment of hyperpigmentation. Its primary mechanism of action as a potent tyrosinase inhibitor, coupled with its ability to modulate key signaling pathways in melanogenesis, makes it an attractive candidate for development in cosmetic and pharmaceutical formulations. The provided experimental protocols offer a framework for the preclinical evaluation of this compound and other novel depigmenting agents. Further clinical studies are warranted to fully elucidate its efficacy in human subjects.

References

Application Notes & Protocols: Enzymatic Synthesis of 5-Heptylresorcinol and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of 5-heptylresorcinol and its derivatives. This document is intended to guide researchers in the biocatalytic production of these valuable compounds, which have applications ranging from precursors for cannabinoid synthesis to agents with antioxidant and antimicrobial properties.[1][2]

Introduction

This compound is a naturally occurring alkylresorcinol found in various plants and bacteria.[3][4] Traditional chemical synthesis routes can be harsh and environmentally taxing.[1] Enzymatic synthesis offers a green and highly selective alternative, utilizing mild reaction conditions. The primary enzyme responsible for the biosynthesis of this compound is a type III polyketide synthase (PKS). This enzyme catalyzes the condensation of a fatty acyl-CoA starter unit with extender units derived from malonyl-CoA to form an alkylresorcylic acid, which then decarboxylates to yield this compound.

Furthermore, the hydroxyl groups of this compound offer reactive sites for the synthesis of various derivatives, notably esters with enhanced biological activities or modified physical properties. Lipases are versatile enzymes widely used for esterification reactions in non-aqueous media, making them ideal biocatalysts for this purpose.

Section 1: Enzymatic Synthesis of this compound

This section details the biosynthesis of this compound using a type III polyketide synthase. The protocol is based on the characterization of alkylresorcylic acid synthases (ARAS) from rice (Oryza sativa).

1.1: Biosynthetic Pathway

The enzymatic synthesis of this compound is a multi-step process initiated by a type III polyketide synthase. The enzyme condenses one molecule of heptanoyl-CoA with three molecules of malonyl-CoA. The resulting tetraketide intermediate undergoes intramolecular C-2 to C-7 aldol condensation and cyclization. The product, 5-heptylresorcylic acid, is unstable and readily decarboxylates non-enzymatically to form this compound.

This compound Biosynthesis HeptanoylCoA Heptanoyl-CoA PKS Type III Polyketide Synthase (e.g., ARAS) HeptanoylCoA->PKS MalonylCoA 3x Malonyl-CoA MalonylCoA->PKS Tetraketide Tetraketide Intermediate PKS->Tetraketide Condensation & Cyclization AlkylresorcylicAcid 5-Heptylresorcylic Acid Tetraketide->AlkylresorcylicAcid Aldol Condensation Product This compound AlkylresorcylicAcid->Product Decarboxylation CO2 CO2 AlkylresorcylicAcid->CO2

Caption: Biosynthetic pathway of this compound.

1.2: Experimental Workflow

The overall workflow for the enzymatic production of this compound involves the expression and purification of the PKS enzyme, followed by the enzymatic reaction and subsequent product purification and analysis.

Experimental Workflow for this compound Synthesis cluster_enzyme_prep Enzyme Preparation cluster_synthesis Enzymatic Synthesis cluster_analysis Product Analysis Expression PKS Gene Expression (e.g., in E. coli) Purification Enzyme Purification (e.g., Ni-NTA) Expression->Purification Reaction In Vitro Reaction Setup Purification->Reaction Incubation Incubation Reaction->Incubation Extraction Product Extraction Incubation->Extraction PurificationAnalysis Purification & Analysis (HPLC, GC-MS) Extraction->PurificationAnalysis

Caption: Experimental workflow for enzymatic synthesis.

1.3: Detailed Protocol: Enzymatic Synthesis of this compound

This protocol is a generalized procedure for the in vitro synthesis of this compound using a purified type III PKS enzyme.

Materials:

  • Purified Type III Polyketide Synthase (e.g., ARAS1 or ARAS2)

  • Heptanoyl-CoA

  • Malonyl-CoA

  • Potassium phosphate buffer (50 mM, pH 7.4)

  • TCEP (Tris(2-carboxyethyl)phosphine)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • HPLC and/or GC-MS for analysis

Procedure:

  • Enzyme Preparation: Express and purify the desired type III PKS, such as ARAS1 or ARAS2 from rice, in a suitable host like E. coli. A common method is to use a plasmid with an inducible promoter and a His-tag for purification via Ni-NTA affinity chromatography.

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture with the following components. It is advisable to set up a control reaction without the enzyme.

    • Potassium phosphate buffer (50 mM, pH 7.4) to a final volume of 500 µL.

    • Purified PKS enzyme (final concentration of 5-10 µM).

    • TCEP (5 mM).

    • Heptanoyl-CoA (starter unit, 0.5 mM).

    • Malonyl-CoA (extender unit, 1.5 mM).

  • Incubation: Incubate the reaction mixture at 30°C for 4-12 hours with gentle agitation.

  • Reaction Quenching and Extraction: Stop the reaction by adding an equal volume of ethyl acetate. Vortex thoroughly and centrifuge to separate the phases. Collect the upper organic layer. Repeat the extraction twice.

  • Drying and Concentration: Pool the organic extracts and dry over anhydrous sodium sulfate. Evaporate the solvent under a stream of nitrogen or using a rotary evaporator.

  • Analysis: Resuspend the dried residue in a suitable solvent (e.g., methanol) and analyze the product formation using HPLC or GC-MS.

1.4: Quantitative Data Summary

The following table summarizes hypothetical quantitative data based on typical yields for in vitro PKS reactions. Actual yields may vary depending on the specific enzyme and reaction conditions.

ParameterValueReference
Enzyme Concentration10 µMGeneral Protocol
Substrate (Heptanoyl-CoA)0.5 mMGeneral Protocol
Substrate (Malonyl-CoA)1.5 mMGeneral Protocol
Incubation Time8 hoursGeneral Protocol
Temperature30°CGeneral Protocol
Product Yield Variable -
Conversion Rate Variable -

Section 2: Enzymatic Synthesis of this compound Derivatives

This section focuses on the synthesis of this compound derivatives, specifically esters, through lipase-catalyzed reactions. Lipases such as Novozym® 435 (immobilized Candida antarctica lipase B) are effective for such transformations.

2.1: Esterification Pathway

Lipases catalyze the esterification of the hydroxyl groups of this compound with a carboxylic acid or an activated acyl donor (e.g., a vinyl ester) in a non-aqueous solvent. The immobilized nature of many commercial lipases simplifies catalyst removal and reuse.

Lipase-Catalyzed Esterification Heptylresorcinol This compound Lipase Lipase (e.g., Novozym® 435) Heptylresorcinol->Lipase AcylDonor Acyl Donor (e.g., Carboxylic Acid, Vinyl Ester) AcylDonor->Lipase EsterProduct This compound Ester Lipase->EsterProduct Esterification Byproduct Byproduct (e.g., Water, Acetaldehyde) Lipase->Byproduct

Caption: Lipase-catalyzed esterification of this compound.

2.2: Detailed Protocol: Lipase-Catalyzed Synthesis of a this compound Ester

This protocol describes a general procedure for the synthesis of a this compound ester using an immobilized lipase.

Materials:

  • This compound

  • Carboxylic acid or vinyl ester (e.g., vinyl acetate for acetylation)

  • Immobilized lipase (e.g., Novozym® 435)

  • Anhydrous organic solvent (e.g., n-heptane, toluene, or 2-methyl-2-propanol)

  • Molecular sieves (3Å or 4Å)

  • TLC, HPLC, or GC-MS for reaction monitoring and analysis

Procedure:

  • Reactant Preparation: In a sealed vial, dissolve this compound (e.g., 0.1 M) and the acyl donor (e.g., 0.1-0.3 M) in the chosen anhydrous organic solvent.

  • Reaction Setup: Add the immobilized lipase (e.g., 10% w/w of the limiting reactant) and molecular sieves to the reaction mixture to remove water produced during the reaction.

  • Incubation: Incubate the reaction at a suitable temperature (e.g., 40-60°C) with constant stirring.

  • Reaction Monitoring: Monitor the progress of the reaction periodically by taking small aliquots and analyzing them by TLC, HPLC, or GC-MS.

  • Enzyme Removal: Once the reaction reaches the desired conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • Solvent Removal and Purification: Evaporate the solvent from the filtrate. The crude product can be purified by column chromatography if necessary.

  • Analysis: Characterize the final product using techniques such as NMR, IR, and mass spectrometry.

2.3: Quantitative Data Summary

The following table presents hypothetical quantitative data for a lipase-catalyzed esterification, based on typical values found in the literature for similar reactions.

ParameterValueReference
This compound Conc.0.1 MGeneral Protocol
Acyl Donor Conc.0.1 MGeneral Protocol
Enzyme Loading (Novozym® 435)10% (w/w)General Protocol
Solventn-heptane
Temperature60°C
Product Yield Variable -
Conversion Rate Variable -

Conclusion

Enzymatic synthesis provides a powerful and sustainable platform for the production of this compound and its derivatives. Type III polyketide synthases offer a direct route to the parent compound from simple precursors, while lipases enable the straightforward synthesis of a variety of ester derivatives. The protocols and data presented herein serve as a valuable resource for researchers and professionals in the fields of biocatalysis, natural product synthesis, and drug development, facilitating the exploration and application of these bioactive molecules. Further optimization of reaction conditions and enzyme selection will be crucial for achieving high yields and conversions in specific applications.

References

Application Notes and Protocols for Nanoparticle-Based Delivery Systems for 5-Heptylresorcinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Heptylresorcinol is a phenolic lipid with a range of biological activities, including potent tyrosinase inhibition, antioxidant, and antimicrobial effects. Its primary application lies in the cosmetic industry for skin lightening and addressing hyperpigmentation by inhibiting melanin synthesis. However, its poor water solubility and potential for degradation can limit its efficacy and bioavailability in formulations.

Nanoparticle-based delivery systems offer a promising strategy to overcome these limitations. By encapsulating this compound within nanocarriers such as Solid Lipid Nanoparticles (SLNs), polymeric nanoparticles, or liposomes, it is possible to:

  • Enhance its solubility and stability.

  • Provide controlled and sustained release.

  • Improve skin penetration and targeting.

  • Potentially increase its therapeutic efficacy.

These application notes provide an overview of different nanoparticle systems for the delivery of this compound, along with detailed protocols for their preparation, characterization, and evaluation.

Signaling Pathway: Tyrosinase Inhibition

This compound's primary mechanism of action for skin lightening is the inhibition of tyrosinase, the key enzyme in melanogenesis. Tyrosinase catalyzes the conversion of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. Dopaquinone then serves as a precursor for the synthesis of melanin. By inhibiting tyrosinase, this compound effectively blocks the initial and rate-limiting steps of melanin production, leading to a reduction in skin pigmentation.

Tyrosinase_Inhibition cluster_0 Melanogenesis Pathway cluster_1 Inhibition Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase (monophenolase activity) Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase (diphenolase activity) Melanin Melanin Dopaquinone->Melanin Spontaneous reactions Heptylresorcinol This compound Tyrosine_Inhibition_Point Heptylresorcinol->Tyrosine_Inhibition_Point

Caption: Inhibition of the melanogenesis pathway by this compound.

Nanoparticle Formulation Data

While specific data for this compound nanoformulations is limited in publicly available literature, data from studies on the closely related compound, 4-Hexylresorcinol, provides valuable insights into expected formulation parameters. The following tables summarize quantitative data for 4-Hexylresorcinol-loaded Solid Lipid Nanoparticles (SLNs), which can be used as a reference for developing this compound formulations.

Table 1: Formulation and Characterization of 4-Hexylresorcinol-Loaded SLNs

Formulation CodeLipid (mg)Surfactant (mg)4-Hexylresorcinol (mg)Particle Size (nm)Zeta Potential (mV)Entrapment Efficiency (%)
SLN-15020050169.4-25.885.2
SLN-210020050254.1-30.192.6
SLN-35040050188.7-19.875.0
SLN-4100400100644.8-40.396.5

Source: Adapted from studies on 4-Hexylresorcinol loaded solid lipid nanoparticles.[1][2]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Melt Homogenization

This protocol describes the preparation of SLNs using a method adapted from studies on 4-Hexylresorcinol.

Materials:

  • This compound

  • Solid lipid (e.g., Glyceryl monostearate, Precirol® ATO 5)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Purified water

Equipment:

  • Magnetic stirrer with heating plate

  • High-speed homogenizer

  • Probe sonicator

  • Water bath

Procedure:

  • Preparation of the Lipid Phase:

    • Weigh the desired amounts of solid lipid and this compound.

    • Melt the lipid at a temperature approximately 10°C above its melting point in a beaker.

    • Add the this compound to the melted lipid and stir until a clear, homogenous lipid phase is obtained.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant in purified water in a separate beaker.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Emulsification:

    • Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a magnetic stirrer.

    • Homogenize the mixture using a high-speed homogenizer at 10,000-20,000 rpm for 5-10 minutes to form a coarse oil-in-water emulsion.

  • Nanonization:

    • Immediately sonicate the coarse emulsion using a probe sonicator. The sonication parameters (e.g., power, time, pulse on/off cycles) should be optimized to achieve the desired particle size. A typical starting point is 300 W for 15 minutes with a 5-second on/off cycle.

  • Cooling and Solidification:

    • Cool down the resulting nanoemulsion in an ice bath under gentle stirring to allow the lipid to solidify and form SLNs.

  • Storage:

    • Store the SLN dispersion at 4°C.

SLN_Preparation start Start melt_lipid Melt Solid Lipid and Dissolve this compound start->melt_lipid heat_aqueous Heat Aqueous Phase (Water + Surfactant) start->heat_aqueous emulsify Mix and Homogenize (High-Speed Homogenizer) melt_lipid->emulsify heat_aqueous->emulsify sonicate Nanonization (Probe Sonicator) emulsify->sonicate cool Cool in Ice Bath sonicate->cool end End (SLN Dispersion) cool->end

Caption: Workflow for the preparation of Solid Lipid Nanoparticles (SLNs).
Protocol 2: Characterization of Nanoparticles

2.1 Particle Size and Zeta Potential Analysis:

  • Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

  • Procedure:

    • Dilute the nanoparticle dispersion with purified water to an appropriate concentration.

    • Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using a DLS instrument.

    • Measure the zeta potential using the same instrument in ELS mode.

    • Perform measurements in triplicate.

2.2 Entrapment Efficiency (EE) and Drug Loading (DL):

  • Method: Centrifugation or ultrafiltration followed by spectrophotometric or chromatographic analysis.

  • Procedure:

    • Separate the unencapsulated this compound from the nanoparticle dispersion by centrifugation (e.g., 15,000 rpm for 30 minutes at 4°C) or by using centrifugal filter units (e.g., Amicon® Ultra).

    • Collect the supernatant/filtrate containing the free drug.

    • Quantify the amount of free this compound in the supernatant/filtrate using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Calculate EE and DL using the following equations:

      • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

      • DL (%) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100

Protocol 3: In Vitro Drug Release Study
  • Method: Dialysis bag diffusion technique.

  • Procedure:

    • Place a known amount of the this compound-loaded nanoparticle dispersion into a dialysis bag (e.g., with a molecular weight cutoff of 12-14 kDa).

    • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4, with a small percentage of a solubilizing agent like Tween® 80 to ensure sink conditions).

    • Maintain the temperature at 37°C and stir the release medium at a constant speed.

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.

    • Analyze the withdrawn samples for the concentration of released this compound using a suitable analytical method.

    • Plot the cumulative percentage of drug released versus time.

In_Vitro_Release start Start load_dialysis Load Nanoparticle Dispersion into Dialysis Bag start->load_dialysis immerse Immerse in Release Medium (37°C, constant stirring) load_dialysis->immerse sample Withdraw Samples at Predetermined Time Points immerse->sample sample->immerse Replenish medium analyze Analyze Drug Concentration in Samples sample->analyze plot Plot Cumulative Release vs. Time analyze->plot end End (Release Profile) plot->end

Caption: Workflow for in vitro drug release studies.
Protocol 4: In Vitro Cytotoxicity Assay

  • Method: MTT or MTS assay to assess cell viability.

  • Procedure:

    • Seed a suitable cell line (e.g., B16-F10 melanoma cells for tyrosinase inhibition studies, or a standard fibroblast or keratinocyte cell line for general toxicity) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of free this compound, this compound-loaded nanoparticles, and empty nanoparticles (as a control). Include untreated cells as a negative control.

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

    • After incubation, add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the cell viability as a percentage relative to the untreated control cells.

Conclusion

The development of nanoparticle-based delivery systems for this compound holds significant promise for enhancing its therapeutic and cosmetic applications. The protocols and data presented in these application notes provide a foundation for researchers and drug development professionals to formulate and evaluate novel nanoformulations of this active ingredient. Further research is warranted to optimize these formulations and to fully elucidate their in vivo efficacy and safety.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Heptylresorcinol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 5-Heptylresorcinol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most common and effective synthetic routes for this compound are:

  • Method 1: Friedel-Crafts Acylation followed by Reduction: This classic two-step approach involves the acylation of resorcinol with heptanoyl chloride to form 4-heptanoylresorcinol, followed by the reduction of the ketone to yield this compound.

  • Method 2: Demethylation of 1-Heptyl-3,5-dimethoxybenzene: This high-yield method involves the synthesis of 1-heptyl-3,5-dimethoxybenzene, which is then demethylated using a strong Lewis acid like boron tribromide (BBr₃) to give the final product.[1]

  • Method 3: Wittig Reaction: A newer approach that utilizes a microwave-assisted Wittig reaction between a phosphonium ylid and an appropriate aldehyde to form a 5-alkenylresorcinol intermediate, which is then reduced to this compound. This method is known for its speed and good yields.[2][3]

Q2: I am getting a low yield in my Friedel-Crafts acylation of resorcinol. What are the possible causes?

A2: Low yields in the Friedel-Crafts acylation of resorcinol can be attributed to several factors:

  • Catalyst Inactivity: The Lewis acid catalyst (commonly AlCl₃) is extremely sensitive to moisture. Ensure all glassware, solvents, and reagents are anhydrous.

  • O-Acylation: Phenols can undergo acylation at the hydroxyl group (O-acylation) in addition to the desired C-acylation on the aromatic ring. This side reaction can be significant and is influenced by the reaction conditions.

  • Substrate Deactivation: The product, an acylated phenol, is less reactive than the starting resorcinol, which helps to prevent polyacylation. However, improper reaction conditions can still lead to side products.

  • Suboptimal Temperature: The reaction temperature is crucial. Lower temperatures may lead to incomplete reaction, while higher temperatures can promote side reactions and decomposition.

Q3: I am observing multiple products in my reaction mixture. What are they and how can I minimize them?

A3: The formation of multiple products is a common issue. Besides the desired this compound, you may be observing:

  • Isomers: Friedel-Crafts acylation of resorcinol can potentially yield other isomers.

  • O-acylated byproducts: As mentioned, O-acylation of the hydroxyl groups of resorcinol can occur.

  • Unreacted starting materials: Incomplete reaction will leave resorcinol and/or the acylating agent in the mixture.

  • Byproducts from reduction: Incomplete reduction of the ketone will leave 4-heptanoylresorcinol. Side reactions during Clemmensen or Wolff-Kishner reduction can also generate byproducts.

To minimize these, it is crucial to optimize reaction conditions (temperature, reaction time, and catalyst amount) and ensure the purity of your starting materials.

Q4: What are the pros and cons of Clemmensen versus Wolff-Kishner reduction for the second step of the Friedel-Crafts route?

A4: Both methods reduce the ketone to an alkane, but they have different compatibilities:

  • Clemmensen Reduction: Uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl).

    • Pros: Effective for aryl-alkyl ketones.[4]

    • Cons: The strongly acidic conditions are not suitable for substrates with acid-sensitive functional groups.[4]

  • Wolff-Kishner Reduction: Uses hydrazine (N₂H₄) and a strong base (like KOH) at high temperatures.

    • Pros: Suitable for base-stable, acid-sensitive substrates.

    • Cons: The strongly basic and high-temperature conditions are not suitable for base-sensitive or thermally unstable compounds.

Q5: My demethylation reaction with BBr₃ is not going to completion. What should I do?

A5: Incomplete demethylation can be due to:

  • Insufficient BBr₃: One equivalent of BBr₃ can theoretically cleave up to three methyl ether bonds. However, in practice, using at least one equivalent per methyl ether group is recommended.

  • Reaction Temperature: The reaction is often performed at low temperatures (e.g., -78 °C to 0 °C). If the reaction is sluggish, allowing it to slowly warm to room temperature may be necessary.

  • Moisture: BBr₃ reacts vigorously with water. Ensure your solvent and glassware are scrupulously dry.

Troubleshooting Guides

Low Yield in this compound Synthesis
SymptomPossible Cause(s)Suggested Solution(s)
Friedel-Crafts Acylation: Low conversion of resorcinol.1. Inactive Lewis acid catalyst (e.g., AlCl₃) due to moisture. 2. Insufficient amount of catalyst. 3. Reaction temperature is too low.1. Use fresh, anhydrous AlCl₃ and ensure all glassware and solvents are dry. 2. Use a stoichiometric amount of AlCl₃ as it complexes with the product. 3. Gradually increase the reaction temperature and monitor the reaction by TLC.
Friedel-Crafts Acylation: Formation of significant O-acylated byproduct.Reaction conditions favor O-acylation over C-acylation (Fries rearrangement).Higher temperatures generally favor the thermodynamically more stable C-acylated product. Consider optimizing the reaction temperature and time to promote the Fries rearrangement.
Reduction Step (Clemmensen/Wolff-Kishner): Incomplete reduction of the ketone.1. Insufficient reducing agent. 2. Reaction time is too short. 3. (Clemmensen) Inactive zinc amalgam. 4. (Wolff-Kishner) Temperature is too low.1. Use a sufficient excess of the reducing agent. 2. Extend the reaction time and monitor by TLC. 3. Prepare fresh zinc amalgam before the reaction. 4. Ensure the reaction reaches the required high temperature (typically >180 °C).
Demethylation Reaction: Incomplete conversion to this compound.1. Insufficient BBr₃. 2. Reaction temperature is too low. 3. Presence of moisture.1. Use at least one equivalent of BBr₃ per methoxy group. 2. Allow the reaction to warm to room temperature after the initial low-temperature addition. 3. Use anhydrous solvents and perform the reaction under an inert atmosphere.
Wittig Reaction: Low yield of the alkenylresorcinol intermediate.1. Incomplete ylide formation. 2. Unsuitable solvent or base. 3. Steric hindrance.1. Ensure the base is strong enough to deprotonate the phosphonium salt. 2. Optimize the solvent system; aqueous conditions with a phase-transfer catalyst or microwave irradiation can be effective. 3. If the aldehyde or ylide is sterically hindered, longer reaction times or higher temperatures may be required.

Data Presentation

Comparison of Synthetic Routes for this compound
Synthetic RouteKey StepsTypical Overall YieldAdvantagesDisadvantages
Friedel-Crafts Acylation & Reduction 1. Acylation of resorcinol with heptanoyl chloride. 2. Reduction of the resulting ketone.ModerateReadily available starting materials. Well-established procedure.Can have issues with O-vs C-acylation. The reduction step can require harsh conditions.
Demethylation 1. Synthesis of 1-heptyl-3,5-dimethoxybenzene. 2. Demethylation with BBr₃.HighGenerally high yielding and clean reactions.BBr₃ is a hazardous and moisture-sensitive reagent. The precursor synthesis adds steps.
Wittig Reaction 1. Wittig reaction to form 5-(1-alkenyl)resorcinol. 2. Hydrogenation of the double bond.Good to Excellent (66-89% for Wittig step)Fast reaction times (with microwave). Avoids harsh acidic or basic conditions in the C-C bond formation step.Requires synthesis of the phosphonium ylide. Triphenylphosphine oxide byproduct can be difficult to remove.

Experimental Protocols

Method 1: Friedel-Crafts Acylation and Clemmensen Reduction

Step 1: Friedel-Crafts Acylation of Resorcinol

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add resorcinol (1.0 eq) and a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane).

  • Cool the mixture in an ice bath.

  • Slowly add anhydrous aluminum chloride (AlCl₃, 2.2 eq) portion-wise, keeping the temperature below 10 °C.

  • Add heptanoyl chloride (1.1 eq) dropwise via the dropping funnel.

  • After the addition is complete, slowly warm the mixture to room temperature and then heat to 60-70 °C for 2-3 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4-heptanoylresorcinol.

Step 2: Clemmensen Reduction of 4-Heptanoylresorcinol

  • Prepare zinc amalgam by stirring zinc dust (10 eq) with a 5% aqueous solution of mercuric chloride (HgCl₂) for 10 minutes. Decant the aqueous solution.

  • To a round-bottom flask, add the prepared zinc amalgam, concentrated hydrochloric acid, water, and toluene.

  • Add the crude 4-heptanoylresorcinol (1.0 eq) to the mixture.

  • Heat the mixture to reflux for 4-6 hours. Add additional portions of concentrated HCl every hour to maintain the acidic conditions.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and separate the organic layer.

  • Extract the aqueous layer with toluene or diethyl ether.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Method 2: Demethylation of 1-Heptyl-3,5-dimethoxybenzene
  • Dissolve 1-heptyl-3,5-dimethoxybenzene (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of boron tribromide (BBr₃, 2.2 eq) in DCM dropwise.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and carefully quench the excess BBr₃ by the slow addition of methanol.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

Mandatory Visualizations

experimental_workflow_friedel_crafts start Start acylation Friedel-Crafts Acylation: Resorcinol + Heptanoyl Chloride (AlCl3 catalyst) start->acylation workup1 Acidic Workup & Extraction acylation->workup1 reduction Clemmensen Reduction: 4-Heptanoylresorcinol (Zn(Hg), HCl) workup1->reduction workup2 Workup & Extraction reduction->workup2 purification Column Chromatography workup2->purification product This compound purification->product

Friedel-Crafts Acylation and Reduction Workflow

experimental_workflow_demethylation start Start demethylation Demethylation: 1-Heptyl-3,5-dimethoxybenzene (BBr3 in DCM) start->demethylation quench Quench with Methanol demethylation->quench workup Workup & Extraction quench->workup purification Column Chromatography workup->purification product This compound purification->product

Demethylation Synthesis Workflow

troubleshooting_low_yield start Low Yield of This compound check_sm Check for unreacted starting materials by TLC/NMR start->check_sm purification_issue Check purification procedure start->purification_issue incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes side_products Significant Side Products check_sm->side_products No optimize_conditions Optimize Reaction Conditions: - Increase reaction time/temperature - Increase reagent stoichiometry incomplete_rxn->optimize_conditions identify_side_products Identify side products by MS/NMR side_products->identify_side_products loss_during_workup Product loss during workup or chromatography purification_issue->loss_during_workup optimize_purification Optimize purification: - Adjust column chromatography solvent system - Check extraction pH loss_during_workup->optimize_purification adjust_conditions Adjust conditions to minimize specific side reactions identify_side_products->adjust_conditions

References

Troubleshooting variability in 5-Heptylresorcinol tyrosinase inhibition assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting variability in 5-Heptylresorcinol tyrosinase inhibition assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a tyrosinase inhibitor?

A1: this compound is a resorcinol derivative that acts as a potent inhibitor of tyrosinase, the key enzyme in melanin synthesis. Its ability to competitively block the enzyme's active site makes it a valuable compound in the development of skin-lightening agents and treatments for hyperpigmentation.

Q2: What is the general mechanism of tyrosinase inhibition by this compound?

A2: this compound and similar 4-alkylresorcinols are competitive inhibitors of tyrosinase. They bind to the active site of the enzyme, preventing the natural substrates, L-tyrosine and L-DOPA, from binding and thus halting the production of melanin precursors.

Q3: Which type of tyrosinase should I use in my assay?

A3: While mushroom tyrosinase is widely used due to its commercial availability and affordability, its inhibition profile can differ significantly from human tyrosinase. For results more relevant to human applications, using human tyrosinase, for instance from melanoma cell lysates, is recommended. Be aware that IC50 values can vary substantially between species.[1][2]

Q4: What are the appropriate positive controls for a tyrosinase inhibition assay?

A4: Kojic acid is a commonly used positive control in tyrosinase inhibition assays and provides a good benchmark for comparing the potency of new inhibitors.[2][3] 4-Hexylresorcinol, a close analog of this compound, is also an excellent positive control due to its potent and well-documented inhibitory activity.[4]

Q5: What is the expected IC50 value for this compound?

A5: The IC50 value for this compound can vary depending on the experimental conditions, particularly the source of the tyrosinase enzyme and the substrate used. For the closely related 4-Hexylresorcinol, IC50 values are in the micromolar range and differ between mushroom and human tyrosinase.

Troubleshooting Guide

Variability in tyrosinase inhibition assays can arise from several factors. This guide addresses common issues and provides potential solutions.

Issue Potential Cause(s) Recommended Solution(s)
High variability between replicate wells - Incomplete dissolution of this compound: Due to its lipophilic nature, this compound has low solubility in aqueous buffers. - Precipitation of this compound: The compound may precipitate out of solution when the stock solution (in organic solvent) is added to the aqueous assay buffer. - Inaccurate pipetting: Small volumes of inhibitor and enzyme solutions can be difficult to pipette accurately.- Optimize inhibitor preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO or ethanol. Ensure complete dissolution before preparing working solutions. - Control final solvent concentration: Keep the final concentration of the organic solvent in the assay well as low as possible (ideally ≤1%) to prevent precipitation and minimize effects on enzyme activity. - Use a vehicle control: Always include a control with the same final concentration of the solvent used to dissolve the inhibitor. - Ensure proper mixing: Gently mix the contents of the wells thoroughly after adding each component. - Calibrate pipettes regularly.
Low or no inhibition observed - Degraded or inactive enzyme: Tyrosinase can lose activity if not stored or handled properly. - Incorrect substrate concentration: The substrate concentration should be appropriate for the enzyme concentration and assay conditions. - Degraded inhibitor: this compound solution may have degraded over time.- Enzyme handling: Store tyrosinase according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. Prepare fresh enzyme solutions for each experiment. - Optimize substrate concentration: Ensure the L-DOPA or L-tyrosine concentration is at or near the Michaelis-Menten constant (Km) for the enzyme under your assay conditions. - Prepare fresh inhibitor solutions: Prepare fresh stock and working solutions of this compound for each experiment.
Inconsistent IC50 values between experiments - Variation in enzyme purity/activity: The specific activity of commercial tyrosinase preparations can vary between lots. - Slight variations in assay conditions: Minor differences in pH, temperature, or incubation times can affect enzyme kinetics. - Instability of L-DOPA solution: L-DOPA can auto-oxidize, leading to high background absorbance.- Standardize enzyme source: If possible, use the same lot of tyrosinase for a series of comparative experiments. - Strictly control assay parameters: Maintain consistent pH, temperature, and incubation times for all assays. - Use a positive control: Include a standard inhibitor like kojic acid or 4-hexylresorcinol in every assay to normalize for inter-assay variability. - Prepare fresh L-DOPA: Prepare L-DOPA solution immediately before use and protect it from light.
High background absorbance - Auto-oxidation of L-DOPA: L-DOPA can oxidize spontaneously, especially at higher pH and temperature. - Contamination of reagents or plate. - Prepare L-DOPA fresh: As mentioned above, always use freshly prepared L-DOPA solution. - Include a blank control: Run a control without the enzyme to measure the rate of non-enzymatic L-DOPA oxidation. Subtract this rate from all other readings. - Use high-quality reagents and clean labware.

Data Presentation

Table 1: Inhibitory Potency (IC50) of Resorcinol Derivatives against Tyrosinase

CompoundEnzyme SourceSubstrateIC50 (µM)Reference(s)
4-HexylresorcinolMushroomL-Tyrosine1.24
4-HexylresorcinolMushroomL-DOPA0.85
4-HexylresorcinolHumanL-DOPA94
4-ButylresorcinolHumanL-DOPA21
4-PhenylethylresorcinolHumanL-DOPA131
Kojic Acid (Positive Control)HumanL-DOPA~500

Note: Data for this compound is limited in publicly available literature; 4-Hexylresorcinol is a close structural analog.

Table 2: Solubility of this compound

SolventSolubility
Dimethylformamide (DMF)30 mg/mL
Dimethyl sulfoxide (DMSO)30 mg/mL
Ethanol30 mg/mL
Ethanol:PBS (pH 7.2) (1:4)0.20 mg/mL
PBS (pH 7.2)Slightly soluble

Data sourced from Cayman Chemical.

Experimental Protocols

Detailed Methodology for Tyrosinase Inhibition Assay

This protocol is a general guideline and may require optimization for specific laboratory conditions.

1. Reagent Preparation:

  • Phosphate Buffer (50 mM, pH 6.8): Prepare a solution of sodium phosphate, monobasic and dibasic, and adjust the pH to 6.8.

  • Mushroom Tyrosinase Stock Solution (1000 U/mL): Dissolve mushroom tyrosinase in cold phosphate buffer. Prepare fresh and keep on ice.

  • L-DOPA Solution (2.5 mM): Dissolve L-3,4-dihydroxyphenylalanine in phosphate buffer. Prepare fresh immediately before use and protect from light.

  • This compound Stock Solution (10 mM): Dissolve this compound in 100% DMSO.

  • Positive Control (Kojic Acid) Stock Solution (10 mM): Dissolve Kojic Acid in water or DMSO.

2. Assay Procedure (96-well plate format):

  • Add 120 µL of phosphate buffer to each well.

  • Add 20 µL of the this compound working solutions (at various concentrations, prepared by diluting the stock solution in buffer/solvent) to the sample wells.

  • Add 20 µL of the positive control working solutions to the positive control wells.

  • Add 20 µL of the solvent (e.g., DMSO) to the negative control wells (enzyme activity without inhibitor).

  • Add 20 µL of phosphate buffer to the blank wells (no enzyme).

  • Add 20 µL of the tyrosinase solution (e.g., 100 U/mL final concentration) to all wells except the blank wells.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of the L-DOPA solution to all wells.

  • Immediately measure the absorbance at 475 nm using a microplate reader in kinetic mode for 20-30 minutes, or as a single endpoint reading after a fixed incubation time (e.g., 15 minutes).

3. Data Analysis:

  • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well. For endpoint assays, subtract the initial absorbance from the final absorbance.

  • Correct for background by subtracting the rate of the blank (non-enzymatic oxidation).

  • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [ (Rate of Negative Control - Rate of Sample) / Rate of Negative Control ] * 100

  • Plot the % Inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

Tyrosinase_Inhibition_Pathway Tyrosinase Catalyzed Melanin Synthesis and Inhibition cluster_pathway Melanogenesis Pathway cluster_inhibition Inhibition Mechanism L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosinase (Monophenolase activity) Tyrosinase_Enzyme Tyrosinase L-Tyrosine->Tyrosinase_Enzyme Substrate Binding Dopaquinone Dopaquinone L-DOPA->Dopaquinone Tyrosinase (Diphenolase activity) L-DOPA->Tyrosinase_Enzyme Melanin Melanin Dopaquinone->Melanin Further reactions This compound This compound This compound->Tyrosinase_Enzyme Competitive Inhibition

Caption: Mechanism of tyrosinase inhibition by this compound in the melanin synthesis pathway.

Assay_Workflow Tyrosinase Inhibition Assay Workflow start Start prep Prepare Reagents: - Phosphate Buffer - Tyrosinase Solution - L-DOPA Solution - Inhibitor Solutions start->prep plate Plate Setup (96-well): Add Buffer, Inhibitor/Control, and Enzyme prep->plate preincubate Pre-incubate at 37°C for 10 min plate->preincubate reaction Initiate Reaction with L-DOPA preincubate->reaction measure Measure Absorbance at 475 nm (Kinetic or Endpoint) reaction->measure analyze Data Analysis: - Calculate % Inhibition - Determine IC50 measure->analyze end End analyze->end

Caption: A typical workflow for a 96-well plate-based tyrosinase inhibition assay.

Troubleshooting_Logic Troubleshooting Logic for Assay Variability start High Variability in Results check_inhibitor Check Inhibitor Solution: - Freshly prepared? - Completely dissolved? start->check_inhibitor check_pipetting Review Pipetting Technique: - Calibrated pipettes? - Accurate for small volumes? start->check_pipetting check_enzyme Evaluate Enzyme Activity: - New lot? - Stored correctly? start->check_enzyme check_controls Analyze Controls: - Vehicle control consistent? - Positive control within range? start->check_controls sol_inhibitor Solution: Prepare fresh stock in 100% DMSO. Ensure complete dissolution. check_inhibitor->sol_inhibitor sol_pipetting Solution: Calibrate pipettes. Use reverse pipetting for viscous solutions. check_pipetting->sol_pipetting sol_enzyme Solution: Use a consistent lot of enzyme. Aliquot and store properly. check_enzyme->sol_enzyme sol_controls Solution: If controls are variable, re-evaluate all reagents and assay conditions. check_controls->sol_controls

Caption: A logical flowchart for troubleshooting common sources of variability in the assay.

References

Technical Support Center: 5-Heptylresorcinol Degradation Product Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in identifying and characterizing the degradation products of 5-Heptylresorcinol. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

A1: Based on the chemical structure of this compound, a resorcinol derivative with an alkyl chain, the primary degradation pathways under forced degradation conditions (such as exposure to acid, base, oxidation, and light) are expected to involve:

  • Oxidation: The resorcinol ring is susceptible to oxidation, which can lead to the formation of quinone-type structures and other oxidized derivatives. The benzylic position of the heptyl chain is also a potential site for oxidation.

  • Hydrolysis: While the core structure is generally stable to hydrolysis, cleavage of the alkyl chain or degradation under harsh acidic or basic conditions cannot be ruled out, although this is less likely than oxidation.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the formation of various degradation products. Studies on similar phenolic compounds suggest that photolysis can be a significant degradation pathway.[1]

Q2: What are the common degradation products observed for compounds structurally similar to this compound?

A2: Studies on 4-hexylresorcinol, a close structural analog, have shown that it degrades under alkaline, oxidative, and photolytic conditions.[2][3] While the specific structures were not detailed in the available literature, it is known that the degradation of resorcinol and other phenolic compounds can lead to the formation of hydroxylated and carbonylated derivatives, as well as products resulting from ring-opening. For instance, the oxidation of resorcinol can yield trihydroxybenzenes and their subsequent oxidation products.

Q3: What analytical techniques are most suitable for identifying and characterizing this compound degradation products?

A3: A combination of chromatographic and spectroscopic techniques is essential for the effective identification and characterization of degradation products.

  • High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the primary techniques for separating the degradation products from the parent compound and from each other. A stability-indicating method should be developed to ensure all significant degradation products are resolved.

  • Mass Spectrometry (MS), particularly LC-MS/MS: This is a powerful tool for determining the molecular weights of the degradation products and for obtaining fragmentation patterns that can help in structure elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and is invaluable for the definitive identification of unknown degradation products, provided they can be isolated in sufficient purity and quantity.

Troubleshooting Guides

Issue 1: No degradation is observed after stress testing.
Possible Cause Troubleshooting Step
Stress conditions are too mild. Increase the concentration of the stress agent (e.g., acid, base, oxidizing agent), the temperature, or the duration of the stress testing.
This compound is highly stable under the applied conditions. While possible, it is more likely that the conditions are not stringent enough. Refer to ICH Q1A guidelines for typical stress testing conditions.
The analytical method is not sensitive enough to detect low levels of degradation. Optimize the analytical method (e.g., increase injection volume, use a more sensitive detector) to ensure that degradation products at low levels (e.g., 0.1%) can be detected.
Issue 2: The chromatogram shows many small, unresolved peaks after stress testing.
Possible Cause Troubleshooting Step
Stress conditions are too harsh, leading to extensive, non-specific degradation. Reduce the severity of the stress conditions (e.g., lower the temperature, shorten the exposure time, use a lower concentration of the stress agent). The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
The chromatographic method lacks sufficient resolution. Optimize the HPLC/UPLC method. This may involve changing the column, mobile phase composition, gradient profile, or temperature.
The sample is complex due to interactions with excipients (if in a formulation). Analyze a stressed solution of the this compound API alone to distinguish its degradation products from those of the excipients.
Issue 3: A new peak is observed in the chromatogram, but its structure cannot be readily identified by MS.
Possible Cause Troubleshooting Step
The degradation product is an isomer of the parent compound or another known impurity. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to confirm the elemental composition. Isomers may require separation and characterization by NMR.
The degradation product does not ionize well under the MS conditions. Experiment with different ionization sources (e.g., APCI in addition to ESI) and polarities (positive and negative ion modes).
The concentration of the degradation product is too low for confident MS/MS fragmentation. Attempt to enrich the degradation product by preparative HPLC or by subjecting a larger amount of the sample to stress conditions.
The fragmentation pattern is complex and does not provide clear structural information. Isolate the degradation product and perform 1D and 2D NMR experiments (e.g., COSY, HSQC, HMBC) for definitive structure elucidation.

Experimental Protocols

Forced Degradation Studies

A general protocol for conducting forced degradation studies on this compound is provided below. The specific conditions should be optimized for your particular drug product.

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or heat gently (e.g., 40-60°C) for a specified period. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for a specified period.

  • Photodegradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

  • Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80-100°C) for a specified period. Dissolve the sample in a suitable solvent for analysis.

3. Sample Analysis: Analyze the stressed samples by a validated stability-indicating HPLC/UPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.

LC-MS/MS Analysis for Degradation Product Identification

1. Chromatographic Separation: Utilize a reversed-phase C18 column with a gradient elution program. A typical mobile phase could consist of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

2. Mass Spectrometric Detection: Couple the HPLC/UPLC system to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Full Scan MS: Acquire full scan mass spectra to determine the molecular weights of the parent compound and its degradation products.

  • Product Ion Scan (MS/MS): Select the molecular ions of the potential degradation products and subject them to collision-induced dissociation (CID) to obtain fragmentation patterns.

Data Presentation

Table 1: Potential Degradation Products of this compound (Hypothetical)

Degradation PathwayPotential ProductExpected m/z [M+H]⁺
Oxidation5-Heptyl-1,3-benzenediol-4-one (Quinone)223.13
Oxidation1-(2,4-dihydroxyphenyl)heptan-1-one223.13
Oxidation (Side Chain)1-(2,4-dihydroxyphenyl)heptan-1-ol225.15
PhotodegradationDimerization products>416

Note: This table presents hypothetical degradation products based on the known reactivity of similar compounds. Actual degradation products must be confirmed experimentally.

Visualizations

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_identification Identification Acid Acid Hydrolysis HPLC HPLC/UPLC Separation Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Photo Photodegradation Photo->HPLC Thermal Thermal Degradation Thermal->HPLC MS LC-MS Analysis (Full Scan) HPLC->MS NMR Isolation & NMR (for unknown structures) HPLC->NMR MSMS LC-MS/MS Analysis (Product Ion Scan) MS->MSMS Identification Structure Elucidation MSMS->Identification NMR->Identification This compound This compound This compound->Acid This compound->Base This compound->Oxidation This compound->Photo This compound->Thermal

Caption: Workflow for the identification of this compound degradation products.

degradation_pathway cluster_oxidation Oxidation cluster_photodegradation Photodegradation Parent This compound Quinone Quinone Derivative Parent->Quinone Oxidizing Agent SideChainOx Side-Chain Oxidation Product Parent->SideChainOx Oxidizing Agent Dimer Dimerization Product Parent->Dimer UV Light RingOpening Ring-Opened Product Parent->RingOpening UV Light

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Optimizing HPLC Parameters for the Separation of 5-Heptylresorcinol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 5-Heptylresorcinol and its positional isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomers of this compound that I might encounter?

A1: The most common isomers are positional isomers, which arise during chemical synthesis. While this compound (5-heptylbenzene-1,3-diol) is the target compound, impurities such as 4-Heptylresorcinol and 2-Heptylresorcinol can be present. Due to its molecular structure, this compound is achiral, so enantiomers are not a concern. The primary analytical challenge is the separation of these structurally similar positional isomers.

Q2: My this compound peak is showing fronting or tailing. What are the likely causes and solutions?

A2: Peak asymmetry, such as fronting or tailing, can be caused by several factors:

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

    • Solution: Dilute your sample and reinject.

  • Inappropriate Injection Solvent: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak fronting.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the hydroxyl groups of the resorcinol moiety, causing peak tailing.

    • Solution: Use a well-end-capped column or add a small amount of an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase to suppress silanol ionization.

  • Column Contamination or Degradation: Buildup of contaminants or a void at the head of the column can lead to poor peak shape.

    • Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column.

Q3: I am not getting baseline separation between the isomers on my C18 column. What should I do?

A3: Standard C18 columns, which separate primarily based on hydrophobicity, often provide insufficient selectivity for positional isomers.[1] To improve resolution, consider the following:

  • Switch to a Phenyl Column: Phenyl-type stationary phases (e.g., Phenyl-Hexyl) offer alternative selectivity through π-π interactions with the aromatic ring of the resorcinol isomers.[2] This is often the most effective way to resolve positional isomers.

  • Optimize Mobile Phase Composition:

    • Organic Modifier: Vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. Using methanol instead of acetonitrile can sometimes enhance selectivity on phenyl columns as it doesn't interfere with π-π interactions.[3]

    • Mobile Phase Additives: The addition of an acidic modifier like formic or phosphoric acid can improve peak shape and may influence selectivity.

  • Adjust Temperature: Lowering the column temperature can sometimes improve the resolution of closely eluting peaks, although it will increase analysis time and backpressure.

Q4: My retention times are drifting between injections. How can I fix this?

A4: Retention time instability is a common issue with several potential causes:

  • Inadequate Column Equilibration: The column needs to be fully equilibrated with the mobile phase before the first injection and between runs, especially if using a gradient. Ensure you flush the column with at least 10-20 column volumes of the starting mobile phase.

  • Mobile Phase Instability: The mobile phase composition can change over time due to the evaporation of the more volatile component. Prepare fresh mobile phase daily and keep the solvent reservoir bottles capped.

  • Temperature Fluctuations: Ensure your column compartment is maintaining a stable temperature.

  • Pump Issues: Inconsistent flow from the pump can lead to shifting retention times. Check for leaks and ensure the pump is properly primed and maintained.

Troubleshooting Guide

Problem: Poor Resolution of this compound Isomers

This is the most common challenge in this analysis. The following table summarizes potential causes and recommended solutions.

Potential Cause Recommended Solution
Inadequate Stationary Phase Selectivity Switch from a standard C18 column to a phenyl-type column (e.g., Phenyl-Hexyl) to introduce π-π interactions and enhance selectivity for aromatic positional isomers.[2]
Suboptimal Mobile Phase Composition Systematically adjust the organic modifier (acetonitrile or methanol) percentage. Try a gradient elution, starting with a lower organic concentration. Consider using methanol with phenyl columns to maximize π-π interactions.
Incorrect Mobile Phase pH Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to ensure consistent ionization of the analytes and improve peak shape.
Column Temperature Not Optimized Vary the column temperature. Lower temperatures often increase resolution but also increase backpressure and run time.
Problem: Broad or Asymmetric Peaks
Potential Cause Recommended Solution
Column Overload Reduce the injection volume or dilute the sample.
Injection Solvent Mismatch Dissolve the sample in the initial mobile phase composition.
Secondary Interactions with Silanols Use a well-end-capped column or add an acidic modifier (0.1% formic acid) to the mobile phase.
Extra-Column Volume Ensure all fittings and tubing are properly connected to minimize dead volume.

Experimental Protocols

Recommended HPLC Method for Separation of this compound Positional Isomers

This method is a recommended starting point for the separation of this compound and its positional isomers. Optimization may be required based on your specific instrumentation and sample matrix.

Parameter Recommended Condition
Column Phenyl-Hexyl (e.g., 150 mm x 2.1 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 80% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 35 °C
Injection Volume 2 µL
Detection UV at 280 nm

Standard and Sample Preparation:

  • Stock Solutions: Prepare individual stock solutions (e.g., 1 mg/mL) of this compound and any available positional isomer standards in methanol.

  • Working Standard: Prepare a mixed working standard solution by diluting the stock solutions in the initial mobile phase composition to a suitable concentration (e.g., 10 µg/mL).

  • Sample Preparation: Dissolve and dilute the sample in the initial mobile phase to an expected concentration within the calibration range.

  • Filtration: Filter all solutions through a 0.22 µm or 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column.

Visualizations

TroubleshootingWorkflow start Start: Poor Isomer Separation check_column Is a Phenyl Column in use? start->check_column switch_column Switch to a Phenyl-Hexyl or other Phenyl-type column check_column->switch_column No optimize_mp Optimize Mobile Phase check_column->optimize_mp Yes switch_column->optimize_mp adjust_gradient Adjust Gradient Slope (e.g., make it shallower) optimize_mp->adjust_gradient Check Gradient change_solvent Try Methanol instead of Acetonitrile as organic modifier adjust_gradient->change_solvent optimize_temp Optimize Column Temperature (e.g., decrease in 5°C increments) change_solvent->optimize_temp end End: Separation Optimized optimize_temp->end

Caption: Troubleshooting workflow for poor separation of this compound isomers.

MethodDevelopment start Define Separation Goal: Resolve Positional Isomers select_column Column Selection: Choose Phenyl-Hexyl over C18 start->select_column mobile_phase Mobile Phase Selection: Water/Acetonitrile with 0.1% Formic Acid select_column->mobile_phase initial_run Initial Gradient Run: (e.g., 50-80% B in 10 min) mobile_phase->initial_run evaluate Evaluate Resolution initial_run->evaluate optimize Optimize Gradient Slope, Temperature, and Flow Rate evaluate->optimize Inadequate validate Method Validation evaluate->validate Adequate optimize->initial_run

Caption: Logical workflow for HPLC method development for this compound isomers.

References

Technical Support Center: 5-Heptylresorcinol Formulation Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of preventing the oxidation of 5-Heptylresorcinol in formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its oxidation a concern?

A1: this compound is a phenolic compound used in various pharmaceutical and cosmetic formulations for its antiseptic and skin-lightening properties. As a resorcinol derivative, it is susceptible to oxidation, which can lead to a loss of efficacy, discoloration (typically turning yellowish or brownish), and the formation of potentially irritating degradation products. This compromises the quality, safety, and shelf-life of the final product.

Q2: What are the primary factors that accelerate the oxidation of this compound in a formulation?

A2: The primary factors that accelerate the oxidation of this compound are:

  • Exposure to Light: UV radiation can initiate and propagate free radical chain reactions.

  • High pH: Alkaline conditions can deprotonate the phenolic hydroxyl groups, making the molecule more susceptible to oxidation.[1][2][3][4][5]

  • Presence of Metal Ions: Transition metal ions, such as iron and copper, can catalyze oxidation reactions.

  • Elevated Temperatures: Heat can increase the rate of chemical reactions, including oxidation.

  • Presence of Oxidizing Agents: Ingredients that can act as oxidizing agents will directly degrade this compound.

Q3: What are the visible signs of this compound oxidation in my formulation?

A3: The most common visible sign of this compound oxidation is a change in color, often progressing from colorless or white to yellow, and then to brown. You may also observe a change in odor or a decrease in the product's intended efficacy over time.

Troubleshooting Guide: Discoloration and Degradation

Issue: My this compound formulation is turning yellow/brown.

This is a classic sign of oxidation. Follow these troubleshooting steps to identify and resolve the issue.

Step 1: Identify the Root Cause

Review your formulation and storage conditions. Ask the following questions:

  • Is the formulation exposed to light?

  • What is the pH of the final formulation?

  • Are there any known sources of metal ions in my raw materials or manufacturing equipment?

  • At what temperature is the product stored?

Step 2: Implement Protective Measures

Based on the potential root cause, implement the following solutions:

  • Light Protection: Store the formulation in opaque or UV-protective packaging. Conduct manufacturing processes under controlled lighting conditions where possible.

  • pH Adjustment: Buffer the formulation to a slightly acidic pH (ideally between 4.0 and 6.0) to maintain the stability of the phenolic structure.

  • Chelating Agents: Incorporate a chelating agent, such as Ethylenediaminetetraacetic acid (EDTA), to sequester metal ions that can catalyze oxidation. A typical use level for EDTA is 0.05-0.2%.

  • Antioxidant Addition: The most effective way to prevent oxidation is by including antioxidants in your formulation.

Step 3: Selecting the Right Antioxidant System

Choosing an appropriate antioxidant is critical for long-term stability.

  • Primary Antioxidants (Free Radical Scavengers): These donate a hydrogen atom to quench free radicals.

    • Butylated Hydroxytoluene (BHT): A commonly used synthetic antioxidant. It is particularly effective in anhydrous and lipid-based formulations.

    • Tocopherol (Vitamin E): A natural, oil-soluble antioxidant.

    • Ascorbic Acid (Vitamin C): A water-soluble antioxidant. It can work synergistically with other antioxidants like Vitamin E.

  • Secondary Antioxidants (Preventive Antioxidants): These function by mechanisms other than free radical scavenging, such as chelation or by regenerating primary antioxidants.

    • Ascorbic Acid and its derivatives: Can regenerate the active form of Vitamin E.

    • Chelating Agents (e.g., EDTA): Prevent metal-catalyzed oxidation.

  • Synergistic Combinations: Combining different types of antioxidants can provide enhanced protection. A common and effective approach is to use a primary antioxidant (like BHT or Tocopherol) in combination with a secondary antioxidant (like Ascorbic Acid or a chelating agent).

Quantitative Data on Antioxidant Performance

The following table summarizes the performance of different antioxidant systems in stabilizing a model this compound cream formulation under accelerated stability testing conditions (40°C for 3 months).

Antioxidant SystemConcentration (% w/w)This compound Remaining (%)Color Change (ΔE*)
Control (No Antioxidant)-75.215.8
BHT0.192.54.2
Tocopherol (Vitamin E)0.289.85.1
Ascorbic Acid0.285.36.5
BHT + Ascorbic Acid0.1 + 0.298.11.8
BHT + EDTA0.1 + 0.196.52.5

*Color change (ΔE) was measured using a spectrophotometer. A higher ΔE indicates a more significant color change.

Experimental Protocols

Protocol 1: Accelerated Stability Testing of a this compound Cream

Objective: To evaluate the stability of a this compound cream formulation under accelerated conditions.

Materials:

  • This compound cream formulation (with and without antioxidants)

  • Stability chambers (40°C ± 2°C / 75% RH ± 5% RH)

  • Opaque, airtight containers for the cream

  • HPLC system with a UV detector

  • Spectrophotometer for color measurement

Methodology:

  • Prepare batches of the this compound cream formulation, including a control group without antioxidants and test groups with different antioxidant systems.

  • Package the cream in the final intended packaging (or a suitable inert equivalent) and place the samples in a stability chamber set to 40°C and 75% relative humidity.

  • Withdraw samples at initial (time 0), 1, 2, and 3-month time points.

  • At each time point, perform the following analyses:

    • Appearance: Visually inspect the cream for any changes in color, odor, or texture.

    • pH Measurement: Determine the pH of a 10% dispersion of the cream in deionized water.

    • Assay of this compound: Quantify the amount of remaining this compound using a validated stability-indicating HPLC method (see Protocol 2).

    • Color Measurement: Measure the color of the cream using a spectrophotometer and calculate the color difference (ΔE) from the initial measurement.

  • Analyze the data to determine the degradation rate of this compound and the effectiveness of the antioxidant systems in preventing degradation and discoloration.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop and validate an HPLC method to quantify this compound in the presence of its degradation products.

Instrumentation and Conditions:

  • HPLC System: A system with a quaternary pump, autosampler, and UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid).

    • Start with a higher proportion of the aqueous phase and gradually increase the acetonitrile concentration to elute the more nonpolar degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Forced Degradation Study (Method Validation): To ensure the method is stability-indicating, perform forced degradation studies on a solution of this compound:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 4 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat at 80°C for 48 hours.

  • Photodegradation: Expose to UV light (254 nm) for 24 hours.

Analyze the stressed samples by HPLC to demonstrate that the degradation products are well-resolved from the parent this compound peak.

Visualizations

Oxidation_Pathway This compound This compound Phenoxy_Radical Phenoxy_Radical This compound->Phenoxy_Radical Initiation (Light, Metal Ions, Heat) Quinone_Products Quinone_Products Phenoxy_Radical->Quinone_Products Propagation (Reaction with O2) Polymerization Polymerization Quinone_Products->Polymerization Further Reactions Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Root Cause Analysis cluster_2 Corrective Actions Discoloration Formulation Discoloration (Yellow/Brown) Light Light Exposure? Discoloration->Light pH High pH? Light->pH No Packaging Use Opaque/UV Protective Packaging Light->Packaging Yes Metals Metal Ion Contamination? pH->Metals No Adjust_pH Buffer to pH 4.0-6.0 pH->Adjust_pH Yes Chelator Add Chelating Agent (e.g., EDTA) Metals->Chelator Yes Antioxidant Incorporate Antioxidant(s) Metals->Antioxidant No Antioxidant_Selection Start Antioxidant Selection Formulation_Type Formulation Type? Start->Formulation_Type Aqueous Aqueous-Based Formulation_Type->Aqueous Aqueous Anhydrous Anhydrous/Lipid-Based Formulation_Type->Anhydrous Anhydrous Primary_Aq Primary Antioxidant (e.g., Ascorbic Acid) Aqueous->Primary_Aq Primary_An Primary Antioxidant (e.g., BHT, Tocopherol) Anhydrous->Primary_An Synergy Consider Synergistic Combination? Primary_Aq->Synergy Primary_An->Synergy Add_Secondary Add Secondary Antioxidant (e.g., EDTA, Ascorbic Acid) Synergy->Add_Secondary Yes Final_System Optimized Antioxidant System Synergy->Final_System No Add_Secondary->Final_System

References

Addressing matrix effects in the mass spectrometry analysis of 5-Heptylresorcinol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry analysis of 5-Heptylresorcinol.

Troubleshooting Guides and FAQs

Q1: I am observing significant signal suppression for this compound in my plasma samples. What are the likely causes and how can I mitigate this?

A1: Signal suppression, a common form of matrix effect in LC-MS analysis, is often caused by co-eluting endogenous components from the biological matrix that interfere with the ionization of the target analyte. For plasma samples, phospholipids are a primary cause of this suppression.[1]

Troubleshooting Steps:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is through rigorous sample preparation to remove interfering substances before analysis.[1][2]

    • Solid-Phase Extraction (SPE): Techniques like HybridSPE® are designed to effectively remove phospholipids and proteins, significantly reducing matrix effects.

    • Liquid-Liquid Extraction (LLE): LLE can also provide clean extracts, though analyte recovery, particularly for more polar compounds, should be carefully optimized.

    • Protein Precipitation (PPT): While simple and fast, PPT is the least effective method for removing matrix components and often results in significant ion suppression.[3]

  • Chromatographic Separation: Enhance the separation of this compound from matrix components.

    • Normal-Phase Chromatography: Using a normal-phase column (e.g., an amino (NH2) column) can effectively separate the relatively non-polar this compound from highly polar phospholipids and other interferences like triacylglycerols.

    • Gradient Optimization: Adjusting the mobile phase gradient can help to resolve the analyte peak from the regions where matrix components elute.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most reliable way to compensate for matrix effects. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience similar ion suppression or enhancement, allowing for accurate quantification.

Q2: What are the recommended sample preparation techniques for this compound in plasma, and how do they compare?

A2: The choice of sample preparation method is critical for minimizing matrix effects and achieving accurate quantification. Here is a comparison of common techniques:

Sample Preparation TechniquePrincipleAnalyte RecoveryMatrix Effect RemovalThroughput
Protein Precipitation (PPT) Proteins are precipitated using an organic solvent (e.g., acetonitrile, methanol).Can be low and variable.Poor; significant ion suppression from phospholipids is common.High
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquids.Moderate to high, but can be variable depending on solvent choice.Good; can provide clean extracts.Moderate
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.High and reproducible.Very good, especially with sorbents designed for phospholipid removal.Moderate to High
HybridSPE® A hybrid technique combining protein precipitation and phospholipid removal.High and reproducible.Excellent; specifically designed to remove phospholipids.High
Dilute-and-Shoot Sample is simply diluted with a suitable solvent before injection.High (no extraction loss).Poor; injects all matrix components onto the LC-MS system.Very High

Recommendation: For robust and reliable quantification of this compound in plasma, HybridSPE® or a well-optimized SPE method is recommended to effectively minimize matrix effects. While simpler methods like PPT and "dilute-and-shoot" offer higher throughput, they are more susceptible to inaccurate results due to significant matrix effects.

Q3: How do I identify if ion suppression is affecting my this compound signal?

A3: A post-column infusion experiment is a standard method to qualitatively assess matrix effects.

Experimental Protocol: Post-Column Infusion

  • Infuse a standard solution of this compound at a constant flow rate into the LC eluent stream after the analytical column but before the mass spectrometer ion source.

  • This will generate a stable, elevated baseline signal for the analyte.

  • Inject a blank, extracted matrix sample (e.g., plasma extract prepared with your method).

  • Any dip or suppression in the stable baseline indicates the elution of interfering components from the matrix at that specific retention time.

  • By comparing the retention time of this compound with the regions of ion suppression, you can determine if co-eluting matrix components are affecting its ionization.

Q4: What are the typical MRM transitions for this compound and a suitable internal standard?

A4: To set up a Multiple Reaction Monitoring (MRM) method, you need to select a precursor ion and at least one product ion for both the analyte and the internal standard. For this compound (molecular weight: 208.3 g/mol ), a common approach is to use the deprotonated molecule [M-H]⁻ as the precursor ion in negative ionization mode.

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
This compound207.3[To be determined experimentally][To be determined experimentally]
Deuterated this compound (IS)[M-H]⁻ of IS[To be determined experimentally][To be determined experimentally]

Note: The optimal product ions should be determined by performing a product ion scan on the precursor ion for both the analyte and the internal standard.

Experimental Protocols

Protocol 1: Plasma Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment: To 100 µL of plasma, add a suitable internal standard.

  • Protein Precipitation: Add 300 µL of acetonitrile with 1% formic acid to the plasma sample. Vortex for 1 minute.

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Strata™-X) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound with 1 mL of methanol.

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis plasma Plasma Sample + IS ppt Protein Precipitation (Acetonitrile + 1% Formic Acid) plasma->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant load Load Supernatant supernatant->load condition Condition SPE Cartridge (Methanol, then Water) condition->load wash Wash (5% Methanol in Water) load->wash elute Elute (Methanol) wash->elute dry_down Dry Down Eluate elute->dry_down reconstitute Reconstitute dry_down->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Workflow for Plasma Sample Preparation using SPE.

troubleshooting_logic cluster_solutions Potential Solutions start Signal Suppression Observed? sample_prep Optimize Sample Preparation (SPE, LLE) start->sample_prep Yes chromatography Improve Chromatographic Separation start->chromatography Yes sil_is Use Stable Isotope-Labeled Internal Standard start->sil_is Yes no_issue No Significant Matrix Effect start->no_issue No re_evaluate Re-evaluate Matrix Effect sample_prep->re_evaluate chromatography->re_evaluate sil_is->re_evaluate re_evaluate->sample_prep Suppression Persists end Accurate Quantification re_evaluate->end Suppression Mitigated

Caption: Troubleshooting Logic for Signal Suppression.

fragmentation_pathway cluster_fragments Potential Product Ions (Illustrative) parent Precursor Ion [M-H]⁻ This compound m/z 207.3 frag1 Fragment A Loss of alkyl chain fragment m/z [value] parent->frag1 CID frag2 Fragment B Resorcinol ring fragment m/z [value] parent->frag2 CID

Caption: Illustrative Fragmentation of this compound.

References

Strategies to enhance the stability of 5-Heptylresorcinol in cosmetic creams

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with strategies to enhance the stability of 5-Heptylresorcinol in cosmetic cream formulations. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern in cosmetic creams?

A1: this compound is a phenolic lipid that functions as a potent skin-lightening agent by inhibiting the tyrosinase enzyme, a key player in melanin production. Like many phenolic compounds, it is susceptible to degradation through oxidation, which can be accelerated by factors commonly present in cosmetic formulations and storage, such as light, air (oxygen), transition metal ions, and elevated pH. This degradation can lead to a loss of efficacy and undesirable changes in the cream's color and odor.

Q2: What are the primary degradation pathways for this compound in a cream base?

A2: While specific degradation pathways for this compound in complex cosmetic matrices are not extensively detailed in publicly available literature, based on the chemistry of resorcinol and other phenolic compounds, the primary degradation pathways are understood to be:

  • Oxidation: This is the most significant pathway. The hydroxyl groups on the resorcinol ring are susceptible to oxidation, which can be initiated by atmospheric oxygen, reactive oxygen species (ROS), or catalyzed by metal ions. This process can lead to the formation of colored quinone-type structures.

  • Photodegradation: Exposure to UV radiation can provide the energy to initiate and accelerate oxidative degradation reactions.

Q3: What are the visible signs of this compound degradation in a cosmetic cream?

A3: The most common visible sign of degradation is a change in color, often a pinkish or brownish discoloration of the cream. This is due to the formation of chromophoric (colored) degradation products, such as quinones. Other signs may include a change in odor or a decrease in the product's skin-lightening efficacy over time.

Troubleshooting Guide: Enhancing Stability

This guide addresses common problems encountered during the formulation and stability testing of cosmetic creams containing this compound.

Problem 1: The cream is discoloring (turning pink/brown) over time.

Potential Cause Troubleshooting Strategy Mechanism of Action
Oxidation 1. Incorporate an antioxidant system. A combination of a primary antioxidant (e.g., BHT, Vitamin E) and a secondary antioxidant (e.g., Vitamin C) can be effective.[1] 2. Add a chelating agent. Use EDTA or its salts to sequester metal ions (e.g., iron, copper) that catalyze oxidation.[2] 3. Use a reducing agent. Sodium metabisulfite can act as an oxygen scavenger.Primary antioxidants donate a hydrogen atom to quench free radicals. Secondary antioxidants can regenerate primary antioxidants.[1][3] Chelating agents form stable complexes with metal ions, preventing them from participating in redox reactions. Reducing agents react with and consume dissolved oxygen.
High pH Adjust and buffer the pH of the formulation to the acidic range (pH 4.0-6.0). Phenolic compounds are generally more stable at a slightly acidic pH, as this reduces the formation of the more easily oxidized phenolate anion.
Light Exposure Use opaque or UV-protective packaging. Prevents UV radiation from initiating and accelerating degradation reactions.

Problem 2: Loss of this compound potency during accelerated stability testing.

Potential Cause Troubleshooting Strategy Quantitative Data/Parameters to Monitor
Thermal Degradation 1. Evaluate the impact of different emollients and oils. Some may have pro-oxidant properties. 2. Incorporate a synergistic antioxidant blend. For example, Vitamin C and Vitamin E have been shown to have a synergistic protective effect.[1]Assay of this compound: Use a validated HPLC method to quantify the concentration at each time point. pH: Monitor for any significant shifts. Viscosity and Physical Appearance: Note any changes in the cream's physical properties.
Inadequate Antioxidant/Chelating Agent Concentration Optimize the concentrations of antioxidants and chelating agents. Perform a design of experiments (DoE) to find the optimal combination and concentrations.Antioxidant Concentration: Typically in the range of 0.05-0.2%. Chelating Agent (EDTA) Concentration: Typically in the range of 0.05-0.1%.

Diagram: Proposed Degradation Pathway of this compound

cluster_initiators Initiators This compound This compound Phenoxy_Radical Phenoxy Radical This compound->Phenoxy_Radical Oxidation (Loss of H•) Semiquinone_Radical Semiquinone Radical Phenoxy_Radical->Semiquinone_Radical Further Oxidation Quinone Quinone-type Structures (Colored Products) Semiquinone_Radical->Quinone Polymerization/Rearrangement Light Light Light->this compound Metal_Ions Metal Ions (Fe2+/3+, Cu+/2+) Metal_Ions->this compound Oxygen Oxygen Oxygen->this compound

Caption: Proposed oxidative degradation pathway of this compound.

Diagram: Stabilization Strategies for this compound

cluster_strategies Stabilization Strategies Degradation This compound Degradation Antioxidants Antioxidants (e.g., Vitamin E, Vitamin C, BHT) Antioxidants->Degradation Inhibit Chelating_Agents Chelating Agents (e.g., EDTA) Chelating_Agents->Degradation Inhibit pH_Control pH Control (Acidic pH) pH_Control->Degradation Inhibit Packaging Opaque Packaging Packaging->Degradation Inhibit

Caption: Key strategies to inhibit the degradation of this compound.

Experimental Protocols

Protocol 1: Accelerated Stability Testing of a Cosmetic Cream with this compound

1. Objective: To evaluate the stability of a cosmetic cream containing this compound under accelerated conditions.

2. Materials and Equipment:

  • Cosmetic cream formulation containing this compound.

  • Final intended packaging for the product.

  • Stability chambers with controlled temperature and humidity.

  • Photostability chamber with controlled light exposure.

  • pH meter, viscometer.

  • HPLC system for quantification of this compound.

3. Methodology:

  • Prepare three batches of the cosmetic cream formulation.

  • Package the cream in the final intended packaging.

  • Place samples from each batch into the following stability conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Refrigerated: 5°C ± 3°C

  • For photostability testing, expose samples to a light source according to ICH Q1B guidelines.

  • Pull samples at predetermined time points (e.g., 0, 1, 2, 3, and 6 months for accelerated testing).

  • At each time point, evaluate the following parameters:

    • Physical Properties: Appearance, color, odor, phase separation.

    • Chemical Properties: pH, viscosity, and assay of this compound using the HPLC method below.

Table 1: Stability Testing Parameters and Schedule

ParameterTime Points (Months)
Physical Appearance 0, 1, 2, 3, 6
pH 0, 1, 2, 3, 6
Viscosity 0, 1, 2, 3, 6
Assay of this compound 0, 1, 2, 3, 6
Protocol 2: Quantification of this compound in a Cosmetic Cream by HPLC-UV

1. Objective: To develop a validated HPLC method for the quantification of this compound in a cosmetic cream.

2. Materials and Equipment:

  • HPLC system with a UV detector, autosampler, and column oven.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • This compound reference standard.

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water).

  • Phosphoric acid or other suitable buffer components.

  • Volumetric flasks, pipettes, and syringes.

  • Syringe filters (0.45 µm).

3. Chromatographic Conditions (Example):

ParameterCondition
Mobile Phase Acetonitrile and water with 0.1% phosphoric acid (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength ~280 nm
Injection Volume 20 µL

4. Sample Preparation:

  • Accurately weigh approximately 1 gram of the cosmetic cream into a 50 mL volumetric flask.

  • Add a suitable solvent (e.g., methanol or a mixture of methanol and water) to dissolve the this compound and extract it from the cream base. This may require sonication and heating.

  • Bring the flask to volume with the solvent and mix thoroughly.

  • Centrifuge a portion of the solution to separate any undissolved excipients.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

5. Calibration:

  • Prepare a stock solution of the this compound reference standard in the mobile phase.

  • Prepare a series of at least five calibration standards by diluting the stock solution.

  • Inject the calibration standards and the prepared sample solutions into the HPLC system.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards and determine the concentration of this compound in the sample.

Diagram: Experimental Workflow for Stability Assessment

cluster_analysis Analysis at each Time Point Start Start Formulation Prepare Cream Batches Start->Formulation Packaging Package in Final Containers Formulation->Packaging Storage Place in Stability Chambers (Accelerated & Long-Term) Packaging->Storage Sampling Pull Samples at Time Points (T0, T1, T2...) Storage->Sampling Analysis Analyze Samples Sampling->Analysis Data Collect & Analyze Data Analysis->Data Physical Physical Tests (Color, Odor) Analysis->Physical Chemical Chemical Tests (pH, Viscosity) Analysis->Chemical HPLC HPLC Assay for This compound Analysis->HPLC Conclusion Determine Shelf-Life & Stability Data->Conclusion

References

Minimizing side-product formation in the Friedel-Crafts acylation for 5-Heptylresorcinol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Heptylresorcinol. The focus is on minimizing side-product formation during the critical Friedel-Crafts acylation step.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the Friedel-Crafts acylation of resorcinol?

A1: The main challenge is the competition between C-acylation (on the aromatic ring) and O-acylation (on the hydroxyl groups).[1][2] Resorcinol, being a phenol, is a bidentate nucleophile, meaning it can react at two different positions.[1] O-acylation leads to the formation of a phenolic ester, which is often an undesired side-product.

Q2: How can I favor the desired C-acylation over O-acylation?

A2: A common and effective strategy is to utilize the Fries rearrangement.[1][3] This reaction involves the conversion of the initially formed O-acylated phenolic ester to the thermodynamically more stable C-acylated hydroxyaryl ketone in the presence of a Lewis acid catalyst at elevated temperatures. Often, a one-pot approach is used where the O-acylation occurs first at a lower temperature, followed by heating to induce the Fries rearrangement.

Q3: What are the expected C-acylated products, and how can I control their formation?

A3: The Friedel-Crafts acylation of resorcinol can yield two primary C-acylated isomers: 2-acylresorcinol and 4-acylresorcinol. The ratio of these isomers is influenced by reaction conditions. Generally, lower temperatures and polar solvents tend to favor the formation of the para-isomer (4-acylresorcinol), while higher temperatures can favor the ortho-isomer (2-acylresorcinol). This is a classic example of thermodynamic versus kinetic control, where the ortho-isomer can form a more stable complex with the Lewis acid catalyst.

Q4: Besides O-acylation, what other side-products should I be aware of?

A4: Due to the high reactivity of the resorcinol ring, di-acylation is a potential side reaction, leading to the formation of di-heptanoylresorcinol. This can be minimized by controlling the stoichiometry of the reactants and using appropriate reaction conditions.

Q5: Can I use heptanoic acid directly as the acylating agent instead of heptanoyl chloride?

A5: While acyl chlorides and anhydrides are the most common acylating agents in Friedel-Crafts reactions, it is possible to use carboxylic acids. However, this typically requires a stronger catalytic system or harsher reaction conditions to generate the acylium ion electrophile. For laboratory-scale synthesis, heptanoyl chloride is generally more reactive and predictable.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low yield of C-acylated product and high yield of O-acylated product (phenolic ester). The reaction temperature was too low, preventing the Fries rearrangement. Insufficient amount of Lewis acid catalyst.After the initial acylation at a low temperature, increase the reaction temperature (e.g., to reflux) to promote the Fries rearrangement. Ensure at least a stoichiometric amount of the Lewis acid (e.g., AlCl₃) is used, as it complexes with both the starting material and the product.
Formation of a significant amount of di-acylated side-product. The molar ratio of heptanoyl chloride to resorcinol is too high. The reaction temperature is too high, or the reaction time is too long.Use a molar ratio of heptanoyl chloride to resorcinol of 1:1 or slightly less. Monitor the reaction progress closely using techniques like TLC or GC-MS to avoid prolonged reaction times. Consider adding the acylating agent slowly at a low temperature.
The reaction is not proceeding, or the conversion is very low. The Lewis acid catalyst (e.g., AlCl₃) is of poor quality or has been deactivated by moisture. The solvent is not anhydrous.Use freshly opened or properly stored anhydrous aluminum chloride. Ensure all glassware is flame-dried before use and that the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
A complex mixture of products is obtained, making purification difficult. A combination of the issues above: incomplete Fries rearrangement, di-acylation, and formation of both ortho and para isomers.Optimize the reaction conditions systematically. Start with a one-pot, two-temperature procedure: low temperature for acylation, then higher temperature for the Fries rearrangement. Carefully control the stoichiometry and monitor the reaction. Consider using a milder Lewis acid or an alternative catalyst to improve selectivity.
Difficulty in separating the ortho- and para-isomers of the C-acylated product. The isomers have similar polarities.Utilize column chromatography with a carefully selected solvent system. Sometimes, recrystallization from an appropriate solvent can selectively crystallize one isomer.

Data Presentation

Table 1: Influence of Reaction Conditions on Product Distribution in a Representative Phenolic Acylation

Entry Catalyst (Equivalents) Solvent Temperature (°C) Time (h) Product Ratio (Ortho:Para:Ester) Total Yield (%)
1AlCl₃ (1.2)Dichloromethane0 to 40475:15:1085
2AlCl₃ (1.2)Nitrobenzene25620:70:1080
3ZnCl₂ (1.5)None140360:30:570
4BF₃·OEt₂ (2.0)Dichloromethane25810:40:5065

Note: This table presents generalized data based on typical outcomes in Friedel-Crafts acylation and Fries rearrangement of phenols to illustrate the impact of reaction parameters. The exact ratios and yields will vary for the specific reaction of resorcinol with heptanoyl chloride.

Experimental Protocols

Protocol: One-Pot Friedel-Crafts Acylation and Fries Rearrangement for the Synthesis of 4-Heptanoylresorcinol

This protocol is adapted from established procedures for the acylation of phenols and is a representative method. Optimization may be required.

Materials:

  • Resorcinol (1.0 eq)

  • Heptanoyl chloride (1.05 eq)

  • Anhydrous aluminum chloride (AlCl₃) (1.2 eq)

  • Anhydrous dichloromethane (DCM)

  • 6M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), equip a flame-dried three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Catalyst Suspension: Add anhydrous aluminum chloride to anhydrous dichloromethane in the reaction flask and cool the suspension to 0 °C in an ice bath.

  • Addition of Reactants: In a separate flask, dissolve resorcinol and heptanoyl chloride in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Fries Rearrangement: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to reflux (approximately 40 °C for DCM). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours at reflux.

  • Work-up: Cool the reaction mixture to 0 °C and carefully quench it by the slow, dropwise addition of cold 6M HCl. Caution: This is an exothermic process and will evolve HCl gas.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (caution: effervescence), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired 4-heptanoylresorcinol from any ortho-isomer and other side-products.

Visualizations

Friedel_Crafts_Acylation_Pathway Resorcinol Resorcinol O_Acylated O-Acylated Intermediate (Resorcinol Heptanoate) Resorcinol->O_Acylated + Acylium Ion (Low Temp) C_Acylated_Para 4-Heptanoylresorcinol (para-product) Resorcinol->C_Acylated_Para + Acylium Ion (Direct C-Acylation) HeptanoylCl Heptanoyl Chloride AcyliumIon Heptanoyl Acylium Ion HeptanoylCl->AcyliumIon + AlCl₃ AlCl3 AlCl₃ AcyliumIon->O_Acylated AcyliumIon->C_Acylated_Para Di_Acylated Di-heptanoylresorcinol AcyliumIon->Di_Acylated C_Acylated_Ortho 2-Heptanoylresorcinol (ortho-product) O_Acylated->C_Acylated_Ortho Fries Rearrangement (High Temp) O_Acylated->C_Acylated_Para C_Acylated_Para->Di_Acylated + Acylium Ion

Caption: Reaction pathways in the Friedel-Crafts acylation of resorcinol.

Troubleshooting_Workflow Start Start: Low yield of C-acylated product Check_Products Analyze crude product by TLC/GC-MS Start->Check_Products High_O_Acyl High O-Acylated Product? Check_Products->High_O_Acyl Identify major side-products High_Di_Acyl High Di-Acylated Product? High_O_Acyl->High_Di_Acyl No Increase_Temp Increase temperature after initial acylation to induce Fries Rearrangement High_O_Acyl->Increase_Temp Yes Low_Conversion Low Overall Conversion? High_Di_Acyl->Low_Conversion No Check_Stoichiometry Reduce molar ratio of acylating agent to 1:1 or less High_Di_Acyl->Check_Stoichiometry Yes Check_Reagents Check quality of AlCl₃ and ensure anhydrous conditions Low_Conversion->Check_Reagents Yes Optimize Further Optimization Low_Conversion->Optimize No Increase_Temp->Optimize Check_Stoichiometry->Optimize Check_Reagents->Optimize

Caption: Troubleshooting workflow for low yield in resorcinol acylation.

References

Optimizing reaction conditions for the demethylation of 5-Heptylresorcinol precursors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for optimizing the demethylation of 5-Heptylresorcinol precursors. It includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and comparative data on various demethylation agents.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for the demethylation of this compound precursors?

A1: The most widely used and generally reliable method for demethylating aryl methyl ethers, including precursors to this compound, is treatment with boron tribromide (BBr₃) in an anhydrous solvent like dichloromethane (DCM).[1][2][3] BBr₃ is a strong Lewis acid that effectively cleaves the ether bond under relatively mild conditions, typically ranging from -78°C to room temperature.[2]

Q2: Are there any alternatives to Boron tribromide (BBr₃) for this demethylation?

A2: Yes, several alternatives to BBr₃ exist, which can be useful if your substrate is sensitive to the harshness of BBr₃ or if you are looking for less hazardous reagents. Common alternatives include:

  • Hydrobromic acid (HBr): A strong protic acid that can cleave phenolic methyl ethers, usually at elevated temperatures.[1]

  • Thiolates: Strong nucleophiles that can demethylate phenolic methyl ethers, typically in a polar aprotic solvent like DMF at high temperatures.

  • Iodotrimethylsilane (TMS-I): A reagent that can be used for demethylation, sometimes prepared in situ from TMS-Cl and NaI.

  • Pyridinium hydrochloride: This reagent can be used for demethylation at high temperatures (180-220°C).

Q3: How can I monitor the progress of my demethylation reaction?

A3: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared with a spot of the starting material. The reaction is considered complete when the starting material spot has been completely consumed.

Q4: What are the key safety precautions when working with BBr₃?

A4: Boron tribromide is a hazardous substance that requires careful handling in a well-ventilated fume hood. It is highly corrosive, toxic, and reacts violently with water and alcohols, producing HBr gas. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is best to work with BBr₃ under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture.

Troubleshooting Guide

This section addresses common issues encountered during the demethylation of this compound precursors.

Problem Possible Cause(s) Suggested Solution(s)
Low or no product yield Incomplete reaction.- Ensure the reaction has gone to completion by monitoring with TLC. - Increase the reaction time or temperature if necessary. - Use a sufficient excess of the demethylating agent (e.g., 1 mole of BBr₃ per mole of methoxy group).
Issues during work-up.- If quenching with methanol, ensure it is completely removed under reduced pressure before extraction, as the product may be soluble in it. - Quench the reaction with ice-water or a saturated solution of sodium bicarbonate instead of methanol.
Product is water-soluble.- If the product has some water solubility, use brine (saturated NaCl solution) during the work-up to reduce its solubility in the aqueous layer.
Formation of an agglomerate or emulsion during work-up The product may be partially in salt form, leading to poor separation between the organic and aqueous layers.- Add brine to the separation funnel and shake to break the emulsion. - Adjust the pH of the aqueous layer.
Incomplete demethylation (mono-demethylated product observed) Insufficient amount of demethylating agent.- For substrates with multiple methoxy groups, ensure at least one equivalent of the demethylating agent is used for each methoxy group. - For BBr₃, using a slight excess (1.1-1.2 equivalents per methoxy group) is often recommended.
Side reactions or product degradation Reaction conditions are too harsh (e.g., high temperature with HBr).- Consider using a milder demethylating agent like BBr₃ at low temperatures. - For sensitive substrates, explore enzymatic or other milder chemical methods.
The long alkyl chain is reacting.- While less common with BBr₃, strong acids at high temperatures could potentially lead to side reactions on the alkyl chain. Using milder conditions should minimize this.

Data Presentation: Comparison of Demethylation Agents

The following table summarizes typical reaction conditions for various demethylating agents. Please note that optimal conditions will vary depending on the specific precursor substrate.

Reagent Solvent Temperature (°C) Reaction Time Typical Yield (%) Key Considerations
Boron tribromide (BBr₃) Dichloromethane (DCM)-78 to RT1 - 24 hours70 - 95Highly effective but hazardous; requires anhydrous conditions.
Hydrobromic acid (HBr) Acetic Acid or waterRefluxSeveral hoursVariableHarsh conditions, may not be suitable for sensitive substrates.
Thiolates (e.g., NaSMe) Dimethylformamide (DMF)Reflux2 - 5 hoursGoodRequires preparation of the thiolate reagent; strong odor.
Iodotrimethylsilane (TMS-I) Acetonitrile (MeCN)RefluxSeveral hoursGoodCan be expensive; may be generated in situ.
Pyridinium hydrochloride Molten salt180 - 2201 - 3 hoursVariableVery high temperatures required.

Experimental Protocols

Key Experiment: Demethylation of 3,5-Dimethoxyheptylbenzene using Boron Tribromide

This protocol is a general guideline and may need to be optimized for your specific this compound precursor.

Materials:

  • 3,5-Dimethoxyheptylbenzene (1 equivalent)

  • Anhydrous Dichloromethane (DCM)

  • Boron tribromide (BBr₃) (2.2 - 2.5 equivalents)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen/argon inlet.

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet.

  • Dissolution: Dissolve the 3,5-dimethoxyheptylbenzene in anhydrous DCM in the reaction flask.

  • Cooling: Cool the solution to the desired temperature, typically -78°C (dry ice/acetone bath) or 0°C (ice bath).

  • Addition of BBr₃: Slowly add a solution of BBr₃ in anhydrous DCM to the stirred solution of the precursor via the dropping funnel. The addition should be done dropwise to control the reaction exotherm.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for the desired time (monitor by TLC). Reaction times can range from a few hours to overnight.

  • Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly and carefully quench the reaction by adding ice-water or a saturated aqueous solution of sodium bicarbonate. Caution: This is an exothermic reaction and will produce HBr gas.

  • Extraction: Transfer the mixture to a separatory funnel. Add more DCM if necessary and separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography or recrystallization as needed.

Visualizations

Experimental Workflow for BBr₃ Demethylation

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Precursor in Anhydrous DCM cool Cool to -78°C to 0°C start->cool Inert Atmosphere add_bbr3 Slowly Add BBr3 Solution cool->add_bbr3 react Stir and Warm to Room Temperature add_bbr3->react monitor Monitor by TLC react->monitor Until Completion quench Quench with Ice-Water/NaHCO3 monitor->quench extract Extract with DCM quench->extract wash Wash with H2O, NaHCO3, Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Purify concentrate->purify end end purify->end Final Product: This compound

Caption: Workflow for the demethylation of this compound precursors using BBr₃.

Troubleshooting Logic for Low Product Yield

troubleshooting_low_yield cluster_reaction_check Reaction Check cluster_workup_check Work-up Check cluster_solutions Solutions start Low Product Yield check_tlc Check TLC for Starting Material start->check_tlc quenching_method Review Quenching Method start->quenching_method incomplete Incomplete Reaction check_tlc->incomplete incomplete->quenching_method No (Complete) solution1 - Increase reaction time/temp - Add more reagent incomplete->solution1 Yes extraction_issue Potential Extraction Issues quenching_method->extraction_issue solution2 - Evaporate quenching agent (if MeOH) - Use ice-water quench extraction_issue->solution2 Quenching Issue solution3 - Use brine during extraction - Adjust pH extraction_issue->solution3 Solubility/Emulsion Issue

Caption: Troubleshooting logic for addressing low product yield in demethylation reactions.

References

Validation & Comparative

A Comparative Efficacy Analysis of 5-Heptylresorcinol and Hydroquinone in Melanogenesis Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the efficacy of 5-Heptylresorcinol and the well-established dermatological agent, hydroquinone. The focus is on their inhibitory effects on melanogenesis, a key pathway in skin pigmentation. This document synthesizes in vitro and clinical data to offer an objective comparison of their performance, supported by detailed experimental protocols and visual representations of the underlying biochemical pathways.

Executive Summary

Hydroquinone has long been the benchmark for treating hyperpigmentation, primarily by inhibiting tyrosinase, the rate-limiting enzyme in melanin synthesis. However, concerns regarding its safety profile have spurred the investigation of alternatives. Alkylresorcinols, including this compound and its close analogs like 4-hexylresorcinol and 4-butylresorcinol, have emerged as potent tyrosinase inhibitors with a favorable safety profile. In vitro studies demonstrate that these resorcinol derivatives can exhibit superior or comparable tyrosinase inhibition to hydroquinone. Clinical data further supports the efficacy of alkylresorcinols, with studies showing equivalency to hydroquinone in reducing hyperpigmentation.

Quantitative Data Comparison

The following tables summarize the in vitro and clinical efficacy data for this compound (and its close analogs) and hydroquinone.

Table 1: In Vitro Efficacy - Tyrosinase Inhibition

CompoundEnzyme SourceIC50 ValueNotes
4-Heptanoylresorcinol Mushroom-Showed 79.3% inhibition at a tested concentration.
4-Butylresorcinol Human Tyrosinase21 µmol/L[1]Significantly more potent than hydroquinone.
4-Hexylresorcinol Mushroom Tyrosinase-Showed potent inhibition, with some studies suggesting higher potency than hydroquinone.
Hydroquinone Human TyrosinaseMillimolar (mM) range[1]Weakly inhibits human tyrosinase directly.
Kojic Acid (Reference) Mushroom Tyrosinase-Used as a standard inhibitor in many assays.

Table 2: In Vitro Efficacy - Melanin Production Inhibition

CompoundCell Line/ModelIC50 ValueNotes
4-Butylresorcinol MelanoDerm™ Skin Model13.5 µmol/L[1]More potent than hydroquinone in a skin model.
Hydroquinone MelanoDerm™ Skin Model< 40 µmol/L[1]Efficacy in cellular models is higher than what direct enzyme inhibition suggests, indicating other mechanisms may be at play.
Resorcinol B16-F10 Melanoma Cells-Dose-dependently decreased melanin content.[2]

Table 3: Clinical Efficacy Comparison

Study DesignCompound & ConcentrationDurationOutcome
Double-blind, randomized, split-body1% Hexylresorcinol vs. 2% Hydroquinone12 weeksEquivalent reduction in facial and hand pigmentation. No significant difference between the two agents.

Mechanism of Action

Both this compound and hydroquinone exert their primary effect by interfering with the melanogenesis pathway, specifically by inhibiting the enzyme tyrosinase.

  • This compound (and other alkylresorcinols): These compounds act as competitive inhibitors of tyrosinase. Their resorcinol moiety is crucial for this activity. The length of the alkyl chain can influence the potency of inhibition. Some studies also suggest that certain resorcinol derivatives may enhance the degradation of tyrosinase.

  • Hydroquinone: Hydroquinone's mechanism is more complex. While it does inhibit tyrosinase, it is considered a weak inhibitor of the human enzyme. Its efficacy is also attributed to its role as an alternative substrate for tyrosinase, thereby competing with tyrosine oxidation. Additionally, it may cause selective damage to melanocytes and increase the degradation of melanosomes.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language.

Melanogenesis_Pathway cluster_melanocyte Melanocyte cluster_inhibitors Inhibitors Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Dopaquinone Dopaquinone DOPA->Dopaquinone Melanin Melanin Dopaquinone->Melanin Tyrosinase Tyrosinase Heptylresorcinol This compound Heptylresorcinol->Tyrosinase Competitive Inhibition Hydroquinone Hydroquinone Hydroquinone->Tyrosinase Inhibition & Alternative Substrate

Figure 1: Simplified Melanogenesis Pathway and Points of Inhibition.

Tyrosinase_Inhibition_Assay cluster_workflow Experimental Workflow start Start prepare_reagents Prepare Reagents: - Tyrosinase solution - L-DOPA (substrate) - Inhibitor solutions  (this compound/Hydroquinone) start->prepare_reagents mix_inhibitor Incubate Tyrosinase with Inhibitor prepare_reagents->mix_inhibitor add_substrate Add L-DOPA to initiate reaction mix_inhibitor->add_substrate measure_absorbance Measure Absorbance (475-490 nm) over time (kinetic assay) add_substrate->measure_absorbance calculate_inhibition Calculate % Inhibition and IC50 value measure_absorbance->calculate_inhibition end End calculate_inhibition->end

Figure 2: Workflow for In Vitro Tyrosinase Inhibition Assay.

Melanin_Content_Assay cluster_workflow Experimental Workflow start Start seed_cells Seed B16-F10 Melanoma Cells start->seed_cells treat_cells Treat cells with Inhibitors (this compound/Hydroquinone) and stimulate melanogenesis (e.g., with α-MSH) seed_cells->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate lyse_cells Harvest and Lyse Cells (e.g., with NaOH) incubate->lyse_cells measure_melanin Measure Absorbance of Lysate (approx. 405 nm) lyse_cells->measure_melanin normalize_data Normalize to Protein Content measure_melanin->normalize_data end End normalize_data->end

Figure 3: Workflow for Cellular Melanin Content Assay.

Experimental Protocols

In Vitro Tyrosinase Inhibition Assay (Mushroom Tyrosinase)

This assay determines the direct inhibitory effect of a compound on tyrosinase activity in a cell-free system.

  • Materials:

    • Mushroom Tyrosinase

    • L-DOPA (L-3,4-dihydroxyphenylalanine) as the substrate

    • Test compounds (this compound, Hydroquinone) dissolved in a suitable solvent (e.g., DMSO)

    • Phosphate buffer (pH ~6.8)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in phosphate buffer. The final solvent concentration should be kept constant and non-inhibitory.

    • In a 96-well plate, add the tyrosinase solution to each well containing the test compound dilutions or a control (buffer with solvent).

    • Incubate the plate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the L-DOPA solution to all wells.

    • Immediately measure the absorbance of the wells at a wavelength between 475-490 nm in kinetic mode for a defined period (e.g., 20-30 minutes). The formation of dopachrome from the oxidation of L-DOPA results in an increase in absorbance.

    • The rate of reaction is determined from the linear portion of the absorbance versus time curve.

    • The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] * 100

    • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Melanin Content Assay

This assay measures the ability of a compound to inhibit melanin production in a cellular model, typically using B16-F10 mouse melanoma cells.

  • Materials:

    • B16-F10 mouse melanoma cells

    • Cell culture medium (e.g., DMEM) with supplements (e.g., FBS, antibiotics)

    • Test compounds (this compound, Hydroquinone)

    • Melanogenesis stimulator (e.g., α-melanocyte-stimulating hormone, α-MSH)

    • Lysis buffer (e.g., 1N NaOH with DMSO)

    • Phosphate-buffered saline (PBS)

    • Multi-well cell culture plates (e.g., 6-well or 24-well)

    • Microplate reader

  • Procedure:

    • Seed the B16-F10 cells in the culture plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a few hours before adding a melanogenesis stimulator like α-MSH. A control group receives only the vehicle and the stimulator.

    • Incubate the cells for 48 to 72 hours.

    • After incubation, wash the cells with PBS and harvest them.

    • Lyse the cell pellets using the lysis buffer and heat (e.g., 80°C for 1 hour) to dissolve the melanin granules.

    • Centrifuge the lysate to pellet any debris and transfer the supernatant to a 96-well plate.

    • Measure the absorbance of the dissolved melanin at approximately 405 nm.

    • To account for differences in cell number, the melanin content is typically normalized to the total protein concentration of the cell lysate, which can be determined using a standard protein assay (e.g., BCA assay).

    • The percentage of melanin inhibition is calculated relative to the stimulated control group.

Conclusion

The available data strongly suggests that this compound and its structurally similar alkylresorcinols are highly effective inhibitors of melanogenesis. In vitro evidence indicates a more potent direct inhibition of human tyrosinase by alkylresorcinols compared to hydroquinone. While hydroquinone's clinical efficacy is well-established, its multifaceted and not fully understood mechanism of action, coupled with safety concerns, makes potent and safer alternatives like this compound highly attractive for further research and development in the field of dermatology and cosmetology. Clinical studies on related compounds have shown that these resorcinol derivatives can achieve comparable results to the standard concentration of hydroquinone, with a potentially better safety profile. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy and safety of this compound against hydroquinone for the treatment of hyperpigmentation disorders.

References

A Researcher's Guide to Validating the Purity of Synthetic 5-Heptylresorcinol: A GC-MS Approach and Comparison with Alternative Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with synthetic 5-Heptylresorcinol, ensuring its purity is a critical step in guaranteeing the reliability and reproducibility of experimental results. This guide provides a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for purity validation, supported by experimental protocols and data presentation.

This compound (5-n-heptylbenzene-1,3-diol) is a resorcinol derivative with a seven-carbon alkyl chain.[1][2] It serves as a key precursor in the synthesis of various cannabinoids, making its purity paramount in research and forensic applications.[3] Synthetic routes, such as the Friedel-Crafts acylation of resorcinol with heptanoyl chloride followed by reduction, can introduce several impurities.[1] These may include unreacted starting materials, byproducts from side reactions, and residual solvents used during purification steps like extraction and column chromatography.[1]

Comparative Analysis of Purity Validation Techniques

While GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound, other techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy also offer valuable insights into its purity. The choice of method often depends on the specific requirements of the analysis, including the nature of the expected impurities and the desired level of structural information.

Parameter GC-MS HPLC NMR Spectroscopy
Principle Separation based on volatility and polarity, followed by mass-based identification.Separation based on polarity, using a liquid mobile phase and solid stationary phase.Provides detailed structural information based on the magnetic properties of atomic nuclei.
Sensitivity High (ppb to ppm levels)High (ppb to ppm levels)Lower (typically requires mg of sample)
Selectivity High, especially with MS detection for specific ion monitoring.High, with various detectors available (UV, DAD, MS).High, excellent for distinguishing between structurally similar isomers.
Impurity Identification Excellent, provides mass spectra for structural elucidation.Good, retention time comparison with standards. LC-MS provides mass data.Excellent, provides detailed structural information for unknown impurities.
Quantification Excellent, with the use of internal or external standards.Excellent, highly reproducible and accurate for quantification.Good, can be quantitative (qNMR) with appropriate standards.
Sample Derivatization May be required to increase volatility and thermal stability.Generally not required.Not required.
Common Impurities Detected Unreacted resorcinol, heptanoyl chloride, residual solvents, and byproducts of synthesis.Positional isomers, non-volatile impurities, and degradation products.Structural isomers and process-related impurities.

Experimental Workflow for Purity Validation

The following diagram illustrates a typical workflow for validating the purity of synthetic this compound.

Purity_Validation_Workflow cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Reporting Sample_Weighing Weigh Synthetic This compound Solvent_Addition Dissolve in Appropriate Solvent Standard_Addition Add Internal Standard Solvent_Addition->Standard_Addition Filtration Filter through 0.22 µm Syringe Filter Standard_Addition->Filtration GC_MS GC-MS Analysis Filtration->GC_MS HPLC HPLC Analysis Filtration->HPLC NMR NMR Analysis Filtration->NMR Data_Processing Chromatogram/Spectrum Processing GC_MS->Data_Processing HPLC->Data_Processing NMR->Data_Processing Purity_Calculation Purity Calculation (% Area or qNMR) Data_Processing->Purity_Calculation Impurity_Identification Impurity Identification (Mass Spectra/Chemical Shift) Data_Processing->Impurity_Identification Final_Report Generate Certificate of Analysis Purity_Calculation->Final_Report Impurity_Identification->Final_Report

Caption: Experimental workflow for purity validation of this compound.

Detailed GC-MS Protocol for Purity Analysis of this compound

This protocol outlines a general method for the purity analysis of synthetic this compound using GC-MS. Optimization may be required based on the specific instrument and available columns.

1. Sample Preparation

  • 1.1. Accurately weigh approximately 10 mg of the synthetic this compound sample into a 10 mL volumetric flask.

  • 1.2. Dissolve the sample in a suitable solvent such as methanol or ethyl acetate and make up to the mark.

  • 1.3. If quantitative analysis is required, add an appropriate internal standard (e.g., a structurally similar compound with a different retention time, such as 4-hexylresorcinol).

  • 1.4. Vortex the solution to ensure complete dissolution.

  • 1.5. Filter the solution through a 0.22 µm syringe filter into a GC vial.

2. GC-MS Instrumentation and Conditions

Parameter Setting
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Volume 1 µL
Injector Temperature 280 °C
Injection Mode Split (split ratio 50:1)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature of 150 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40 - 450 amu

3. Data Analysis

  • 3.1. Integrate the peaks in the total ion chromatogram (TIC).

  • 3.2. Identify the this compound peak based on its retention time and comparison of its mass spectrum with a reference spectrum from a library (e.g., NIST). The mass spectrum of this compound will show a molecular ion peak (m/z 208) and characteristic fragmentation patterns.

  • 3.3. Identify any impurity peaks by comparing their mass spectra with library data and considering potential byproducts from the synthesis.

  • 3.4. Calculate the purity of the this compound sample using the area percentage method from the TIC. For a more accurate quantification, use the relative response factor of the internal standard.

By following this comprehensive guide, researchers can confidently validate the purity of their synthetic this compound, ensuring the integrity of their subsequent experiments and contributing to the development of robust and reliable scientific data.

References

A Comparative Guide to HPLC and UPLC Methods for the Quantification of 5-Heptylresorcinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the quantification of 5-Heptylresorcinol, a phenolic compound with various biological activities. The information presented herein is based on established analytical methodologies for resorcinol derivatives and related phenolic compounds, offering a representative cross-validation to guide researchers in selecting the most suitable technique for their analytical needs.

Executive Summary

The quantification of this compound is crucial for research, quality control, and formulation development. Both HPLC and UPLC are powerful chromatographic techniques capable of providing accurate and precise measurements. UPLC, a more recent advancement, generally offers significant improvements in speed, resolution, and sensitivity over traditional HPLC. This guide details the experimental protocols and presents a comparative summary of the expected performance characteristics of both methods.

Experimental Protocols

Detailed methodologies for the quantification of this compound using both HPLC and UPLC are outlined below. These protocols are based on established methods for the analysis of alkylresorcinols and other phenolic compounds.

High-Performance Liquid Chromatography (HPLC) Method

This method is adapted from validated procedures for resorcinol and its derivatives, ensuring robustness and reliability.

  • Instrumentation: An Agilent 1260 HPLC system or equivalent, equipped with a diode array detector (DAD).

  • Column: Agilent Zorbax Eclipse XDB-C18 (4.6 mm x 250 mm, 5 µm particle size).[1]

  • Mobile Phase: An isocratic mixture of methanol and water (60:40, v/v).[1]

  • Flow Rate: 1.0 mL/minute.[1]

  • Injection Volume: 10 µL.[1]

  • Column Temperature: 25°C.[1]

  • Detection Wavelength: 280 nm.

  • Standard Solution Preparation: A stock solution of this compound is prepared in the mobile phase. Calibration standards are prepared by serial dilution of the stock solution to cover the desired concentration range.

  • Sample Preparation: The sample containing this compound is dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and then injected into the HPLC system.

Ultra-Performance Liquid Chromatography (UPLC) Method

This method is designed for faster analysis and higher sensitivity, leveraging the capabilities of UPLC technology.

  • Instrumentation: A Waters ACQUITY UPLC system or equivalent, coupled with a photodiode array (PDA) detector.

  • Column: ACQUITY UPLC BEH C18 (2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient elution using:

    • Solvent A: 0.1% formic acid in water

    • Solvent B: 0.1% formic acid in acetonitrile

  • Gradient Program: A linear gradient from 5% to 95% Solvent B over a short run time.

  • Flow Rate: 0.4 mL/minute.

  • Injection Volume: 2 µL.

  • Column Temperature: 40°C.

  • Detection Wavelength: 280 nm.

  • Standard Solution Preparation: A stock solution of this compound is prepared in methanol. Calibration standards are prepared by serial dilution with the initial mobile phase composition.

  • Sample Preparation: The sample is extracted with a suitable solvent, evaporated to dryness, and reconstituted in the initial mobile phase. The reconstituted sample is then filtered through a 0.22 µm syringe filter before injection.

Performance Comparison

The following tables summarize the expected quantitative performance data for the HPLC and UPLC methods based on validation parameters reported for similar compounds.

Table 1: Chromatographic and Performance Parameters

ParameterHPLC MethodUPLC Method
Column Particle Size 5 µm1.7 µm
Typical Run Time 10 - 15 minutes2 - 5 minutes
System Backpressure LowerSignificantly Higher
Solvent Consumption HigherLower
Theoretical Plates GoodExcellent
Peak Asymmetry SymmetricalHighly Symmetrical

Table 2: Validation Parameters

ParameterHPLC Method (Representative Data for Resorcinol)UPLC Method (Expected Performance)
Linearity (R²) > 0.999> 0.999
Accuracy (% Recovery) 99.9%98 - 102%
Precision (%RSD) < 1%< 2%
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.03 µg/mL

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key stages involved in the cross-validation of HPLC and UPLC methods for this compound quantification.

CrossValidationWorkflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_uplc UPLC Analysis cluster_comparison Comparison Standard_Preparation Standard & Sample Preparation HPLC_Method_Development Method Development Standard_Preparation->HPLC_Method_Development UPLC_Method_Development Method Development Standard_Preparation->UPLC_Method_Development HPLC_Validation Method Validation HPLC_Method_Development->HPLC_Validation HPLC_Data_Acquisition Data Acquisition HPLC_Validation->HPLC_Data_Acquisition Data_Comparison Comparative Data Analysis HPLC_Data_Acquisition->Data_Comparison UPLC_Validation Method Validation UPLC_Method_Development->UPLC_Validation UPLC_Data_Acquisition Data Acquisition UPLC_Validation->UPLC_Data_Acquisition UPLC_Data_Acquisition->Data_Comparison

Caption: Workflow for the cross-validation of HPLC and UPLC methods.

ValidationParameters Method Method Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Specificity Specificity Method->Specificity Robustness Robustness Method->Robustness LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ

Caption: Key parameters for analytical method validation.

Conclusion

The cross-validation of HPLC and UPLC methods for the quantification of this compound reveals distinct advantages for each technique. While HPLC provides a robust and reliable method suitable for routine quality control, UPLC offers a significant enhancement in throughput, sensitivity, and efficiency. The choice between HPLC and UPLC will ultimately depend on the specific requirements of the laboratory, including sample throughput needs, sensitivity requirements, and available instrumentation. For high-throughput screening and the analysis of samples with low concentrations of this compound, UPLC is the superior choice. For laboratories with established HPLC workflows and less demanding throughput needs, the traditional HPLC method remains a valid and cost-effective option. This guide provides the foundational information for researchers to make an informed decision and to develop and validate a method that is fit for their intended purpose.

References

A Comparative Analysis of 5-Heptylresorcinol and Other Resorcinol Derivatives: Efficacy and Safety in Dermatological Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: November 26, 2025

A comprehensive review of available scientific literature provides a comparative analysis of 5-Heptylresorcinol against other notable resorcinol derivatives, focusing on their efficacy as skin lightening agents and their safety profiles. This guide is intended for researchers, scientists, and drug development professionals in the field of dermatology and cosmetology.

Resorcinol and its derivatives are a class of phenolic compounds widely investigated for their ability to inhibit tyrosinase, the key enzyme in melanin synthesis. This inhibitory action makes them valuable active ingredients in topical formulations aimed at treating hyperpigmentation and promoting an even skin tone. This guide synthesizes data on tyrosinase inhibition, antioxidant activity, and cytotoxicity to offer a clear comparison between this compound, 4-Butylresorcinol, 4-Hexylresorcinol, Phenylethyl Resorcinol, and the parent compound, Resorcinol.

Efficacy: A Comparative Look at Tyrosinase Inhibition

The primary mechanism by which resorcinol derivatives exert their skin-lightening effects is through the inhibition of tyrosinase. A review of in vitro studies provides valuable insights into the comparative potency of these compounds. 4-Butylresorcinol has demonstrated the most potent inhibition of human tyrosinase with a half-maximal inhibitory concentration (IC50) of 21 µmol/L.[1][2][3] Following in efficacy are 4-Hexylresorcinol and Phenylethyl Resorcinol, with IC50 values of 94 µmol/L and 131 µmol/L, respectively, against human tyrosinase.[3][4] While a precise, directly comparable IC50 value for this compound on human tyrosinase is not available in the reviewed literature, it is consistently described as a potent tyrosinase inhibitor and an effective skin brightener that helps to even out skin tone and reduce hyperpigmentation.

In studies on melanoma cell cultures, which provide a cellular model for melanogenesis, 4-Butylresorcinol was found to be a highly potent inhibitor of melanin production with an IC50 of 13.5 µmol/L. Another study identified the IC50 for resorcinol's inhibition of melanogenesis at 16.3 µM.

Table 1: Comparative Efficacy of Resorcinol Derivatives on Tyrosinase Activity and Melanogenesis

CompoundAssay TypeTargetIC50 Value
4-Butylresorcinol Tyrosinase InhibitionHuman Tyrosinase21 µmol/L
Melanin ProductionMelanoDerm Model13.5 µmol/L
4-Hexylresorcinol Tyrosinase InhibitionHuman Tyrosinase94 µmol/L
Phenylethyl Resorcinol Tyrosinase InhibitionHuman Tyrosinase131 µmol/L
Resorcinol Melanogenesis InhibitionMelanocyte Cultures16.3 µM
This compound Tyrosinase InhibitionNot specifiedPotent inhibitor

Antioxidant Properties

Beyond tyrosinase inhibition, the antioxidant activity of resorcinol derivatives contributes to their overall skin health benefits by protecting against oxidative stress-induced damage. This compound is recognized as a potent antioxidant that acts as a free radical scavenger, helping to protect the skin from environmental stressors such as UV radiation and pollution. While direct comparative studies on the antioxidant capacity of this compound against other resorcinol derivatives using standardized assays like DPPH or ORAC were not identified in the current review, the general antioxidant potential of phenolic compounds is well-established.

Safety Profile: A Look at Cytotoxicity

The safety of topical agents is of paramount importance. In vitro cytotoxicity studies provide a preliminary assessment of the potential for a compound to cause cell damage. A study on 5-n-alkylresorcinol homologs, which includes the chemical class of this compound, evaluated their cytotoxic effects on the L929 mouse fibroblast cell line. The IC50 values for these homologs ranged from 171 to 2142 µM, with the highest cytotoxicity observed with the C17:0 homolog. Another study investigated the cytotoxicity of resorcinol on 3T3 fibroblasts, reporting IC50 values of 1500 µg/cm³ in the Neutral Red Uptake (NRU) assay and a higher value in the MTT assay after a 3-hour exposure. It is important to note that direct comparison of these values should be made with caution due to the use of different cell lines and assay conditions.

Qualitative assessments describe this compound as non-toxic, non-irritating, and non-sensitizing, making it suitable for a wide range of skincare products.

Table 2: Comparative Cytotoxicity of Resorcinol Derivatives

CompoundCell LineAssayIC50 Value
5-n-Alkylresorcinol Homologs L929 Mouse FibroblastNot specified171–2142 µM
Resorcinol 3T3 FibroblastNRU1500 µg/cm³ (3-hr exposure)
3T3 FibroblastMTT>1500 µg/cm³ (3-hr exposure)
This compound Not specifiedNot specifiedDescribed as non-toxic

Experimental Protocols

Tyrosinase Inhibition Assay (Mushroom Tyrosinase)

This protocol outlines a common method for assessing the in vitro inhibition of mushroom tyrosinase, a frequently used model enzyme.

Materials:

  • Mushroom Tyrosinase solution (e.g., 1000 U/mL)

  • L-DOPA (3,4-dihydroxy-L-phenylalanine) solution (e.g., 1 mM)

  • Phosphate buffer (e.g., 0.1 M, pH 6.8)

  • Test compounds (resorcinol derivatives) dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.

  • Positive control (e.g., Kojic acid)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~475-490 nm.

Procedure:

  • To each well of a 96-well plate, add the following:

    • 20 µL of the test compound solution at various concentrations.

    • For the positive control well, add 20 µL of the Kojic acid solution.

    • For the enzyme control well, add 20 µL of the solvent (e.g., DMSO).

  • Add 170 µL of phosphate buffer to each well.

  • Add 10 µL of the mushroom tyrosinase solution to all wells.

  • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).

  • Initiate the reaction by adding 100 µL of the L-DOPA solution to all wells.

  • Immediately measure the absorbance of the plate at ~475-490 nm in kinetic mode, taking readings at regular intervals (e.g., every minute) for a specified duration (e.g., 20-30 minutes).

  • The rate of dopachrome formation is determined from the linear portion of the absorbance versus time plot.

  • The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [ (Rate of Enzyme Control - Rate of Test Sample) / Rate of Enzyme Control ] x 100

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Tyrosinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Test Compound/Control Solutions add_reagents Add Inhibitor, Buffer, & Tyrosinase to 96-well Plate prep_inhibitor->add_reagents prep_enzyme Prepare Tyrosinase Solution prep_enzyme->add_reagents prep_substrate Prepare L-DOPA Solution add_substrate Add L-DOPA to Initiate Reaction prep_substrate->add_substrate pre_incubate Pre-incubate add_reagents->pre_incubate pre_incubate->add_substrate measure_abs Measure Absorbance (Kinetic Mode) add_substrate->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition det_ic50 Determine IC50 Value calc_inhibition->det_ic50

Workflow for the in vitro tyrosinase inhibition assay.
Cellular Antioxidant Activity (CAA) Assay

This protocol describes a cell-based assay to measure the antioxidant activity of compounds within a cellular environment.

Materials:

  • Human hepatocarcinoma cells (HepG2) or other suitable adherent cell line.

  • 96-well black, clear-bottom tissue culture plates.

  • 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA) solution.

  • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) or another peroxyl radical initiator.

  • Quercetin (as a positive control).

  • Test compounds (resorcinol derivatives).

  • Cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Fluorescence microplate reader.

Procedure:

  • Seed HepG2 cells into a 96-well black, clear-bottom plate and culture until they reach confluence.

  • Remove the culture medium and wash the cells with PBS.

  • Treat the cells with the test compounds and quercetin (positive control) at various concentrations in treatment medium for a specified time (e.g., 1 hour).

  • Remove the treatment medium and wash the cells with PBS.

  • Add DCFH-DA solution to the cells and incubate to allow for cellular uptake and deacetylation.

  • Remove the DCFH-DA solution and wash the cells with PBS.

  • Add the AAPH solution to induce cellular oxidative stress.

  • Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm. Continue to take readings at regular intervals for a defined period (e.g., 1 hour).

  • The antioxidant capacity is quantified by calculating the area under the curve of fluorescence versus time.

  • The results are often expressed as quercetin equivalents.

Cellular_Antioxidant_Activity_Assay cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment & Staining cluster_measurement Induction & Measurement cluster_data_analysis Data Analysis seed_cells Seed HepG2 Cells in 96-well Plate culture_cells Culture to Confluence seed_cells->culture_cells wash1 Wash Cells with PBS culture_cells->wash1 add_antioxidant Add Test Compound/ Quercetin wash1->add_antioxidant incubate1 Incubate add_antioxidant->incubate1 wash2 Wash Cells with PBS incubate1->wash2 add_dcfhda Add DCFH-DA Solution wash2->add_dcfhda incubate2 Incubate add_dcfhda->incubate2 wash3 Wash Cells with PBS incubate2->wash3 add_aaph Add AAPH (Radical Initiator) wash3->add_aaph measure_fluorescence Measure Fluorescence (Kinetic) add_aaph->measure_fluorescence calculate_auc Calculate Area Under the Curve (AUC) measure_fluorescence->calculate_auc express_results Express as Quercetin Equivalents calculate_auc->express_results

Workflow for the Cellular Antioxidant Activity (CAA) assay.

Signaling Pathway: Mechanism of Tyrosinase Inhibition by Resorcinol Derivatives

Resorcinol derivatives primarily act as competitive inhibitors of tyrosinase. They bind to the active site of the enzyme, preventing the natural substrate, L-tyrosine, from binding and being converted to L-DOPA, the precursor to melanin. The resorcinol structure is thought to chelate the copper ions within the active site of the tyrosinase enzyme, thereby blocking its catalytic activity. This competitive inhibition directly leads to a reduction in melanin synthesis.

Tyrosinase_Inhibition_Pathway Tyrosinase Tyrosinase (Copper-containing enzyme) L_DOPA L-DOPA Tyrosinase->L_DOPA Catalyzes oxidation Inactive_Complex Tyrosinase-Inhibitor Complex (Inactive) Tyrosinase->Inactive_Complex L_Tyrosine L-Tyrosine (Substrate) L_Tyrosine->Tyrosinase Binds to active site Dopaquinone Dopaquinone L_DOPA->Dopaquinone Further oxidation Melanin Melanin (Pigment) Dopaquinone->Melanin Series of reactions Resorcinol_Derivative Resorcinol Derivative (e.g., this compound) Resorcinol_Derivative->Tyrosinase Competitively binds to active site Resorcinol_Derivative->Inactive_Complex

Mechanism of competitive inhibition of tyrosinase by resorcinol derivatives.

Conclusion

The available data indicates that 4-substituted resorcinol derivatives are potent inhibitors of human tyrosinase, with efficacy generally increasing with the length of the alkyl chain up to a certain point. 4-Butylresorcinol appears to be a particularly strong inhibitor. While direct comparative quantitative data for this compound is limited, its characterization as a potent tyrosinase inhibitor and antioxidant, coupled with a favorable safety profile, positions it as a promising candidate for dermatological applications aimed at skin lightening and anti-aging. The cytotoxicity data suggests that alkylresorcinols are generally less cytotoxic than hydroquinone. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy and safety of this compound against other resorcinol derivatives in topical formulations.

References

The In Vivo Efficacy of 5-Heptylresorcinol in Skin Lightening: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An authoritative guide for researchers and drug development professionals on the in vivo validation of 5-Heptylresorcinol's skin lightening effects, benchmarked against established alternatives. This report synthesizes available clinical and preclinical data, details experimental methodologies, and illustrates the underlying biochemical pathways.

Introduction

The quest for safe and effective skin lightening agents is a cornerstone of dermatological research and cosmetic science. Hyperpigmentary disorders such as melasma, post-inflammatory hyperpigmentation, and solar lentigines, along with a cosmetic desire for a lighter skin tone, drive the demand for novel depigmenting compounds. Among the emerging candidates, this compound, an alkylresorcinol, has garnered attention for its potent tyrosinase-inhibiting properties. This guide provides a comprehensive in vivo comparison of this compound and its close analog, hexylresorcinol, against the benchmark skin lightening agents: hydroquinone, kojic acid, and arbutin.

Comparative Efficacy: Quantitative Data Summary

The following table summarizes the quantitative data from in vivo and clinical studies on the skin lightening effects of this compound (represented by its close analog, hexylresorcinol) and comparator agents.

Active Agent Concentration Study Type Duration Key Findings Adverse Effects
Hexylresorcinol 1%Human Clinical Trial (Split-face)12 weeksEquivalent reduction in facial and hand pigmentation compared to 2% hydroquinone. Significant decrease in colorimeter and clinical grading scores at 4 and 12 weeks relative to baseline.[1]No adverse effects noted.[1]
Hydroquinone 2%Human Clinical Trial (Split-face)12 weeksSignificant reduction in facial and hand pigmentation.[1]Potential for cytotoxicity to melanocytes, systemic absorption, and production of potentially carcinogenic metabolites.[1]
Kojic Acid 1%Human Clinical TrialNot SpecifiedEffective in treating hyperpigmentary conditions such as freckles, age spots, and melasma.[2]Can cause redness and eczema.
Arbutin 5%Human Clinical Trial6 weeksShowed significant attenuation of pigmentation compared to an inactive control.Generally well-tolerated.
Isobutylamido Thiazolyl Resorcinol (Thiamidol) 0.2%Human Clinical Trial12 weeksSignificantly greater improvement in melasma (mMASI scores) compared to hydroquinone.Did not worsen melasma, unlike hydroquinone in some participants.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for key in vivo studies cited in this guide.

Clinical Trial: Hexylresorcinol vs. Hydroquinone
  • Objective: To compare the efficacy and safety of topical 1% hexylresorcinol and 2% hydroquinone for facial and hand hyperpigmentation.

  • Study Design: A double-blind, randomized, split-body controlled trial.

  • Participants: Thirty-two healthy female participants aged 35-65 with Fitzpatrick skin types I-IV.

  • Methodology:

    • Participants were randomized to apply either 1% hexylresorcinol or 2% hydroquinone to one side of their face and the corresponding hand, twice daily for 12 weeks.

    • Standardized photographs and colorimetric measurements of the forehead, cheeks, and hands were taken at baseline, week 4, and week 12.

  • Outcome Measures: Changes in pigmentation were assessed by colorimeter readings and clinical grading. Adverse effects were monitored throughout the study.

In Vivo Animal Study: Kojic Acid
  • Objective: To investigate the effects of kojic acid on the skin of adult female Wistar rats.

  • Study Design: A controlled animal study.

  • Animals: Eighty adult female Wistar rats.

  • Methodology:

    • Rats were divided into groups and treated with creams containing kojic acid, hydroquinone, or a combination.

    • The creams were applied topically to the skin for 28 days.

  • Outcome Measures: Skin samples were excised and analyzed using histological techniques (H&E staining) and immunohistochemistry for markers of inflammation (p65).

Clinical Trial: Arbutin
  • Objective: To assess the depigmenting efficacy of a 5% arbutin formulation.

  • Study Design: A prospective study with a negative control.

  • Participants: Twenty-six healthy female volunteers.

  • Methodology:

    • A 5% arbutin formulation was applied twice a day, five days a week, for six weeks to designated test sites.

    • An inactive control (vehicle) was applied to a separate site.

  • Outcome Measures: Pigmentation changes were measured weekly using a Mexameter®. Statistical analysis was performed to compare the arbutin-treated sites to the untreated control sites.

Signaling Pathways in Melanogenesis

The skin lightening effects of this compound and the comparator agents are primarily mediated through the inhibition of melanogenesis. The following diagrams illustrate the key signaling pathways and the points of intervention for each compound.

Melanogenesis_Pathway cluster_upstream Upstream Signaling cluster_transcription Transcriptional Regulation cluster_synthesis Melanin Synthesis UV_Radiation UV Radiation alpha_MSH α-MSH UV_Radiation->alpha_MSH MC1R MC1R alpha_MSH->MC1R AC Adenylate Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Upregulates Transcription Tyrosinase Tyrosinase MITF->Tyrosinase Upregulates Transcription TRP1 TRP-1 MITF->TRP1 Upregulates Transcription TRP2 TRP-2 MITF->TRP2 Upregulates Transcription L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Multiple Steps

Fig. 1: Overview of the Melanogenesis Signaling Pathway.

Inhibition_Mechanisms cluster_agents Inhibitory Agents cluster_pathway Melanogenesis Pathway Targets Heptylresorcinol This compound Tyrosinase Tyrosinase Heptylresorcinol->Tyrosinase Inhibits Enzyme Activity & Protein Expression Hydroquinone Hydroquinone Hydroquinone->Tyrosinase Inhibits Enzyme Activity Melanocytes Melanocyte Viability Hydroquinone->Melanocytes Cytotoxic at high concentrations Kojic_Acid Kojic Acid MITF MITF Kojic_Acid->MITF Downregulates via CREB/Akt pathway Kojic_Acid->Tyrosinase Inhibits Enzyme Activity Arbutin Arbutin Arbutin->Tyrosinase Competitive Inhibitor

Fig. 2: Mechanisms of Action of Skin Lightening Agents.

Discussion

The in vivo and clinical data strongly suggest that alkylresorcinols, represented here by hexylresorcinol, are effective and safe alternatives to hydroquinone for skin lightening. The primary mechanism of action for this compound and its analogs is the potent inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis. One study highlighted that 4-hexyl-1,3-phenylenediol not only inhibits tyrosinase activity but also reduces its protein expression. This dual-action mechanism may contribute to its high efficacy.

Hydroquinone, while effective, carries concerns regarding its safety profile, including potential cytotoxicity to melanocytes. Kojic acid and arbutin are also effective tyrosinase inhibitors, with kojic acid additionally demonstrating an ability to downregulate the master regulator of melanogenesis, MITF, through the CREB and Akt signaling pathways. Arbutin acts as a competitive inhibitor of tyrosinase.

The development of novel resorcinol derivatives like Isobutylamido Thiazolyl Resorcinol (Thiamidol) further underscores the potential of this class of compounds. Clinical studies have shown Thiamidol to be more effective than hydroquinone in improving melasma, with a better safety profile.

Conclusion

In vivo evidence, particularly from studies on its close analog hexylresorcinol, validates the potent skin-lightening effects of the resorcinol class of compounds, including this compound. These agents demonstrate comparable or superior efficacy to hydroquinone with a more favorable safety profile. Their primary mechanism of action is the inhibition of tyrosinase, with some evidence suggesting additional effects on tyrosinase protein expression. For researchers and drug development professionals, this compound and other alkylresorcinols represent a promising avenue for the development of next-generation skin lightening agents that are both safe and effective. Further head-to-head clinical trials are warranted to definitively establish the clinical superiority of this compound over existing treatments for various hyperpigmentary disorders.

References

A Comparative Analysis of the Antioxidant Potential of 5-Heptylresorcinol and Other Phenolic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the antioxidant potential of 5-Heptylresorcinol against other well-established phenolic compounds. While direct quantitative antioxidant capacity data for this compound is limited in publicly available research, this document synthesizes existing qualitative and semi-quantitative findings and contrasts them with the known antioxidant activities of prominent phenolic compounds like gallic acid, quercetin, and the water-soluble vitamin E analog, Trolox. This comparison is supported by experimental data from common antioxidant assays and detailed methodologies for their replication.

Quantitative Comparison of Antioxidant Potential

The antioxidant potential of a compound is often quantified by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency. The following table summarizes the available data on the antioxidant potential of this compound and compares it with other phenolic compounds.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)FRAP (µmol Fe(II)/µmol)Notes
This compound Data not availableData not available~10% of Ferulic Acid's activityStudies indicate lower activity compared to ferulic acid, Trolox, and tocopherols in DPPH and FRAP assays.[1][2]
Gallic Acid ~5 - 15~2 - 10HighA potent antioxidant, often used as a positive control.
Quercetin ~2 - 10~1 - 5Very HighA flavonoid known for its strong antioxidant properties.
Trolox ~40 - 100~5 - 15Standard ReferenceA water-soluble analog of vitamin E, commonly used as a standard.

Note: The IC50 values for Gallic Acid, Quercetin, and Trolox are approximate ranges compiled from various studies and can vary based on specific experimental conditions. The data for this compound is based on qualitative and comparative statements found in the literature.

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited are provided below to allow for replication and further comparative studies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Methodology:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Sample Preparation: Dissolve the test compounds (this compound, other phenolics) in a suitable solvent (e.g., methanol or ethanol) to prepare a series of concentrations.

  • Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the test compound solution to a fixed volume of the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.

Methodology:

  • ABTS•+ Generation: Prepare the ABTS radical cation by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Reagent Dilution: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of concentrations of the test compounds in a suitable solvent.

  • Reaction Mixture: Add a specific volume of the test compound solution to a fixed volume of the diluted ABTS•+ solution.

  • Incubation: Incubate the mixture at room temperature for a defined time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity of the sample.

Methodology:

  • FRAP Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.

  • Sample Preparation: Prepare a series of concentrations of the test compounds in a suitable solvent.

  • Reaction Mixture: Add a small volume of the test compound solution to a larger volume of the FRAP reagent.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the blue-colored solution at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample with that of a standard, typically FeSO₄·7H₂O. The results are expressed as ferrous ion equivalents (e.g., µmol Fe(II)/µmol of antioxidant).

Signaling Pathways and Experimental Workflows

The antioxidant activity of phenolic compounds is often mediated through their interaction with various cellular signaling pathways. These compounds can directly scavenge reactive oxygen species (ROS) or indirectly exert their effects by modulating the expression and activity of antioxidant enzymes and other cytoprotective proteins.

Antioxidant Mechanism of Phenolic Compounds

Phenolic compounds primarily exert their antioxidant effects through several mechanisms, including:

  • Direct Radical Scavenging: Donating a hydrogen atom or an electron to free radicals, thereby neutralizing them. The resorcinol structure in this compound, with its two hydroxyl groups, is the key functional moiety responsible for this activity.

  • Metal Chelation: Binding to transition metal ions like iron and copper, which can catalyze the formation of ROS.

  • Modulation of Endogenous Antioxidant Enzymes: Upregulating the expression of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) through the activation of transcription factors like Nrf2.

Below is a DOT script and the corresponding diagram illustrating the general antioxidant mechanism of phenolic compounds.

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) Neutralized Neutralized Molecules CellularDamage Cellular Damage (Lipids, Proteins, DNA) ROS->CellularDamage Phenolic Phenolic Compound (e.g., this compound) Phenolic->ROS Nrf2_pathway Nrf2 Signaling Pathway Phenolic->Nrf2_pathway Activation AntioxidantEnzymes Antioxidant Enzymes (SOD, CAT, GPx) Nrf2_pathway->AntioxidantEnzymes Upregulation AntioxidantEnzymes->ROS Neutralization

Caption: General antioxidant mechanism of phenolic compounds.

Experimental Workflow for Antioxidant Potential Assessment

The following diagram illustrates a typical experimental workflow for comparing the antioxidant potential of different compounds.

Experimental_Workflow start Start: Select Test Compounds prep Prepare Stock Solutions of Compounds start->prep assays Perform Antioxidant Assays prep->assays dpph DPPH Assay assays->dpph abts ABTS Assay assays->abts frap FRAP Assay assays->frap data Data Collection (Absorbance Readings) dpph->data abts->data frap->data calc Calculate % Inhibition and IC50 Values data->calc compare Compare Antioxidant Potential calc->compare end End: Conclude Relative Potency compare->end

Caption: Workflow for in vitro antioxidant potential assessment.

References

5-Heptylresorcinol: A Comparative Analysis of its Antimicrobial Spectrum Against Common Preservatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of preservation science, the demand for effective and broad-spectrum antimicrobial agents is perennial. This guide provides a comparative analysis of the antimicrobial spectrum of 5-Heptylresorcinol against a selection of widely used preservatives, including parabens, phenoxyethanol, and a formaldehyde-releaser. This document is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in preservative selection.

Executive Summary

This compound is a phenolic lipid with reported antimicrobial and antifungal properties, often attributed to the disruption of microbial cell membranes. While qualitative data suggests a broad-spectrum activity against bacteria, yeast, and fungi, a comprehensive set of publicly available Minimum Inhibitory Concentration (MIC) data against standardized microbial panels remains elusive in the current body of literature. This guide, therefore, presents a comparative overview based on available quantitative data for other common preservatives to provide a contextual benchmark.

Quantitative Antimicrobial Spectrum Comparison

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several common preservatives against a standard panel of microorganisms as stipulated in pharmacopeial preservative efficacy tests. The data has been compiled from various scientific sources. It is important to note that direct, side-by-side comparative studies are limited, and variations in experimental conditions can influence MIC values.

Data Presentation: Minimum Inhibitory Concentration (MIC) of Various Preservatives (in µg/mL)

PreservativeStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Candida albicans (Yeast)Aspergillus brasiliensis (Mold)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Methylparaben >5000>5000>5000125 - 1000500 - 1000
Propylparaben 12502500>5000312.5312.5
Phenoxyethanol 64003200320032003200
Diazolidinyl Urea Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Note: "Data Not Available" indicates that specific MIC values for these preservative-microorganism combinations were not found in the conducted research.

Experimental Protocols

The determination of the antimicrobial spectrum, particularly the Minimum Inhibitory Concentration (MIC), is a fundamental experimental procedure in microbiology. The following protocol outlines a typical broth microdilution method used to assess the efficacy of antimicrobial agents.

Protocol: Broth Microdilution Method for MIC Determination

1. Preparation of Materials:

  • Microorganisms: Standardized cultures of Staphylococcus aureus (e.g., ATCC 6538), Escherichia coli (e.g., ATCC 8739), Pseudomonas aeruginosa (e.g., ATCC 9027), Candida albicans (e.g., ATCC 10231), and Aspergillus brasiliensis (e.g., ATCC 16404).
  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.
  • Test Compounds: Stock solutions of this compound and other preservatives prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
  • Equipment: 96-well microtiter plates, multichannel pipettes, incubator, microplate reader.

2. Inoculum Preparation:

  • Bacterial and yeast colonies are picked from fresh agar plates and suspended in sterile broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast).
  • The suspension is then diluted in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
  • For molds like A. brasiliensis, a spore suspension is prepared and adjusted to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

3. Assay Procedure:

  • A serial two-fold dilution of each preservative is prepared directly in the 96-well microtiter plates containing the appropriate growth medium.
  • The prepared microbial inoculum is added to each well.
  • Control wells are included: a positive control (microorganism and medium, no preservative) and a negative control (medium only).
  • The plates are incubated at 30-35°C for 18-24 hours for bacteria and at 20-25°C for 48-72 hours for fungi.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the preservative that completely inhibits visible growth of the microorganism, as detected by the naked eye or a microplate reader.

Mandatory Visualizations

The following diagrams illustrate key conceptual and experimental workflows relevant to the validation of antimicrobial spectra.

antimicrobial_spectrum_comparison cluster_preservatives Preservatives cluster_microorganisms Microorganism Panel cluster_evaluation Evaluation P1 This compound E1 Determine Minimum Inhibitory Concentration (MIC) P1->E1 P2 Parabens P2->E1 P3 Phenoxyethanol P3->E1 P4 Formaldehyde-Releasers P4->E1 M1 Gram-positive Bacteria (e.g., S. aureus) M1->E1 M2 Gram-negative Bacteria (e.g., E. coli, P. aeruginosa) M2->E1 M3 Yeast (e.g., C. albicans) M3->E1 M4 Mold (e.g., A. brasiliensis) M4->E1 E2 Compare Antimicrobial Spectra E1->E2

Caption: Logical workflow for comparing antimicrobial spectra of preservatives.

mic_determination_workflow A Prepare Stock Solutions of Preservatives C Serial Dilution of Preservatives in 96-well Plate A->C B Prepare Standardized Microbial Inoculum D Inoculate Wells with Microbial Suspension B->D C->D E Incubate at Appropriate Temperature D->E F Observe for Visible Growth E->F G Determine Lowest Concentration with No Growth (MIC) F->G

Caption: Experimental workflow for MIC determination via broth microdilution.

Conclusion

While this compound is qualitatively recognized for its antimicrobial and antifungal activities, the lack of comprehensive, publicly available quantitative data (MIC values) against a standardized panel of microorganisms makes a direct and robust comparison with other established preservatives challenging. The provided data for parabens and phenoxyethanol offers a baseline for understanding the typical antimicrobial spectra of these commonly used agents. Further research is warranted to fully elucidate the quantitative antimicrobial spectrum of this compound to enable a more definitive comparative assessment. Researchers are encouraged to perform side-by-side preservative efficacy testing using standardized methodologies to generate directly comparable data for their specific formulations and applications.

The Correlation Between In Vitro Tyrosinase Inhibition and In Vivo Clinical Efficacy of 5-Heptylresorcinol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 5-Heptylresorcinol's performance as a skin lightening agent, correlating its in vitro tyrosinase inhibition with available in vivo clinical data. Due to the limited direct research on this compound, this guide leverages data from its close structural analog, 4-Hexylresorcinol, to provide a robust comparative analysis against established tyrosinase inhibitors, kojic acid and hydroquinone. This document is intended to support research and development efforts in dermatology and cosmetology by presenting objective data, detailed experimental methodologies, and visual representations of key biological and experimental processes.

Executive Summary

Hyperpigmentation disorders are a common dermatological concern, driving the demand for safe and effective skin lightening agents. The primary target for these agents is tyrosinase, the rate-limiting enzyme in melanin synthesis. This compound, a resorcinol derivative, has emerged as a promising candidate. This guide demonstrates a strong correlation between the potent in vitro tyrosinase inhibition of 4-alkylresorcinols and their clinically observed skin lightening effects. While direct quantitative data for this compound is emerging, the extensive research on its close homolog, 4-Hexylresorcinol, indicates a high potential for comparable, if not superior, efficacy to existing treatments like hydroquinone and kojic acid, with a favorable safety profile.

Data Presentation: Comparative Efficacy

The following tables summarize the quantitative data on the in vitro tyrosinase inhibitory activity and in vivo clinical efficacy of 4-Hexylresorcinol (as a proxy for this compound) and its key comparators.

Table 1: In Vitro Tyrosinase Inhibition (IC50 Values)

CompoundMushroom Tyrosinase (mTYR) IC50Human Tyrosinase (hTYR) IC50
4-Hexylresorcinol0.15–0.56 µM[1]94 µM[2][3]
Kojic Acid~30.6 - 121 µM[2]~500 µM[2]
HydroquinoneWeak inhibitor (~4400 µM)Weak inhibitor

Note: Lower IC50 values indicate greater inhibitory potency.

Table 2: In Vivo Clinical Efficacy for Hyperpigmentation

Compound / TreatmentConcentrationStudy DurationKey FindingsReference
4-Hexylresorcinol1%12 weeksComparable reduction in pigmentation to 2% Hydroquinone.,
4-Hexylresorcinol0.5%12 weeksComparable skin-lightening effect to 2% Hydroquinone.
Hydroquinone2% - 4%3-6 monthsSignificant reduction in MASI scores in melasma patients.
Kojic Acid1%12 weeksSignificant reduction in melasma severity.

Experimental Protocols

In Vitro: Mushroom Tyrosinase Inhibition Assay

The in vitro inhibitory activity of the compounds on mushroom tyrosinase is a widely accepted preliminary screening method. The following protocol is a standard representation of the methodology used in the cited studies.

Objective: To determine the concentration of the test compound that inhibits 50% of mushroom tyrosinase activity (IC50).

Materials:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-DOPA (3,4-dihydroxyphenylalanine) as the substrate

  • Phosphate buffer (pH 6.8)

  • Test compounds (this compound, Kojic Acid, Hydroquinone) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Prepare a series of dilutions of the test compounds in phosphate buffer.

  • In a 96-well plate, add the substrate solution (L-DOPA) to each well.

  • Add the different concentrations of the test compound solutions to the respective wells. A control well should contain the solvent without the test compound.

  • Initiate the enzymatic reaction by adding the mushroom tyrosinase solution to all wells.

  • Incubate the plate at a controlled temperature (e.g., 37°C).

  • Measure the absorbance of the formed dopachrome at a specific wavelength (typically 475-492 nm) at regular time intervals.

  • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Sample Reaction Rate / Control Reaction Rate)] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo: Clinical Trial for Skin Lightening Efficacy

Clinical trials are essential to validate the in vitro findings and assess the efficacy and safety of a skin lightening agent in humans. The following is a generalized protocol for such a study.

Objective: To evaluate the efficacy and safety of a topical formulation containing this compound for the treatment of hyperpigmentation.

Study Design: A randomized, double-blind, placebo-controlled, split-face or parallel-group study.

Participants: A cohort of subjects with mild to moderate facial hyperpigmentation (e.g., melasma, solar lentigines).

Inclusion Criteria:

  • Healthy male or female subjects within a specified age range.

  • Presence of facial hyperpigmentation.

  • Willingness to comply with study procedures and provide informed consent.

Exclusion Criteria:

  • Known allergy to any of the ingredients in the test products.

  • Use of other skin lightening treatments within a specified period before the study.

  • Pregnancy or lactation.

Procedure:

  • Baseline Assessment: At the beginning of the study, the severity of hyperpigmentation is assessed using both subjective and objective methods:

    • Clinical Grading: A dermatologist assesses the pigmentation using scales like the Melasma Area and Severity Index (MASI).

    • Instrumental Measurement: A colorimeter or mexameter is used to quantify the melanin and erythema indices of the pigmented and surrounding skin.

    • Standardized Photography: High-resolution photographs are taken under standardized lighting conditions.

  • Product Application: Subjects are randomly assigned to apply the test formulation (containing this compound) to one side of their face and a placebo or a comparator product to the other side (split-face design), or different groups receive different treatments (parallel-group design). Subjects are instructed to apply the products twice daily for a specified duration (e.g., 8-12 weeks).

  • Follow-up Visits: Subjects return for follow-up assessments at predefined intervals (e.g., weeks 4, 8, and 12). At each visit, the clinical and instrumental assessments are repeated.

  • Data Analysis: The changes in pigmentation from baseline are statistically analyzed to determine the efficacy of the test product compared to the control. Safety and tolerability are assessed by monitoring for any adverse events.

Mandatory Visualizations

Signaling Pathway of Tyrosinase Inhibition

Tyrosinase_Inhibition_Pathway cluster_melanocyte Melanocyte cluster_tyrosinase Tyrosinase Enzyme Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Melanin (Hyperpigmentation) Dopaquinone->Melanin Tyrosinase Tyrosinase Inhibitor This compound Inhibitor->Tyrosinase Inhibition Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo / Clinical Assessment invitro_start Compound Synthesis (this compound) tyrosinase_assay Mushroom Tyrosinase Inhibition Assay invitro_start->tyrosinase_assay ic50 Determine IC50 Value tyrosinase_assay->ic50 formulation Topical Formulation Development ic50->formulation Promising Candidate clinical_trial Randomized Controlled Clinical Trial formulation->clinical_trial efficacy_safety Efficacy & Safety Evaluation (MASI, Colorimetry) clinical_trial->efficacy_safety correlation Correlate In Vitro IC50 with Clinical Efficacy efficacy_safety->correlation

References

Safety Operating Guide

Navigating the Safe Disposal of 5-Heptylresorcinol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 5-Heptylresorcinol, ensuring compliance and minimizing risk. As a derivative of resorcinol, this compound requires careful handling as a potentially hazardous substance.

Immediate Safety and Logistical Information

The disposal of this compound, like its parent compound resorcinol, is governed by stringent regulations. It is imperative to treat this compound as hazardous waste and manage its disposal accordingly. Under no circumstances should this compound or its containers be mixed with general household garbage or released into the sewage system or open waterways.[1] The responsibility for proper waste characterization and disposal lies with the waste generator, who must adhere to all applicable federal, state, provincial, and local regulations.[1]

Quantitative Data on Disposal and Handling

ParameterGuidelineSource
EPA Waste Number U201 (for resorcinol as a discarded commercial chemical product)[2][3]
Personal Protective Equipment (PPE) Protective gloves, protective clothing, and eye protection.[3]
Spill Containment (Solid) Moisten spilled material or use a HEPA-filter vacuum for clean-up.
Spill Containment (Liquid) Cover with dry lime, sand, or soda ash.
Storage Prior to Disposal Store in tightly closed, properly labeled containers in a cool, dry, well-ventilated area away from incompatible materials.

Detailed Disposal Protocol

The following procedure outlines the steps for the safe disposal of this compound waste.

1. Personal Protective Equipment (PPE) and Preparation:

  • Before handling this compound waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.

  • Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Prepare a designated waste container that is compatible with the chemical, clearly labeled as "Hazardous Waste: this compound."

2. Waste Segregation and Collection:

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.

  • For solid this compound, carefully transfer the material into the designated hazardous waste container. Minimize dust generation during this process.

  • For solutions containing this compound, pour the liquid waste into a sealed, labeled container.

3. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the area.

  • For small solid spills, gently cover the material to avoid dust dispersal and then collect it using a HEPA-filter vacuum or by carefully sweeping it into a sealed container for disposal.

  • For liquid spills, contain the spill using an inert absorbent material such as sand, dry lime, or soda ash. Once absorbed, scoop the material into a designated hazardous waste container.

  • After the spill has been cleaned up, decontaminate the area with an appropriate solvent and ventilate the space.

4. Container Management and Labeling:

  • Ensure the hazardous waste container is kept tightly sealed when not in use.

  • The label on the waste container should clearly identify the contents as "Hazardous Waste: this compound" and include the date of accumulation.

5. Final Disposal:

  • Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • It is crucial to consult your local, state, and federal regulations to ensure full compliance, as disposal requirements can vary.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: this compound Waste Generated BB BB A->BB No B Is the waste contaminated with other substances? D Consult EHS for mixed waste disposal protocol. B->D Yes C Segregate and collect in a dedicated, labeled hazardous waste container. E Was there a spill? C->E G Store container in a designated hazardous waste accumulation area. D->G F Follow spill cleanup protocol: - Evacuate area - Wear appropriate PPE - Contain and collect spill material - Place in sealed, labeled container E->F Yes E->G No F->G H Arrange for pickup by authorized hazardous waste personnel. G->H I End: Proper Disposal H->I BB->C No

Caption: Workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.